1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3,5,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMDARCOIYCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448825 | |
| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159873-64-0 | |
| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol chemical properties
An In-Depth Technical Guide to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Executive Summary
This technical guide provides a comprehensive overview of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, a pivotal chemical intermediate in various scientific sectors. Known by its CAS Number 159873-64-0, this compound serves as a critical building block in pharmaceutical development, organic synthesis, and material science.[1] Its unique structure, featuring a nitro group that can enhance biological activity, makes it particularly valuable for researchers in drug discovery.[1] This document details the compound's core chemical properties, outlines a validated synthesis protocol, discusses its primary applications, and provides essential safety and handling guidelines for laboratory professionals. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development.
Chemical Structure
The molecular structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is characterized by a benzodioxole ring system substituted with a nitro group and a 1-hydroxyethyl group. This arrangement provides multiple sites for further chemical modification, making it a versatile synthetic intermediate.[1]
Caption: Chemical Structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
Core Properties
The key physicochemical properties have been consolidated from various suppliers and databases to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 159873-64-0 | [1][2][3] |
| Molecular Formula | C₉H₉NO₅ | [1][2][3] |
| Molecular Weight | 211.17 g/mol | [1][2][4] |
| Appearance | Light yellow to orange powder/crystal | [2] |
| Melting Point | 86 - 90 °C | [1] |
| Purity | ≥98% (by GC) | [1][2] |
| Synonyms | α-Methyl-6-nitro-1,3-benzodioxole-5-methanol, α-Methyl-6-nitropiperonyl alcohol | [1][2] |
| Storage Conditions | Store at room temperature, airtight, protected from light and kept dry. | [1][5] |
Synthesis and Mechanism
The synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is most logically and efficiently achieved via the chemical reduction of its corresponding ketone precursor, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone. This approach is a standard, high-yield transformation in organic chemistry.
Retrosynthetic Rationale
The choice of a reduction pathway is based on the commercial availability of the ketone precursor and the high chemoselectivity of modern reducing agents. Reagents such as sodium borohydride (NaBH₄) are ideal for this transformation as they selectively reduce ketones and aldehydes without affecting more robust functional groups like the nitro group or the benzodioxole ring, especially under mild conditions (e.g., alcoholic solvents at 0 °C to room temperature). This ensures a clean reaction with minimal side-product formation, simplifying subsequent purification.
Proposed Synthesis Workflow
The workflow involves a straightforward, single-step reduction followed by an aqueous workup and purification.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous methanol or ethanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This step is critical to control the initial exotherm upon addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas is evolved. Continue addition until the pH is ~6-7.
-
Workup and Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The use of ethyl acetate ensures efficient extraction of the moderately polar alcohol product.
-
Drying and Concentration: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a light yellow to orange crystalline solid.[2]
Spectroscopic Characterization (Anticipated)
While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of key signals based on well-established principles and data from analogous structures.[6]
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the two protons of the dioxole methylene group (-O-CH₂-O-) around δ 6.1-6.2 ppm. Aromatic protons on the main ring will appear as singlets in the δ 7.0-7.5 ppm region. The methine proton (-CH(OH)-) would likely be a quartet coupled to the adjacent methyl group, and the hydroxyl proton (-OH) would be a broad singlet. The terminal methyl group (-CH₃) would appear as a doublet around δ 1.4-1.5 ppm.
-
¹³C NMR: Key signals would include the dioxole carbon at ~103 ppm and aromatic carbons between ~105-152 ppm. The carbon bearing the hydroxyl group would be found around 65-70 ppm, and the methyl carbon signal would be upfield at ~25 ppm.
-
IR Spectroscopy: Expected peaks include a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) should be visible near 1510 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretches for the aromatic and aliphatic portions, as well as C=C aromatic stretches, will also be present.
Applications in Research and Development
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is not an end-product but a versatile intermediate with significant potential.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of more complex pharmaceutical agents.[1] It is particularly valuable in the development of novel anti-inflammatory and analgesic drugs, where the benzodioxole moiety is a known pharmacophore.[1][7] Its structure allows for modifications that can lead to derivatives with tailored biological activities, making it an essential building block in drug discovery.[1]
-
Organic Synthesis and Material Science: Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, opens avenues for creating advanced materials and specialty chemicals with enhanced properties like improved thermal stability.[1]
-
Analytical Chemistry: In a laboratory setting, it can be used as a standard reference material for the development and validation of chromatographic methods (e.g., HPLC, GC) aimed at analyzing related compounds.[1]
Safety, Handling, and Storage
Hazard Assessment
-
The ketone precursor is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8] It is prudent to assume this alcohol derivative carries similar risks.
-
Avoid contact with skin and eyes.[9] May be harmful if swallowed or in contact with skin.[9]
-
Handle in accordance with good industrial hygiene and safety practices.[9]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: If ventilation is inadequate or if handling fine powders, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
Storage and Stability
-
Store in a tightly sealed container in a dry, well-ventilated place.[5]
-
Keep protected from light to prevent potential degradation.[5]
-
The compound is stable when stored at room temperature under the recommended conditions.[1]
References
- 1-(Benzo[D][1][4]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785 - PubChem. [Link]
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem. [Link]
- (E)-3-(6-Nitrobenzo[d][1][4]dioxol-5-yl) - NIH. [Link]
- MAP-LVG923 - SAFETY D
- Synthesis of (S)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nanochemazone.com [nanochemazone.com]
- 6. (E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
α-Methyl-6-nitro-1,3-benzodioxole-5-methanol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of α-Methyl-6-nitro-1,3-benzodioxole-5-methanol
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of α-Methyl-6-nitro-1,3-benzodioxole-5-methanol. This molecule, with its distinct combination of a substituted benzodioxole core, a nitro group, and a secondary alcohol, presents an interesting case for structural analysis. The principles and workflows detailed herein are designed for researchers, scientists, and professionals in drug development and forensic chemistry, providing a robust framework for the characterization of novel small molecules.
Molecular Overview and Synthetic Context
Chemical Identity:
-
Systematic Name: α-Methyl-6-nitro-1,3-benzodioxole-5-methanol
-
Synonyms: α-Methyl-6-nitropiperonyl alcohol, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[1][2]
A plausible synthetic route to this compound could involve the nitration of 1,3-benzodioxole-5-carbaldehyde (piperonal), followed by a Grignard reaction with methylmagnesium bromide to form the secondary alcohol. This synthetic context is crucial as it provides an initial hypothesis for the molecular structure.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry is the first port of call in structure elucidation, providing the molecular weight and fragmentation patterns that offer initial clues to the compound's composition.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Data and Interpretation
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
| Expected m/z | Proposed Fragment | Significance |
| 211 | [C₉H₉NO₅]⁺ | Molecular Ion (M⁺) |
| 196 | [M - CH₃]⁺ | Loss of a methyl group |
| 194 | [M - OH]⁺ | Loss of a hydroxyl group |
| 165 | [M - NO₂]⁺ | Loss of the nitro group |
| 151 | [C₈H₇O₃]⁺ | Fragmentation of the side chain |
| 135 | [C₇H₃O₃]⁺ | Further fragmentation |
The fragmentation pattern provides a roadmap to the molecule's structure. For instance, the loss of a methyl group (15 amu) and a nitro group (46 amu) would strongly support the proposed structure.
Caption: Workflow for Mass Spectrometry Analysis.
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.
-
Spectrum Generation: The attenuated beam is detected, and a Fourier transform is applied to generate the IR spectrum (transmittance or absorbance vs. wavenumber).
Expected Data and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic |
| 1550-1475 (strong) | N-O asymmetric stretch | Aromatic Nitro[4][5] |
| 1360-1290 (strong) | N-O symmetric stretch | Aromatic Nitro[4][5] |
| 1250-1200 & 1040-1000 | C-O-C stretch | Dioxole ring |
| 1100-1000 | C-O stretch | Secondary Alcohol |
The presence of a broad peak in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group.[6] The two strong absorptions for the nitro group are also highly diagnostic.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.[3] For α-Methyl-6-nitro-1,3-benzodioxole-5-methanol, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are applied to acquire the ¹H and ¹³C spectra.
-
Data Processing: The raw data (Free Induction Decay) is processed (Fourier transform, phasing, and baseline correction) to obtain the NMR spectrum.
Expected ¹H NMR Data and Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~7.0 | s | 1H | Ar-H |
| ~6.1 | s | 2H | O-CH₂-O |
| ~5.2 | q | 1H | CH-OH |
| ~2.5 | d | 1H | OH |
| ~1.5 | d | 3H | CH₃ |
-
The two singlets in the aromatic region are due to the isolated aromatic protons.
-
The singlet around 6.1 ppm is characteristic of the methylenedioxy bridge protons.[7][8]
-
The quartet for the methine proton (CH-OH) is due to coupling with the adjacent methyl group protons.
-
The doublet for the methyl group is due to coupling with the methine proton.
-
The hydroxyl proton will appear as a broad singlet, and its position can be concentration-dependent. It will also exchange with D₂O.[9]
Expected ¹³C NMR Data and Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-145 | Ar-C (quaternary, attached to O) |
| ~140 | Ar-C (quaternary, attached to NO₂) |
| ~135 | Ar-C (quaternary) |
| ~110-105 | Ar-CH |
| ~102 | O-CH₂-O |
| ~68 | CH-OH |
| ~25 | CH₃ |
The chemical shifts are predictions based on the electronic environment of each carbon. The downfield shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the oxygen atoms of the dioxole ring.
Caption: Integration of 2D NMR data for structural confirmation.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent.[11][12][13]
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11][12]
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[12]
Expected Outcome
A successful X-ray crystallographic analysis will provide the precise coordinates of all atoms in the crystal lattice, confirming the connectivity, stereochemistry (if applicable, though this molecule is achiral unless resolved), and conformation of the molecule. This technique would definitively confirm the relative positions of the nitro group, the methanol substituent, and the methylenedioxy bridge on the aromatic ring.
Conclusion: A Unified Structural Assignment
The structure elucidation of α-Methyl-6-nitro-1,3-benzodioxole-5-methanol is achieved through the systematic and integrated application of multiple analytical techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key functional groups. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This comprehensive approach ensures the scientific rigor required in modern chemical research and development.
References
- Princeton University. A deep generative model enables automated structure elucidation of novel psychoactive substances.
- SciSpace. A Deep Generative Model Enables Automated Structure Elucidation of Novel Psychoactive Substances.
- StudyPulse. Spectral Data Interpretation for Organic Structure Determination.
- Semantic Scholar. A deep generative model enables automated structure elucidation of novel psychoactive substances.
- ChemRxiv | Cambridge Open Engage. A Deep Generative Model Enables Automated Structure Elucidation of Novel Psychoactive Substances | Analytical Chemistry.
- PubMed. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry.
- ResearchGate. Assays for MDMA and its metabolites.
- YouTube. Structure Elucidation from Spectroscopic Data in Organic Chemistry.
- Explainable Analysis for New Psychoactive Substance Identification with Chemical Insights.
- OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data.
- Spectroscopic data: Significance and symbolism.
- Fiveable. Interpretation of IR spectra and structural elucidation | Spectroscopy Class Notes.
- PubMed. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry.
- ResearchGate. Analytical Techniques for Ecstasy.
- Chem-Impex. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- Fisher Scientific. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™.
- PubMed. Toxicological methods for tracing drug abuse: chromatographic, spectroscopic and biological characterisation of ecstasy derivatives.
- MDPI. Voltammetric MDMA Analysis of Seized Ecstasy Samples.
- NIST WebBook. 1,3-Benzodioxol-5-ol.
- Worldresearchersassociations.Com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
- PMC - NIH. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
- PMC - NIH. Absolute Configuration of Small Molecules by Co‐Crystallization.
- AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination.
- Creative BioMart. X-ray Crystallography.
- Wikipedia. X-ray crystallography.
- UT Dallas Research Labs. Resources – Crystallography Center.
- ChemicalBook. 1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) 1 H NMR.
- IR: nitro groups.
- Benchchem. A Spectroscopic Guide to 5-azido-2H-1,3-benzodioxole and Its Synthetic Precursors.
- PubChem. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798.
- ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- ChemicalBook. 6-NITRO-1,3-BENZODIOXOL-5-AMINE synthesis.
- Alfa Chemistry. CAS 15341-08-9 1,3-Benzodioxole-5-methanol,6-nitro-.
- YouTube. FTIR Part 2-FTIR frequency of different functional groups.
- Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ResearchGate. FTIR spectra of a) nitrocellulose film b) polyvinyl alcohol film and c)...
- Google Patents. Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
- SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Spectrum.
- PrepChem.com. Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.
- PrepChem.com. Synthesis of 2-methyl-5-acetamino-6-nitro-1,3-benzodioxole.
- ECHEMI. 15341-08-9, 6-Nitro-1,3-benzodioxole-5-methanol Formula.
- NIST WebBook. 1,3-Benzodioxole-5-propanal, α-methyl-.
- α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. vce.studypulse.au [vce.studypulse.au]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. fiveable.me [fiveable.me]
- 7. 1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. m.youtube.com [m.youtube.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. Resources – Crystallography Center [labs.utdallas.edu]
Spectroscopic Characterization of 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole (CAS 159873-64-0): A Technical Guide
Introduction
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a foundational requirement. The compound 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole (CAS No. 159873-64-0) represents a class of heterocyclic structures with significant potential in medicinal chemistry. Its characterization relies on a multi-faceted analytical approach, primarily utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth technical overview of the principles, experimental protocols, and expected spectral data for this specific molecule.
While direct experimental spectra for CAS 159873-64-0 are not publicly available within the scope of this review, this document serves as an expert guide to its anticipated spectroscopic profile. By leveraging established principles of spectroscopy and comparative data from structurally analogous compounds, we will construct a robust analytical framework for researchers working with this and similar molecules.
Molecular Structure and Predicted Spectroscopic Features
The structure of 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole incorporates several key functional groups that will give rise to distinct spectroscopic signals:
-
A disubstituted phenyl ring: Halogenated with chlorine and fluorine, which will influence the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
A disubstituted imidazole ring: An aromatic five-membered heterocycle with a tautomeric N-H proton.
-
A monosubstituted pyridine ring: A six-membered aromatic heterocycle.
Each of these components will contribute characteristic signals in NMR, IR, and MS analyses, allowing for comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate data interpretation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[1][2] DMSO-d₆ is often preferred for imidazole-containing compounds due to its ability to solubilize polar compounds and slow down the exchange of the N-H proton.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectrum and Interpretation
The aromatic region (typically δ 6.5-9.0 ppm) will be complex. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm), especially when using DMSO-d₆ as the solvent.
| Predicted Proton Environment | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Imidazole N-H | > 10 | broad singlet (br s) | Chemical shift is concentration and solvent dependent. |
| Pyridine Ring Protons | 7.2 - 8.7 | doublet (d), triplet (t), multiplet (m) | The exact shifts and couplings depend on the electronic environment. The proton ortho to the nitrogen will be the most downfield. |
| Imidazole C-H | 7.0 - 8.0 | singlet (s) | A single proton on the imidazole ring. |
| Chloro-fluorophenyl Protons | 7.1 - 7.8 | doublet (d), doublet of doublets (dd), triplet (t) | Complex splitting patterns due to H-H and H-F coupling. |
Table 1: Predicted ¹H NMR data for 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole. Note: These are estimated values. Actual experimental data is required for confirmation.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Carbon Environment | Approx. Chemical Shift (δ, ppm) | Notes |
| Imidazole C2 (C-N=) | 145 - 155 | Carbon situated between the two nitrogen atoms. |
| Pyridine Ring Carbons | 120 - 150 | The carbon atom ortho to the nitrogen will be the most downfield. |
| Chloro-fluorophenyl Carbons | 115 - 140 | The C-F and C-Cl carbons will show characteristic shifts and couplings (C-F). |
| Imidazole C4/C5 | 115 - 135 | Carbons of the imidazole ring. |
Table 2: Predicted ¹³C NMR data for 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole. Note: These are estimated values. Actual experimental data is required for confirmation.
For example, in a related compound, 2-(4-chlorophenyl)-4-phenyl-1H-imidazole, the aromatic carbons appear in the range of δ 124.9-145.9 ppm.[4] The introduction of the pyridine and the fluorine atom in the title compound will further modulate these chemical shifts.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Solid-State FT-IR (ATR or KBr Pellet)
For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient method.
Methodology (ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[4]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[4]
-
Sample Scan: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Predicted IR Spectrum and Interpretation
The IR spectrum will provide confirmatory evidence for the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=N and C=C Stretch (Aromatic Rings) | 1450 - 1600 | Strong to Medium |
| C-F Stretch | 1000 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-H Out-of-Plane Bending | 690 - 900 | Strong |
Table 3: Predicted characteristic IR absorption bands for 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole.
Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and multiple sharp bands in the 1450-1600 cm⁻¹ region due to ring stretching vibrations.[1][5] The strong absorptions expected for the C-F and C-Cl bonds are highly diagnostic.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[7][8]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]
-
The solution must be free of non-volatile salts or buffers, which can interfere with the ESI process.[9]
-
A small amount of formic acid may be added to promote protonation for analysis in positive ion mode.
-
-
Infusion and Ionization:
-
The sample solution is infused into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
A high voltage (3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[10]
-
-
Desolvation and Analysis:
-
A drying gas (heated nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[10]
-
The ions are then guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Predicted Mass Spectrum and Interpretation
The molecular formula for the title compound is C₁₄H₉ClFN₃. The monoisotopic mass can be calculated as follows:
-
(14 x 12.000000) + (9 x 1.007825) + (1 x 34.968853) + (1 x 18.998403) + (3 x 14.003074) = 285.0473
In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 286.0551 | The most abundant ion, confirming the molecular weight. |
| [M+Na]⁺ | 308.0371 | A sodium adduct may also be observed. |
Table 4: Predicted ions in the ESI mass spectrum of 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole.
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. The ratio of the [M+H]⁺ peak to the [M+2+H]⁺ peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful confirmation of the presence of chlorine in the molecule. Fragmentation patterns, which can be studied using tandem MS (MS/MS), would likely involve cleavage at the bonds connecting the three aromatic rings.
Conclusion
The structural characterization of 4-(4-chloro-3-fluorophenyl)-2-(pyridin-2-yl)-1H-imidazole is a systematic process that integrates data from NMR, IR, and Mass Spectrometry. This guide outlines the standard methodologies and provides a detailed, expert-driven prediction of the expected spectroscopic data. While illustrative data from analogous structures provides a valuable framework, researchers must obtain experimental data on their specific samples for definitive structural confirmation. The protocols and interpretive principles detailed herein offer a robust roadmap for the successful and accurate characterization of this and related heterocyclic compounds in a drug discovery and development setting.
References
- ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- University of Leeds. (n.d.). How to Prepare Samples for NMR.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. In Organic Chemistry.
- University of Calgary. (n.d.). Infrared Spectroscopy: Table of Intensities and Wavenumbers.
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- ResearchGate. (2010). Electron impact studies. XII. Mass spectra of substituted imidazoles.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. nanochemazone.com [nanochemazone.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. keyorganics.net [keyorganics.net]
- 10. spectrumchemical.com [spectrumchemical.com]
Unlocking the Therapeutic Potential of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of the novel compound, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. Synthesizing current knowledge on related nitroaromatic and benzodioxole-containing molecules, this document outlines a strategic framework for its investigation as a potential anti-inflammatory and analgesic agent. We delve into the putative mechanisms of action, propose a detailed roadmap for preclinical evaluation, and provide robust experimental protocols to empower researchers in the pharmaceutical and biotechnology sectors to explore this promising chemical entity.
Introduction: The Therapeutic Promise of a Unique Chemical Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. Within this landscape, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol emerges as a compound of significant interest. Its structure, featuring a nitro-substituted benzodioxole core, suggests a convergence of functionalities that have been independently associated with potent biological activities. The benzodioxole moiety is a common feature in a variety of biologically active natural products and synthetic compounds, while the nitroaromatic group is a well-established pharmacophore in numerous approved drugs.[1][2]
This guide serves as a technical primer for researchers, scientists, and drug development professionals, offering an in-depth exploration of the scientific rationale and practical methodologies for investigating the therapeutic applications of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. We will move beyond a theoretical discussion to provide actionable insights and detailed protocols, fostering a rigorous and efficient evaluation of this compound's potential.
Rationale for Investigation: A Synthesis of Structure and Function
The therapeutic potential of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol is predicated on the established pharmacological activities of its constituent chemical motifs.
The Benzodioxole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3-benzodioxole ring system is a key structural component in numerous compounds exhibiting a wide array of biological effects, including anti-inflammatory and analgesic properties.[2] Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics.
The Nitroaromatic Group: A Modulator of Biological Activity
The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] In many nitroaromatic drugs, the therapeutic effect is linked to the bioreduction of the nitro group within the biological target, leading to the formation of reactive nitrogen species that can modulate cellular signaling pathways.[1][3] This bioactivation is a key mechanistic hypothesis for the potential activity of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the known pharmacology of related compounds, we propose a primary hypothesis for the mechanism of action of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol, centered on the modulation of inflammatory pathways.
The central hypothesis is that the compound undergoes intracellular nitroreduction, particularly in cells of the immune system like macrophages, to generate reactive nitrogen intermediates. These intermediates could then interact with key signaling molecules in the inflammatory cascade, such as components of the NF-κB and MAPK pathways, ultimately leading to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Proposed mechanism of action for 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol.
Preclinical Development Roadmap: A Phased Investigational Strategy
A systematic and phased approach is essential to comprehensively evaluate the therapeutic potential of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. The following roadmap outlines a logical progression from initial in vitro screening to more complex in vivo models.
Caption: Phased preclinical development roadmap.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the investigation of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol.
In Vitro Assays
Principle: To determine the non-toxic concentration range of the compound for subsequent in vitro assays.[5]
Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Principle: To evaluate the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.[5][6]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
Principle: To quantify the effect of the compound on the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
Protocol:
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
Principle: To assess the direct inhibitory activity of the compound on COX enzymes, which are key in the inflammatory pathway.[8][9]
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Perform the assay according to the manufacturer's protocol, using various concentrations of the test compound.
In Vivo Assays
Principle: A standard model of acute inflammation to assess the in vivo anti-inflammatory activity of the compound.[10][11]
Protocol:
-
Administer the test compound or vehicle orally to rats.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
Principle: To evaluate the central analgesic activity of the compound by measuring the latency to a thermal stimulus.[12][13]
Protocol:
-
Administer the test compound or vehicle to mice.
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the reaction time (licking of paws or jumping).
-
A cut-off time is set to prevent tissue damage.
Principle: To assess the peripheral analgesic activity of the compound by counting the number of abdominal constrictions induced by an irritant.[14]
Protocol:
-
Administer the test compound or vehicle to mice.
-
After a pre-treatment period, inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes for a set period (e.g., 20 minutes).
-
Calculate the percentage inhibition of writhing.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Positive Control |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
| Dose (mg/kg) | Paw Edema Inhibition (%) | Hot Plate Latency (s) | Writhing Inhibition (%) |
| 10 | |||
| 25 | |||
| 50 | |||
| Standard Drug |
Conclusion and Future Directions
1-(6-nitro-1,3-benzodioxol-5-yl)ethanol represents a compelling starting point for a drug discovery program targeting inflammatory and pain-related disorders. The strategic framework and detailed protocols outlined in this guide provide a solid foundation for a thorough and efficient preclinical evaluation. Future work should focus on elucidating the precise molecular targets, exploring structure-activity relationships through the synthesis of analogs, and conducting comprehensive ADMET profiling to assess its drug-like properties. The insights gained from these studies will be instrumental in determining the ultimate therapeutic value of this promising compound.
References
- Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
- Besson, T., et al. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Pharmacology and Toxicology.
- Gintovt, V., et al. (2023). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate.
- Al-Haddad, A. M. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Jajnure, M. (2018). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. SlideShare.
- Semantic Scholar. (n.d.). LABORATORY MODELS FOR SCREENING ANALGESICS. Semantic Scholar.
- Synapse. (2025). What in vivo models are used for pain studies?. Patsnap Synapse.
- ResearchGate. (2025). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
- Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information.
- ResearchGate. (2023). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
- MDPI. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
- MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.
- National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. National Center for Biotechnology Information.
- PubMed. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. PubMed.
- ResearchGate. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and evaluation of analgesic activity of some 5-nitro benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research.
- PubMed. (2007). Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. PubMed.
- National Center for Biotechnology Information. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. National Center for Biotechnology Information.
- PubMed. (2002). Ethanol-enhanced cytotoxicity of alkylating agents. PubMed.
- PubMed. (2017). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. PubMed.
- PubMed. (2008). synthetic and natural antioxidants with anti-inflammatory activity. PubMed.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. svedbergopen.com [svedbergopen.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 13. LABORATORY MODELS FOR SCREENING ANALGESICS | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
A Technical Guide to Determining the Solubility of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for determining the solubility of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, a nitro-substituted benzodioxole derivative of interest in pharmaceutical research.[1] We delve into the theoretical principles governing solubility, present a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, and outline the analytical quantification using High-Performance Liquid Chromatography (HPLC). The document is structured to provide not just a methodology, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to solubility assessment.
Introduction: The Critical Role of Solubility
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (Figure 1) is an organic compound featuring a benzodioxole core, a nitro group, and an ethanol substituent.[2][3] Its molecular structure, with a molecular formula of C₉H₉NO₅ and a weight of 211.17 g/mol , suggests a moderately polar nature.[2][4] The presence of both hydrogen bond donors (-OH) and acceptors (-NO₂, dioxole oxygens), combined with an aromatic system, creates a complex interplay of intermolecular forces that will dictate its solubility in various organic solvents.
The nitro group is strongly electron-withdrawing and highly polar, which significantly influences the molecule's properties.[5][6] This polarity can enhance stability and modulate receptor binding affinity but often presents challenges in solubility.[7] Understanding the solubility profile of this compound is paramount for:
-
Drug Formulation: Selecting appropriate solvents or co-solvent systems for liquid dosage forms.
-
Process Chemistry: Identifying suitable solvents for reaction, purification, and crystallization steps.
-
Preclinical Studies: Ensuring compound dissolution in vehicles for in vitro and in vivo assays.
This guide provides the necessary protocols to systematically generate this crucial data.
Figure 1: Chemical Structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol Molecular Formula: C₉H₉NO₅ Molecular Weight: 211.17 g/mol[2]
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solutes tend to dissolve in solvents with similar polarity. The solubility of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol will be a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Key molecular features influencing its solubility include:
-
Polarity: The highly polar nitro group (-NO₂) and the hydroxyl group (-OH) contribute to a significant dipole moment.[9] These groups can engage in dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygens of the nitro and dioxole groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.
-
Aromatic System: The benzodioxole ring offers a nonpolar, aromatic surface that can interact favorably with nonpolar or aromatic solvents (e.g., toluene, dichloromethane) through van der Waals forces and π-π stacking.
Based on these features, we can hypothesize a solubility trend across a spectrum of solvents, from nonpolar to polar. This theoretical grounding is essential for selecting an appropriate range of solvents for experimental determination.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method .[10][11] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium. The procedure is recognized by regulatory bodies like the OECD.[12]
Core Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically HPLC.[13]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the solubility determination protocol.
Caption: Workflow for solubility determination via the shake-flask method and HPLC analysis.
Detailed Step-by-Step Protocol
Materials:
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (>98% purity)[2]
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with screw caps
-
Isothermal orbital shaker
-
Centrifuge (optional)
-
Syringes and 0.22 µm syringe filters (PTFE for organic solvents)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[14]
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate this duration.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.[14] Centrifugation can be used to accelerate this process.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial. This step is critical to remove all undissolved particles.[15]
-
Dilution: Perform an accurate, pre-determined dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples and a series of calibration standards via a validated HPLC-UV method.[16] The concentration of the solute in the diluted sample is determined by comparing its peak area to the calibration curve.[15]
-
Calculation: Calculate the original solubility by multiplying the concentration obtained from the HPLC analysis by the dilution factor.
Results and Data Presentation
The solubility data should be compiled into a clear, structured table. The following table presents a hypothetical dataset for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol to illustrate how results should be presented. The solvents are ordered by increasing polarity index to facilitate analysis.
Table 1: Hypothetical Solubility of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in Various Organic Solvents at 25°C
| Solvent | Polarity Index (Snyder) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| n-Hexane | 0.1 | < 0.1 | < 0.0005 | Practically Insoluble |
| Toluene | 2.4 | 1.5 | 0.0071 | Sparingly Soluble |
| Dichloromethane | 3.1 | 8.2 | 0.0388 | Soluble |
| Acetone | 5.1 | 25.6 | 0.1212 | Freely Soluble |
| Ethanol | 5.2 | 15.3 | 0.0724 | Soluble |
| Methanol | 6.6 | 18.9 | 0.0895 | Soluble |
| Water | 10.2 | < 0.5 | < 0.0024 | Very Slightly Soluble |
Discussion and Scientific Interpretation
The hypothetical data in Table 1 aligns with theoretical principles. The compound shows very poor solubility in the nonpolar alkane (n-hexane) and increasing solubility in solvents of intermediate polarity like toluene and dichloromethane, which can interact with the aromatic ring.
The highest solubility is observed in acetone, a polar aprotic solvent. Its strong dipole moment and ability to act as a hydrogen bond acceptor interact favorably with the nitro and hydroxyl groups of the solute.
The good solubility in polar protic solvents like methanol and ethanol is expected due to their ability to engage in hydrogen bonding with the solute's hydroxyl and nitro groups. However, the self-association of these alcohols can sometimes lead to slightly lower solubility compared to a polar aprotic solvent of similar polarity.
As predicted, the solubility in water is very low. While the molecule has polar groups, the large, relatively nonpolar benzodioxole backbone limits its miscibility with the highly structured hydrogen-bonding network of water.[5] This highlights the compound's overall lipophilic character, a key consideration for its pharmacokinetic profile.
Conclusion
This guide has provided an in-depth, scientifically-grounded framework for the experimental determination of the solubility of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. By combining the robust shake-flask method with precise HPLC quantification, researchers can generate reliable and accurate data essential for all stages of drug development. The outlined protocol is designed to be self-validating, ensuring the integrity of the results. Understanding the solubility profile across a range of organic solvents is a critical first step in unlocking the therapeutic potential of this and other novel chemical entities.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source. (2020, March 29). NITRO COMPOUNDS.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening, 14(7), 565-572.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Taylor & Francis Online. (2023, September 12). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent.
- Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?.
- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF.
- Unknown Source. (2023, August 31). Solubility of Organic Compounds.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Oregon State University Libraries and Press. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Wikipedia. (n.d.). Nitro compound.
- Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- PMC - NIH. (2020, September 7). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.
- MDPI. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /.
- Unknown Source. (n.d.). 1,3-Benzodioxole (CAS 274-09-9): Properties & Industrial Applications.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- PubChem. (n.d.). 1-(Benzo[D][5][17]dioxol-6-YL)-2-nitroethanol.
- Pharmaffiliates. (n.d.). 1-(6-Nitrobenzo[d][5][17]dioxol-5-yl)ethanol (BSC).
- Unknown Source. (n.d.). 1-(6-Nitrobenzo[d][5][17]dioxol-5-yl)ethanol, min 98%, 1 gram.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
- 7. svedbergopen.com [svedbergopen.com]
- 8. chem.ws [chem.ws]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. sciforum.net [sciforum.net]
- 11. m.youtube.com [m.youtube.com]
- 12. filab.fr [filab.fr]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to Dasatinib (InChI Key: UHJMDARCOIYCHL-UHFFFAOYSA-N) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Dasatinib, a potent second-generation tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, experimental characterization, and clinical application.
Introduction: The Evolution of Targeted Cancer Therapy
The advent of targeted therapies has revolutionized the treatment of specific cancers by focusing on the molecular abnormalities that drive their growth. Dasatinib (marketed as Sprycel®) represents a significant advancement in this field, particularly for the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] Unlike its predecessor, imatinib, Dasatinib exhibits a distinct and broader inhibitory profile, offering a critical therapeutic option for patients who have developed resistance or intolerance to first-generation inhibitors.[2][3]
This document will delve into the core scientific principles underlying Dasatinib's function, from its molecular interactions to its effects in preclinical models and clinical settings. We will explore its multifaceted mechanism of action, provide detailed protocols for its experimental evaluation, present key quantitative data, and discuss the mechanisms of resistance that can emerge during therapy.
Unraveling the Mechanism of Action: A Multi-Targeted Approach
Dasatinib's efficacy stems from its ability to inhibit multiple key signaling pathways implicated in cancer cell proliferation and survival.[4] It is a potent, ATP-competitive inhibitor of a spectrum of tyrosine kinases.
Primary Target: The BCR-ABL Fusion Protein
The hallmark of Ph+ leukemias is the constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome translocation.[4] This aberrant kinase drives uncontrolled cell division and inhibits apoptosis. Dasatinib potently inhibits the kinase activity of BCR-ABL by binding to both its active and inactive conformations, a key distinction from imatinib which primarily targets the inactive state.[4][5] This dual-binding capability allows Dasatinib to be effective against many imatinib-resistant mutations.[6]
Broadening the Spectrum: Inhibition of SRC Family Kinases
Beyond BCR-ABL, Dasatinib is a powerful inhibitor of the SRC family of kinases (SFKs), including SRC, LCK, HCK, YES, FYN, BLK, LYN, and FRK.[7] SFKs are crucial non-receptor tyrosine kinases that play significant roles in cell growth, differentiation, adhesion, and migration. Their inhibition by Dasatinib contributes to its anti-leukemic effects and is also being explored in the context of solid tumors.[1]
Additional Key Targets: c-KIT and PDGFRβ
Dasatinib also demonstrates significant inhibitory activity against other receptor tyrosine kinases, including c-KIT and platelet-derived growth factor receptor beta (PDGFRβ).[7] Dysregulation of these kinases is implicated in various malignancies. The inhibition of c-KIT is particularly relevant in certain leukemias and gastrointestinal stromal tumors, while targeting PDGFRβ has implications for a range of solid tumors.[2][8]
Downstream Signaling Cascades
By inhibiting these primary targets, Dasatinib effectively blocks their downstream signaling pathways, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[4] Key downstream pathways affected include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation, and its inhibition by Dasatinib contributes to cell cycle arrest.
-
PI3K/AKT Pathway: A central pathway for cell survival, its suppression by Dasatinib promotes apoptosis.
-
JAK/STAT Pathway: Involved in cell growth and differentiation, its modulation by Dasatinib further contributes to its anti-cancer effects.
The following diagram illustrates the primary signaling pathways targeted by Dasatinib.
Caption: Dasatinib's multi-targeted inhibition of key tyrosine kinases and their downstream signaling pathways.
Experimental Characterization: Protocols and Methodologies
A thorough in vitro and in vivo evaluation is critical to understanding the activity of Dasatinib. The following section outlines standard protocols for key assays.
In Vitro Assays
This assay quantifies the ability of Dasatinib to inhibit the enzymatic activity of its target kinases.
Protocol:
-
Reagents: Purified recombinant kinase (e.g., BCR-ABL, SRC), appropriate substrate peptide, ATP, and Dasatinib.
-
Procedure:
-
Prepare a reaction buffer containing the kinase and its substrate.
-
Add serial dilutions of Dasatinib to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, radiometric assays (³²P-ATP), or fluorescence-based assays.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Dasatinib to determine the IC50 value.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10]
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., K562 for CML) in a 96-well plate at a density of 5,000-10,000 cells per well.[11]
-
Treatment: After allowing the cells to adhere overnight (if applicable), treat them with a range of Dasatinib concentrations for 48-72 hours.[11]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 1-4 hours.[11]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[12][13]
Protocol:
-
Cell Treatment: Treat leukemia cells with Dasatinib at various concentrations for a specified period (e.g., 24-48 hours).
-
Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
This technique is used to assess the phosphorylation status of Dasatinib's target kinases and their downstream signaling proteins.[14][15]
Protocol:
-
Cell Lysis: Treat cells with Dasatinib and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BCR-ABL, phospho-SRC).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Normalize the phosphorylated protein levels to the total protein levels.
The following diagram outlines a general workflow for the in vitro characterization of Dasatinib.
Caption: A typical experimental workflow for the in vitro evaluation of Dasatinib's activity.
In Vivo Models
This model is used to evaluate the anti-tumor efficacy of Dasatinib in a living organism.[16][17]
Protocol:
-
Cell Implantation: Subcutaneously inject human leukemia cells (e.g., K562) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer Dasatinib orally to the treatment group at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the efficacy of Dasatinib.
Quantitative Data and Clinical Insights
In Vitro Potency
Dasatinib exhibits potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentration (IC50) values are crucial for understanding its selectivity and potency.
| Kinase Target | IC50 (nM) | Cell Line/System | Reference |
| BCR-ABL (unmutated) | <1 | In vitro kinase assay | [2] |
| SRC | 0.5 | In vitro kinase assay | [18] |
| LCK | <1 | In vitro kinase assay | [19] |
| c-KIT | 1-10 | In vitro kinase assay | [2] |
| PDGFRβ | 1-10 | In vitro kinase assay | [2] |
| K562 (CML cell line) | 1-3 | Cell proliferation assay | [20] |
| Various OSCC cell lines | 50-250 | Cell proliferation assay | [21] |
| MDA-MB-231 (Breast Cancer) | 6100 | Cell proliferation assay | [22] |
| 4T1 (Breast Cancer) | 14 | Cell proliferation assay | [22] |
Note: IC50 values can vary depending on the specific experimental conditions.
Clinical Efficacy
Clinical trials have demonstrated the significant efficacy of Dasatinib in patients with Ph+ leukemias.
| Clinical Trial | Phase | Patient Population | Key Findings | Reference |
| DASISION | III | Newly diagnosed CML-CP | Higher rates of complete cytogenetic response (77%) and major molecular response (46%) at 12 months compared to imatinib. | [23] |
| CA180-034 | III | Imatinib-resistant/intolerant CML-CP | 100 mg once daily showed similar efficacy with better tolerability compared to other dosing regimens. | [5] |
| Phase I (CA180002) | I | Imatinib-resistant/intolerant CML-CP | High rates of complete hematologic response (91%) and major cytogenetic response (51%) with long-term follow-up. | [24] |
Pharmacokinetics
Dasatinib is orally administered and rapidly absorbed.[2]
| Parameter | Value | Notes | Reference |
| Tmax (Time to peak concentration) | 0.5 - 6 hours | [2] | |
| Half-life | 3 - 5 hours | [6] | |
| Metabolism | Primarily by CYP3A4 | Avoid co-administration with strong CYP3A4 inhibitors or inducers. | [6][7] |
| Excretion | Mainly in feces | [6] |
Mechanisms of Resistance
Despite its efficacy, resistance to Dasatinib can develop, primarily through two main mechanisms:
-
BCR-ABL Kinase Domain Mutations: The most common mechanism of acquired resistance is the emergence of point mutations within the BCR-ABL kinase domain.[25][26] The T315I mutation is particularly problematic as it confers resistance to both imatinib and Dasatinib by altering the ATP-binding pocket.[1][25][27] Other mutations, such as F317L, have also been reported.[1]
-
BCR-ABL Independent Mechanisms: Resistance can also arise through the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling.[28] These can include the upregulation of other kinases or the activation of pro-survival pathways. Additionally, factors within the bone marrow microenvironment can provide protective signals to leukemia cells, contributing to resistance.[14]
Conclusion
Dasatinib is a cornerstone in the treatment of Philadelphia chromosome-positive leukemias, offering a potent and multi-targeted approach to inhibiting the key drivers of these diseases. Its ability to target both BCR-ABL and SRC family kinases, along with other important oncogenic drivers, provides a significant clinical advantage, particularly in the context of imatinib resistance. A thorough understanding of its complex mechanism of action, appropriate experimental methodologies for its characterization, and the clinical data supporting its use are essential for researchers and drug development professionals working to further advance the field of targeted cancer therapy. Continued research into overcoming resistance mechanisms will be crucial for maximizing the long-term benefits of Dasatinib and similar targeted agents.
References
- Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain. (2007).
- Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. (n.d.). Leukemia. [Link]
- Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. (2005). Blood. [Link]
- The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or dasatinib treatment in patients with chronic myeloid leukemia. (n.d.). Leukemia. [Link]
- Dynamic change of T315I BCR-ABL kinase domain mutation in Korean chronic myeloid leukaemia patients during treatment with Abl tyrosine kinase inhibitors. (2009).
- Schematic summary of dasatinib resistance mechanism in chronic myeloid... (n.d.).
- Clinical Pharmacology Biopharmaceutics Review(s). (2005).
- Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. (2008). Molecular Cancer Research. [Link]
- Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. (2006). Blood. [Link]
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). Frontiers in Pharmacology. [Link]
- Dasatinib Shows High Early Response Rate as First Treatment for Chronic Myelogenous Leukemia. (2007). Fierce Biotech. [Link]
- Dasatinib, Imatinib, Associated With Differing Mutation Patterns in CML. (2015). CancerNetwork. [Link]
- Pharmacokinetics of Dasatinib. (2019). Prague Medical Report. [Link]
- Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). BMC Cancer. [Link]
- Dasatinib Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
- First-Line Dasatinib Effective in Chronic Phase CML. (n.d.). CancerNetwork. [Link]
- Dasatinib pharmacokinetics and exposure-response (E-R): Relationship to safety and efficacy in patients (pts) with chronic myeloid leukemia (CML). (2008).
- Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.).
- A randomized trial of dasatinib 100 mg versus imatinib 400 mg in newly diagnosed chronic-phase chronic myeloid leukemia. (n.d.). Blood. [Link]
- FDA Approves Dasatinib First-Line Therapy for Chronic Myeloid Leukemia. (2010). Medscape. [Link]
- The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.).
- Long-Term Efficacy of Dasatinib in Chronic-Phase CML: Results from the Phase I Trial (CA180002). (2007). Blood. [Link]
- Comparison of the IC 50 values of dasatinib between the ORL lines and... (n.d.).
- Table 1 . EC50 values for effects induced by imatinib and dasatinib. (n.d.).
- The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. (n.d.).
- Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure. (2006). Clinical Cancer Research. [Link]
- Dasatinib inhibits cell proliferation in MRMT1-luc2 cells in a... (n.d.).
- Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. (2008). Cancer Research. [Link]
- The kinase inhibitor dasatinib induces apoptosis in chronic lymphocytic leukemia cells in vitro with preference for a subgroup of patients with unmut
- In vivo effect of dasatinib on xenograft nude mice. (A) Antitumor... (n.d.).
- Cell apoptosis induced by dasatinib shown using Annexin V/PI staining.... (n.d.).
- The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants. (2022). Frontiers in Pharmacology. [Link]
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). Molecules. [Link]
- DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). NIH. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. [Link]
- Apoptosis induction by combination of bortezomib and dasatinib in BV-173 measured via annexin V / PI staining. (2022). PLOS ONE. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
- 363-Chronic myeloid leukaemia daS
- Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and prolifer
- Bcr-Abl knockdown and dasatinib treatment of CML cells in physiologic... (n.d.).
- In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. (n.d.).
Sources
- 1. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or dasatinib treatment in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinPGx [clinpgx.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. ashpublications.org [ashpublications.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. medscape.com [medscape.com]
- 24. ashpublications.org [ashpublications.org]
- 25. ashpublications.org [ashpublications.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Dynamic change of T315I BCR-ABL kinase domain mutation in Korean chronic myeloid leukaemia patients during treatment with Abl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to Molecular Building Blocks in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection and utilization of molecular building blocks represent a cornerstone of successful medicinal chemistry campaigns. These small, reactive organic molecules are the fundamental units from which novel drug candidates are constructed. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the pivotal role of building blocks. We will explore the essential physicochemical properties that define an ideal building block, delve into their application in cutting-edge drug discovery platforms like DNA-encoded libraries and fragment-based design, and provide detailed, field-proven experimental protocols for their use in library synthesis and lead optimization. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this guide aims to empower medicinal chemists to navigate the vast chemical space with greater precision and efficiency, ultimately accelerating the journey from hit identification to clinical candidate.
The Foundational Principle: Building Blocks as the Architects of Chemical Space
At its core, medicinal chemistry is the art and science of designing and synthesizing biologically active compounds. The immense challenge lies in navigating the astronomically vast chemical space, estimated to exceed 10^60 molecules, to identify those rare entities with the desired therapeutic effect.[] Building blocks are the fundamental tools that enable chemists to systematically explore this space.[2][3] They are small organic molecules possessing reactive functional groups that allow for their modular assembly into larger, more complex structures.[4][5]
The strategic selection of building blocks is paramount, as their intrinsic properties are directly inherited by the final compounds, influencing everything from potency and selectivity to pharmacokinetic profiles.[3][6] A well-curated collection of building blocks, therefore, is not merely a chemical inventory but a carefully designed toolkit for constructing molecules with favorable drug-like properties.[][7]
Defining the "Ideal" Building Block: A Multifactorial Perspective
The utility of a building block is not solely defined by its chemical reactivity. A confluence of factors determines its value in a drug discovery program.
Physicochemical Properties:
The concept of "drug-likeness" is often a guiding principle in building block selection. Guidelines such as Lipinski's "Rule of Five" and the "Rule of Three" for fragments provide a framework for assessing the physicochemical properties of building blocks to increase the probability of generating orally bioavailable drug candidates.[8][9][10] Key parameters include:
| Property | Guideline (Rule of Three for Fragments) | Rationale |
| Molecular Weight (MW) | < 300 Da | Ensures good ligand efficiency and solubility.[8][11] |
| cLogP | < 3 | Controls lipophilicity to balance membrane permeability and aqueous solubility.[9][11] |
| Hydrogen Bond Donors | ≤ 3 | Optimizes interactions with the target while maintaining favorable pharmacokinetics.[8][9] |
| Hydrogen Bond Acceptors | ≤ 3 | Optimizes interactions with the target while maintaining favorable pharmacokinetics.[8][9] |
| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding.[9] |
Structural Diversity and Novelty:
To explore novel chemical space and generate intellectual property, building block collections should encompass a wide range of scaffolds and chemotypes.[3][12] This includes not only common aromatic and heterocyclic systems but also sp³-rich, three-dimensional structures that can offer improved solubility and metabolic stability.[12][13] The inclusion of underrepresented or novel building blocks can provide a competitive advantage in drug discovery.[3][6]
Synthetic Tractability and Accessibility:
The practical utility of a building block is contingent on its commercial availability or the feasibility of its synthesis at a reasonable scale.[14][15] Furthermore, the functional groups present on the building block must be compatible with a variety of robust and high-yielding chemical reactions commonly employed in medicinal chemistry.[2][7]
Building Blocks in Action: Key Drug Discovery Strategies
The modular nature of building blocks makes them indispensable in several modern drug discovery paradigms.
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target.[8][9] These fragments, which are essentially small building blocks, are then optimized into more potent lead compounds through a process of growing, linking, or merging.[11][]
The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[8][] Ideal fragments possess high ligand efficiency and provide clear vectors for chemical elaboration.[] Structural biology techniques like X-ray crystallography and NMR are crucial for visualizing how these fragments bind to the target, thereby guiding the selection of appropriate building blocks for the optimization process.[8][]
DNA-Encoded Libraries (DELs)
DEL technology has revolutionized hit identification by enabling the synthesis and screening of massive combinatorial libraries, often containing billions of unique compounds.[17][18][19] In a typical DEL synthesis, chemical building blocks are sequentially added to a DNA oligonucleotide, which serves as a unique barcode for each compound.[18][19] The entire library is then screened against a target protein in a single tube, and the binders are identified by sequencing their DNA tags.[17][19]
The design of a DEL is a critical determinant of its success. The choice of building blocks directly influences the chemical space covered by the library and the physicochemical properties of the resulting compounds.[17][20] Key considerations in DEL building block selection include:
-
Compatibility with DNA-compatible chemistry: The reactions used to couple building blocks must be mild enough to not damage the DNA barcode.[19]
-
Diversity: A diverse set of building blocks is essential for exploring a wide range of chemical space.[17][20]
-
Physicochemical properties: Careful selection of building blocks with appropriate molecular weight and other properties is necessary to produce libraries with drug-like characteristics.[17][20][21]
Lead Optimization
Once a "hit" compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the hit to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[22] Building blocks are the primary tools used in this iterative process.[7][]
Medicinal chemists use building blocks to probe the structure-activity relationship (SAR) of a compound series.[7][24] By systematically introducing different building blocks, they can explore the effects of altering various parts of the molecule on its biological activity and physicochemical properties.[22][]
Scaffold hopping is a powerful lead optimization strategy that involves replacing the core scaffold of a lead compound with a different one while retaining the key pharmacophoric elements responsible for binding.[24][25][26] This can lead to the discovery of novel chemotypes with improved properties or a more favorable intellectual property position.[25] The success of scaffold hopping relies on the availability of a diverse collection of building blocks that can serve as alternative scaffolds.[24]
Experimental Workflows and Protocols
The following sections provide detailed protocols for common experimental workflows that utilize building blocks in medicinal chemistry.
Parallel Synthesis for Library Generation
Parallel synthesis is a technique used to rapidly generate a large number of compounds for screening.[27][28] This is typically done in multi-well plates, where each well contains a different reaction.[28]
Protocol: Amide Coupling via Parallel Synthesis
This protocol describes the parallel synthesis of an amide library from a set of carboxylic acid and amine building blocks.
Materials:
-
24 or 96-well reaction block[27]
-
Carboxylic acid building blocks (0.1 M solution in DMF)
-
Amine building blocks (0.1 M solution in DMF)
-
HATU (0.1 M solution in DMF)
-
DIPEA (0.2 M solution in DMF)
-
DMF (anhydrous)
-
LC-MS for reaction monitoring and product analysis
Procedure:
-
Preparation of Reaction Plate: To each well of the reaction block, add 100 µL of the appropriate carboxylic acid building block solution (10 µmol).
-
Addition of Amine Building Blocks: To each well, add 100 µL of the corresponding amine building block solution (10 µmol).
-
Initiation of Coupling Reaction: To each well, add 100 µL of the HATU solution (10 µmol) followed by 100 µL of the DIPEA solution (20 µmol).
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 16 hours.
-
Reaction Quench and Workup: Quench the reactions by adding 200 µL of water to each well. The products can be extracted with an appropriate organic solvent (e.g., ethyl acetate) or purified directly by preparative HPLC.
-
Analysis: Analyze the crude product in each well by LC-MS to confirm the identity and purity of the desired amide.
Causality of Experimental Choices:
-
HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization for chiral carboxylic acids.
-
DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing with the amine nucleophile.
-
DMF is selected as the solvent because of its ability to dissolve a wide range of organic molecules and its high boiling point, which allows for heating if necessary.
Workflow for DNA-Encoded Library Synthesis (Split-and-Pool)
The split-and-pool synthesis strategy is a cornerstone of DEL technology, enabling the creation of vast combinatorial libraries.[18][19]
Conceptual Workflow:
-
Start with a common scaffold attached to a unique DNA oligonucleotide.
-
Split the starting material into multiple pools.
-
Couple a different building block to the scaffold in each pool.
-
Ligate a unique DNA tag corresponding to the added building block in each pool.
-
Pool all the reaction mixtures together.
-
Repeat the split-couple-ligate-pool cycle for a desired number of iterations to generate the full library.[19]
Diagram of Split-and-Pool Synthesis:
Caption: A simplified workflow of a two-cycle split-and-pool DNA-encoded library synthesis.
Future Directions and Conclusion
The field of medicinal chemistry is continually evolving, with an increasing emphasis on accessing novel and diverse chemical space.[12] The development of new synthetic methodologies will undoubtedly expand the repertoire of available building blocks, particularly those with complex three-dimensional architectures.[12][13] Furthermore, the integration of machine learning and artificial intelligence in drug discovery is poised to revolutionize building block selection and library design, enabling more predictive and efficient exploration of chemical space.[29]
References
- Building Block-Centric Approach to DNA-Encoded Library Design - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. (n.d.). ResearchGate.
- DNA-encoded chemical library - Wikipedia. (n.d.). Wikipedia.
- Building Block-Centric Approach to DNA-Encoded Library Design | Journal of Chemical Information and Modeling. (n.d.). ACS Publications.
- Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures.
- Synthesis of DNA Encoded Libraries for Drug Discovery. (n.d.). Vipergen.
- Chemical Building Blocks - Drug Discovery Solutions. (n.d.). BioSolveIT.
- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). MDPI.
- What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. (2021, November 22). ACS Publications.
- Building block (chemistry) - Wikipedia. (n.d.). Wikipedia.
- A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry. (2021, December 20). ACS Publications.
- Fragment-based lead discovery - Wikipedia. (n.d.). Wikipedia.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers.
- What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. (2021, December 9). PubMed.
- LeadOp+R: Structure-Based Lead Optimization With Synthetic Accessibility - PMC. (2018, March 5). National Center for Biotechnology Information.
- Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Focusing on building blocks and properties is the best way to design better DNA-Encoded Libraries (DELs). (n.d.). X-Chem.
- Building Blocks / Fragments - Product Types - Screening Libraries. (n.d.). Asinex.
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology. (n.d.). ACS Publications.
- What is The Function of Molecular Chemical Building Blocks in Pharma Development and Manufacturing?. (2025, April 24). Novasol Biotech.
- Parallel Synthesis. (n.d.). AGA Analytical.
- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). MDPI.
- Scaffold-hopping and fragment-linking using the Cambridge Structural Database. (n.d.). CCDC.
- The Role of Lead Optimization in Drug Discovery. (n.d.). Biobide.
- Automated scaffold hopping for fragments. (2022, February 7). Practical Fragments.
- (PDF) LeadOp+R: Structure-Based Lead Optimization With Synthetic Accessibility. (2018, March 5). ResearchGate.
- Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). National Center for Biotechnology Information.
- Scaffold Hopping with Generative Reinforcement Learning | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2024, December 17). ChemRxiv.
- Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). University of Leeds.
- Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. (2025, September 19). Royal Society of Chemistry.
- Building Block Synthesis Using the Polymerase Chain Assembly Method. (n.d.). Springer Nature Experiments.
- Artificial gene synthesis - Wikipedia. (n.d.). Wikipedia.
- Scaffold Hopping? It's Complicated. (2018, August 20). Practical Cheminformatics.
- Summary of building block and building block type distribution. (n.d.). ResearchGate.
- Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem.
Sources
- 2. biosolveit.de [biosolveit.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 5. What is The Function of Molecular Chemical Building Blocks in Pharma Development and Manufacturing? - Novasol Biotech [novasolbio.com]
- 6. What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, modular synthesis and screening of 58 shape-diverse 3-D fragments - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05819H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 19. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Focusing on building blocks and properties is the best way to design better DNA-Encoded Libraries (DELs) - X-Chem [x-chemrx.com]
- 22. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 24. img01.pharmablock.com [img01.pharmablock.com]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. Scaffold Hopping? It's Complicated [practicalcheminformatics.blogspot.com]
- 27. aga-analytical.com.pl [aga-analytical.com.pl]
- 28. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide: Investigating the Role of the Nitro Group in Biological Activity
Authored by: A Senior Application Scientist
Abstract
The nitro group (–NO₂), a compact and potent functional group, occupies a unique and paradoxical space in medicinal chemistry and drug development. It is both a celebrated pharmacophore, integral to the efficacy of numerous therapeutic agents, and a notorious toxicophore, often flagged as a structural alert for mutagenicity and genotoxicity.[1][2] This duality stems from its distinct physicochemical properties and, most critically, its susceptibility to metabolic reduction.[3][4] This guide provides an in-depth exploration of the nitro group's multifaceted role in biological systems. We will dissect its fundamental chemistry, unravel the mechanisms of its bioactivation, survey its application across diverse therapeutic areas, and confront its toxicological challenges. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but a practical guide with field-proven insights and detailed experimental protocols to empower further investigation.
The Physicochemical Identity of the Nitro Group: More Than a Simple Substituent
The biological journey of a nitro-containing compound begins with its fundamental physicochemical properties. The nitro group is not a passive passenger on a molecular scaffold; it is an active contributor to the molecule's overall character, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
At its core, the –NO₂ group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through both resonance and inductive effects.[3] This potent electronic character imparts several key features:
-
Increased Polarity and Modified Lipophilicity: The nitro group's presence increases the dipole moment and polarizability of a molecule.[3] This can enhance interactions with biological targets but also impacts solubility and membrane permeability. The introduction of a nitro group to a benzene ring, for instance, results in a significant shift in these parameters.[3]
-
Modulation of Acidity/Basicity: By withdrawing electron density, a nitro group can increase the acidity of nearby protons, a feature that can be critical for receptor binding or catalytic activity.
-
Hydrogen Bonding Capability: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, facilitating crucial interactions with amino acid residues in enzyme active sites or protein receptors.[4][5]
-
Redox Potential: Crucially, the electron-deficient nature of the nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the group susceptible to reduction.[3] This redox property is the linchpin of its biological activity and toxicity.[4]
The decision to incorporate a nitro group is a strategic one, aimed at tuning these properties to achieve a desired biological outcome, whether it's enhancing receptor binding affinity or priming the molecule for selective activation.[6]
The Central Mechanism: Bioreductive Activation
The defining characteristic of nitro-containing drugs is their reliance on metabolic activation, a process termed bioreduction.[3] Most nitroaromatic compounds are, in fact, prodrugs that remain relatively inert until the nitro group is enzymatically reduced within the target cell or organism.[3][7] This process is the primary determinant of both their therapeutic efficacy and their potential for toxicity.
The reduction is a multi-step process, typically involving the sequential transfer of six electrons to convert the nitro group (R-NO₂) into an amine (R-NH₂).[8] This transformation proceeds through several highly reactive and often cytotoxic intermediates, including a nitroso derivative (R-NO) and a hydroxylamine (R-NHOH).[9][10]
This metabolic activation is not random; it is catalyzed by a class of enzymes known as nitroreductases (NTRs) . These are primarily flavin-containing enzymes that use NADH or NADPH as a source of reducing equivalents.[7] NTRs are broadly classified into two types:
-
Type I Nitroreductases: These enzymes catalyze a two-electron reduction of the nitro group, bypassing the formation of the nitro anion radical. This process is typically oxygen-insensitive. Crucially, Type I NTRs are found in many bacteria and protozoa but lack a direct homolog in mammals, providing a basis for selective toxicity against microbes.[3][11]
-
Type II Nitroreductases: These enzymes perform a single-electron reduction, generating a nitro anion radical (R-NO₂⁻•). In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a "futile cycle" that consumes reducing equivalents and generates superoxide anions, leading to oxidative stress.[9] Under hypoxic (low oxygen) conditions, further reduction can occur, leading to the formation of cytotoxic species.[12]
The context in which bioreduction occurs—specifically, the type of nitroreductase present and the local oxygen concentration—is therefore a critical determinant of the biological outcome.
Caption: General pathway of nitroaromatic bioreduction and resulting biological effects.
Therapeutic Applications: The Nitro Group as a Pharmacophore
The unique bioreductive activation of the nitro group has been masterfully exploited in the development of drugs for a range of diseases.[13]
3.1. Antimicrobial and Antiparasitic Agents
This is the most successful arena for nitro-containing drugs. The strategy hinges on the selective expression of efficient Type I nitroreductases in anaerobic bacteria and protozoa.[3]
-
Nitrofurans (e.g., Nitrofurantoin): Used for urinary tract infections, nitrofurantoin is activated by bacterial nitroreductases into reactive intermediates that inhibit multiple targets, including DNA, RNA, and protein synthesis, making the development of resistance more difficult.[6][11]
-
Nitroimidazoles (e.g., Metronidazole, Benznidazole): Metronidazole is a cornerstone treatment for infections caused by anaerobic bacteria and protozoa like Giardia and Trichomonas.[6][14] Its selective toxicity is a textbook example of targeted bioreduction; the low redox potential of the drug ensures it is only significantly reduced in anaerobic or microaerophilic environments.[4] Benznidazole is a critical drug for treating Chagas disease, caused by Trypanosoma cruzi, which possesses a unique Type I NTR that activates the drug.[3]
3.2. Anticancer Agents: Exploiting the Tumor Microenvironment
Solid tumors often contain regions of severe oxygen deprivation, or hypoxia.[8] This unique microenvironment is a perfect target for nitroaromatic prodrugs, as the low oxygen levels favor the complete reduction of the nitro group by Type II reductases (like cytochrome P450 reductase) to cytotoxic species, while sparing well-oxygenated normal tissues.[6][12]
This "hypoxia-activated prodrug" (HAP) strategy is a major focus of modern oncology research.[15] The goal is to use the nitro group as an "electronic switch" that, upon reduction, activates a separate cytotoxic effector, such as a DNA alkylating agent.[12][16] This approach offers the potential for highly targeted tumor cell killing.[17][18]
3.3. Other Therapeutic Roles
-
Vasodilators (e.g., Nitroglycerin): In a distinct mechanism not reliant on nitroreductases, organic nitrates like nitroglycerin are converted to nitric oxide (NO) by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).[19] Nitric oxide is a potent vasodilator, making these drugs essential for treating angina.[13][19]
-
Anti-Parkinson's Agents (e.g., Tolcapone): Tolcapone, which contains a nitro group, is used to treat Parkinson's disease. However, its use has been limited due to concerns about hepatotoxicity, highlighting the persistent challenge of nitro-group-associated toxicity.[10][20]
| Drug Class | Example(s) | Primary Mechanism of Action | Key Activating Enzyme(s) | Therapeutic Target |
| Nitrofurans | Nitrofurantoin | Inhibition of DNA, RNA, protein synthesis | Bacterial Nitroreductases (Type I) | Bacterial Infections (UTIs) |
| Nitroimidazoles | Metronidazole, Benznidazole | DNA damage by reactive intermediates | Bacterial/Protozoal Nitroreductases (Type I) | Anaerobic/Protozoal Infections |
| Hypoxia-Activated Prodrugs | (Various investigational) | Release of cytotoxic effectors (e.g., alkylating agents) | Cytochrome P450 Reductase (Type II) | Hypoxic Tumor Cells |
| Organic Nitrates | Nitroglycerin | Release of Nitric Oxide (NO) | Mitochondrial ALDH2 | Vascular Smooth Muscle |
The Dark Side: The Nitro Group as a Toxicophore
The very same reactive intermediates that give nitro-drugs their therapeutic power are also responsible for their significant toxicity risks.[1][6] This "double-edged sword" nature necessitates careful evaluation in drug development.[6]
-
Mutagenicity and Genotoxicity: The hydroxylamine and nitroso intermediates are electrophilic and can form covalent adducts with DNA, leading to mutations and chromosomal damage.[6][20] This is a primary reason why nitroaromatics are often flagged as "structural alerts" in toxicological screening.[1][21] Many nitroaromatic compounds are known mutagens and are reasonably anticipated to be human carcinogens.[20][22]
-
Oxidative Stress: As mentioned, the futile cycling of the nitro anion radical by Type II reductases in the presence of oxygen generates a steady stream of superoxide radicals.[9] This can overwhelm cellular antioxidant defenses, leading to oxidative stress and damage to lipids, proteins, and DNA.[6]
-
Hepatotoxicity: Several nitroaromatic drugs, including tolcapone and nimesulide, have been associated with idiosyncratic liver injury.[10] The mechanisms are complex but are thought to involve a combination of reactive metabolite formation, oxidative stress, and mitochondrial dysfunction within hepatocytes.[10]
Key Experimental Protocols for Investigation
A robust and self-validating experimental approach is critical to understanding the behavior of any novel nitro-containing compound. Below are foundational protocols that form the basis of such an investigation.
5.1. Protocol: In Vitro Metabolism by Liver Microsomes
Causality: This assay is designed to determine if a nitro-compound is a substrate for hepatic enzymes, primarily cytochrome P450s and their reductases. It helps predict metabolic clearance and identifies the formation of primary metabolites under aerobic conditions.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the nitro-compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume 200 µL) by adding in order:
-
Phosphate buffer (100 mM, pH 7.4)
-
Nitro-compound (final concentration typically 1-10 µM)
-
HLM (final concentration 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
-
Incubation: Incubate at 37°C in a shaking water bath. Take aliquots (e.g., 25 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction in each aliquot by adding 2 volumes (50 µL) of ice-cold acetonitrile containing an internal standard.
-
Processing: Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the disappearance of the parent compound and the appearance of metabolites.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. svedbergopen.com [svedbergopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]
- 16. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nitro compound - Wikipedia [en.wikipedia.org]
- 22. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the synthetic intermediate, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. While a definitive crystal structure is not publicly available in crystallographic databases, this document serves as a detailed roadmap for researchers undertaking such an analysis. By leveraging established principles of single-crystal X-ray diffraction (SC-XRD) and drawing insights from the structural chemistry of related nitrobenzodioxole derivatives, we present a hypothetical yet scientifically rigorous exploration of the anticipated molecular geometry, intermolecular interactions, and crystallographic parameters. This guide is designed to be a practical resource, elucidating the causality behind experimental choices and providing a framework for the accurate determination and interpretation of the crystal structure of this and similar compounds.
Introduction: The Significance of Structural Elucidation
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of a nitro group can enhance biological activity, making this compound and its derivatives valuable in medicinal chemistry for the development of agents such as anti-inflammatory and analgesic drugs.[1] A thorough understanding of the three-dimensional arrangement of atoms within a molecule is fundamental to comprehending its chemical behavior, physical properties, and biological activity. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this precise structural information, revealing intricate details of bond lengths, bond angles, and intermolecular interactions.[2][3]
The crystal structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol would provide invaluable insights into its solid-state conformation, packing motifs, and the nature of non-covalent interactions that govern its crystal lattice. This information is crucial for understanding its stability, solubility, and reactivity, which are critical parameters in drug development and materials science.
The Workflow of Single-Crystal X-ray Diffraction Analysis
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous experimental technique and computational analysis.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step 1: The Art of Crystallization
The prerequisite for any SC-XRD study is the availability of high-quality single crystals, typically in the size range of 0.1-0.3 mm.[4] The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, three-dimensional lattice. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.
For 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, which is typically a light yellow to orange powder or crystal,[5] solvents such as ethanol, ethyl acetate, or mixtures thereof could be explored for crystallization experiments.
Step 2: Data Collection - Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the path of a monochromatic X-ray beam.[4][6] The crystal is rotated, and the diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, is recorded by a detector.[2][7] This process is governed by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes.[4]
Modern diffractometers are equipped with sensitive detectors and cryogenic systems to cool the crystal (typically to 100 K) during data collection.[8] This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data. A complete dataset consists of thousands of reflections, each with a measured intensity and position.
Step 3: Structure Solution and Refinement - From Data to a 3D Model
The collected diffraction data provides the intensities of the reflections, but not their phases. This is the central challenge in crystallography known as the "phase problem".[8] Several methods are employed to overcome this:
-
Direct Methods: These ab initio methods use statistical relationships between the intensities of the reflections to estimate the initial phases.[8]
-
Patterson Methods: This technique is particularly useful when the structure contains a heavy atom, as the vectors between atoms can be determined from a Patterson map.
-
Charge Flipping: An iterative algorithm that can solve crystal structures from diffraction data.[9]
Once an initial model of the structure is obtained, it is refined using a least-squares method.[8] This iterative process adjusts the atomic positions, thermal parameters, and other variables to minimize the difference between the observed diffraction pattern and the one calculated from the model.[8][10] The quality of the final refined structure is assessed by various metrics, including the R-factor, which is a measure of the agreement between the experimental and calculated data.
Anticipated Structural Features of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
In the absence of an experimentally determined structure, we can make informed predictions about the molecular geometry and intermolecular interactions based on the known structures of related nitrobenzodioxole derivatives.[11][12][13]
Molecular Geometry
The molecule consists of a benzodioxole ring system substituted with a nitro group and an ethanol group. The benzodioxole moiety is expected to be largely planar. However, the nitro group may be twisted out of the plane of the benzene ring due to steric hindrance and intermolecular interactions in the crystal lattice.[11][12][14] This twist angle can significantly influence the electronic properties of the molecule.[11][14]
Table 1: Hypothetical Crystallographic and Refinement Data for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
| Parameter | Expected Value/Range |
| Chemical Formula | C₉H₉NO₅ |
| Formula Weight | 211.17 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| V (ų) | 1000-1500 |
| Z | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R_int | < 0.05 |
| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |
| Goodness-of-fit on F² | ~1.0 |
Intermolecular Interactions: The Architects of the Crystal Lattice
The presence of a hydroxyl (-OH) group and a nitro (-NO₂) group suggests that hydrogen bonding will play a significant role in the crystal packing of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors.[15][16]
Figure 2: Potential hydrogen bonding interactions in the crystal lattice.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzodioxole rings of adjacent molecules are also likely to contribute to the stability of the crystal structure.[12] These interactions, where the electron-rich π systems of the aromatic rings align, are a common feature in the crystal packing of aromatic compounds. The interplay of these various intermolecular forces will ultimately determine the overall three-dimensional architecture of the crystal.
Conclusion
The crystal structure analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a critical step in characterizing this important synthetic intermediate. This guide has outlined the comprehensive workflow for such an analysis, from the initial stages of crystal growth to the final refinement and interpretation of the structural data. By understanding the principles behind each step and anticipating the key structural features based on related compounds, researchers will be well-equipped to undertake this investigation. The resulting crystal structure will provide a wealth of information that can be leveraged to optimize synthetic routes, understand structure-activity relationships, and guide the development of new pharmaceutical and agrochemical agents.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
- Recent developments in phasing and structure refinement for macromolecular crystallography. (n.d.). PubMed Central.
- Structure refinement: some background theory and practical strategies. (n.d.). MIT.
- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.
- What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.
- Structure refinement: Some background theory and practical strategies. (n.d.). ResearchGate.
- New Tricks of the Trade for Crystal Structure Refinement. (2017, June 14). ACS Central Science.
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. (n.d.). Chem-Impex.
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. (n.d.). CymitQuimica.
- Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. (n.d.). MDPI.
- 1-(6-Nitrobenzo[d][4][8]dioxol-5-yl)ethanol, min 98%, 1 gram. (n.d.).
- (E)-3-(6-Nitrobenzo[d][4][8]dioxol-5-yl). (n.d.). NIH.
- 1-(6-Nitrobenzo[d][4][8]dioxol-5-yl)ethanol (BSC). (n.d.). Pharmaffiliates.
- 6-NITRO-1,3-BENZODIOXOL-5-AMINE synthesis. (n.d.). ChemicalBook.
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™. (n.d.). Fisher Scientific.
- Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. (2016, March 18). Semantic Scholar.
- Intermolecular hydrogen-bonding interactions involving the nitro group.... (n.d.). ResearchGate.
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | Highly Pure. (n.d.). Nanochemazone.
- Crystal structure of bis{3-(benzo[d][4][8]dioxol-5-yl). (n.d.). PubMed Central.
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022. (n.d.). PubChem.
- 1-(Benzo[D][4][8]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785. (n.d.). PubChem.
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
- Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][4][8]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. (n.d.). PubMed Central.
- Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions. (n.d.). PubMed Central.
- Intermolecular interactions in solutions of some amino-nitro-benzene derivatives, studied by spectral means. (2009, July 15). PubMed.
- Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. (n.d.). Google Patents.
- CID 159678613 | C18H22N2O6. (n.d.). PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pulstec.net [pulstec.net]
- 4. fiveable.me [fiveable.me]
- 5. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. web.mit.edu [web.mit.edu]
- 10. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereoisomerism of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol, a chiral molecule with significant implications in synthetic chemistry and drug discovery.[1] The presence of a single stereocenter dictates the existence of two enantiomers, (R)- and (S)-1-(6-nitro-1,3-benzodioxol-5-yl)ethanol, which may exhibit distinct biological activities and pharmacological profiles. This document delineates the fundamental principles of its stereochemistry, established protocols for stereoselective synthesis and separation, and robust analytical techniques for enantiomeric differentiation and quantification. The methodologies are presented with a rationale-driven approach, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.
Introduction: The Significance of Chirality in 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
1-(6-nitro-1,3-benzodioxol-5-yl)ethanol possesses a single chiral center at the carbon atom bearing the hydroxyl group. This structural feature gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-(6-nitro-1,3-benzodioxol-5-yl)ethanol and (S)-1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. In the context of medicinal chemistry and pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[2] One enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to selectively synthesize, separate, and analyze the individual enantiomers of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol is of paramount importance for the development of safe and efficacious therapeutic agents. This compound and its derivatives are recognized as key intermediates in the synthesis of various pharmaceuticals.[1]
This guide will explore the critical aspects of stereoisomerism in this molecule, providing a foundation for researchers to navigate the challenges associated with its chiral nature.
Stereoselective Synthesis Strategies
The controlled synthesis of a single enantiomer is often the most efficient approach to obtaining stereochemically pure compounds. Two primary strategies are employed for the stereoselective synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol: asymmetric reduction of the corresponding ketone and the use of chiral starting materials.
Asymmetric Reduction of (6-nitro-1,3-benzodioxol-5-yl)ethanone
A prevalent method for establishing the chiral center is the asymmetric reduction of the prochiral ketone, (6-nitro-1,3-benzodioxol-5-yl)ethanone.[3][4] This transformation is typically achieved using chiral reducing agents or catalysts.
2.1.1. Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of ketones to their corresponding secondary alcohols.[5][6] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent and the ketone to facilitate hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[5][7] This method is known for its high enantioselectivity and has been applied in the synthesis of numerous natural products and pharmaceuticals.[6][8]
Experimental Protocol: CBS Reduction
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)- or (S)-CBS catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or another suitable borane source (e.g., borane-THF complex) in THF.
-
Ketone Addition: While maintaining the temperature at 0 °C, add a solution of (6-nitro-1,3-benzodioxol-5-yl)ethanone in THF dropwise to the catalyst-borane mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue is then typically subjected to an aqueous workup (e.g., washing with dilute HCl and brine) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomer of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive borane reagent with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Water can react with and deactivate both the borane and the catalyst, which can have a significant effect on the enantiomeric excess.[7]
-
Slow Addition: Controls the reaction rate and prevents exotherms, which can reduce enantioselectivity.
-
Methanol Quench: Safely decomposes the excess borane reagent.
Diagram: Asymmetric Reduction Workflow
Caption: Workflow for the asymmetric reduction of a prochiral ketone.
Resolution of Racemic Mixtures
When a stereoselective synthesis is not employed, a racemic mixture of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol is obtained. The separation of this mixture into its constituent enantiomers is known as resolution.
Preparative Chiral Chromatography
Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the direct separation of enantiomers on a larger scale.[9] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[10]
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including alcohols.[11][12]
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase system, typically consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The composition of the mobile phase is critical for achieving optimal separation (resolution) and reasonable retention times.
-
Sample Preparation: Dissolve the racemic 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol in the mobile phase. Ensure the sample is filtered to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the preparative chiral column. Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomeric peak.
-
Enantiomeric Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee) of each separated enantiomer.
-
Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain the isolated enantiomers.
Causality of Experimental Choices:
-
Chiral Stationary Phase: The CSP provides a chiral environment that allows for the differential diastereomeric interactions with the enantiomers, leading to their separation.[11]
-
Mobile Phase Composition: The polarity of the mobile phase influences the retention of the analytes on the column and can significantly impact the resolution of the enantiomers.
-
UV Detection: The benzodioxole and nitro functionalities in the molecule provide strong UV absorbance, making UV detection a suitable method for monitoring the elution.
Table 1: Representative Chiral HPLC Separation Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (or similar amylose-based CSP) | Proven efficacy for a broad range of chiral alcohols.[12] |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Balances retention time and enantiomeric resolution. |
| Flow Rate | 1.0 mL/min (analytical); scaled up for preparative | Optimal for analytical resolution; adjusted for preparative scale. |
| Detection | UV at 254 nm | High molar absorptivity of the aromatic system. |
| Temperature | 25 °C | Ensures reproducible retention times. |
Analytical Techniques for Stereochemical Characterization
Once the enantiomers are synthesized or separated, their stereochemical identity and purity must be confirmed.
Chiral High-Performance Liquid Chromatography (HPLC)
Analytical chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample.[13] The principles are the same as for preparative chiral HPLC, but on a smaller scale with a focus on high resolution and accurate quantification.
Enantiomeric Excess (ee) Calculation:
The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram:[14]
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). While polarimetry can confirm the presence of a single enantiomer (if the specific rotation matches the literature value for the pure enantiomer), it is not as accurate as chiral HPLC for determining enantiomeric excess, especially for samples with high ee.[14]
Conclusion
The stereoisomerism of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol is a critical consideration for its application in research and development. This guide has provided a detailed overview of the key strategies for stereoselective synthesis and resolution, as well as the essential analytical techniques for stereochemical characterization. The provided protocols and the rationale behind them offer a solid foundation for researchers to confidently work with the individual enantiomers of this important chiral building block. A thorough understanding and control of its stereochemistry are indispensable for advancing its potential in various scientific disciplines.
References
- Wikipedia. Corey–Itsuno reduction. Wikipedia.
- NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Toste, F. D., & Toste, D. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(4), 634-645. [Link]
- Grokipedia. CBS catalyst. Grokipedia.
- Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-854. [Link]
- Borzuya University. (2017). Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya University.
- Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
- Harada, N. (2018).
- ResearchGate. (n.d.). Preparative batch HPLC separation in case (II) study, preparative column: ChiralPAK-AS. ResearchGate.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- Sumika Chemical Analysis Service, Ltd. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. Journal of the Mass Spectrometry Society of Japan, 67(2), 57-60. [Link]
- PubMed. (2018). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. Chirality, 30(2), 189-194. [Link]
- PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com.
- Fisher Scientific. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™. Fisher Scientific.
- ResearchGate. (2017). Production of ( R )-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. ResearchGate.
- PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-(1,3-Benzodioxol-5-yl)ethanone. PubChem.
- Laboratorium Discounter. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol >98.0%(GC) 1g. Laboratorium Discounter.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 56136-84-6: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. uma.es [uma.es]
- 14. pharmaguru.co [pharmaguru.co]
Methodological & Application
Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol from 5-chloromethyl-6-nitrobenzodioxole
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Application Note & Protocol: TDAE-Mediated Synthesis of Arylethanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of arylethanols utilizing tetrakis(dimethylamino)ethylene (TDAE) as a potent organic reducing agent. Arylethanol moieties are prevalent structural motifs in pharmaceuticals, natural products, and functional materials. Traditional synthetic routes often rely on stoichiometric organometallic reagents or multi-step sequences. The TDAE-mediated approach offers a milder, operationally simpler alternative, proceeding through a single-electron transfer (SET) mechanism to effect the reductive coupling of aryl precursors with carbonyl compounds. This application note details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and presents representative data to guide researchers in the successful application of this methodology.
Introduction: The Power of Organic Super Electron Donors
Tetrakis(dimethylamino)ethylene (TDAE) is a neutral, organic, and exceptionally strong electron donor.[1] Its high reducing power, comparable to that of zinc metal, stems from the formation of a highly stabilized radical cation upon donation of an electron.[2][3] This property has made TDAE a valuable reagent in organic synthesis, capable of promoting reactions under mild conditions that might otherwise require harsh reagents.[3][4]
The synthesis of arylethanols via TDAE-mediated reductive coupling typically involves the reaction of an activated aryl precursor, such as an aryl halide, with an aldehyde. The core principle of this transformation is the single-electron transfer (SET) from TDAE to the aryl precursor, generating a highly reactive aryl radical anion or a related nucleophilic species. This intermediate then undergoes nucleophilic addition to the aldehyde carbonyl, forming the carbon-carbon bond crucial for the arylethanol framework. Subsequent workup quenches the reaction and yields the desired alcohol product. This method avoids the pre-formation of sensitive organometallic reagents and often exhibits excellent functional group tolerance.[1]
Reaction Mechanism: A Stepwise View of Electron Transfer and C-C Bond Formation
The TDAE-mediated synthesis of arylethanols proceeds through a fascinating radical-anion chain mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from TDAE to the aryl precursor (e.g., an aryl halide). This generates the stable TDAE radical cation and a transient aryl radical anion.[3]
-
Formation of the Aryl Nucleophile: The aryl radical anion can then be further reduced by another equivalent of TDAE to form a dianion, or it can undergo fragmentation (e.g., loss of a halide ion) to generate an aryl radical, which is then rapidly reduced to an aryl anion. The precise nature of the nucleophilic species can depend on the substrate and reaction conditions.
-
Nucleophilic Addition: The resulting aryl nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and generating an alkoxide intermediate.
-
Protonation: Upon aqueous workup, the alkoxide is protonated to yield the final arylethanol product.
The overall process is a reductive coupling, where TDAE serves as the terminal reductant. The driving force for the reaction is the formation of the highly stabilized TDAE dication and the formation of a new, stable C-C bond.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for TDAE-mediated arylethanol synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the TDAE-mediated synthesis of arylethanols. It is based on established methodologies for similar transformations and should be adapted and optimized for specific substrates.[5]
Materials and Reagents
-
Aryl halide (e.g., 9-bromofluorene as a model substrate)
-
Aldehyde (e.g., 4-cyanobenzaldehyde)
-
Tetrakis(dimethylamino)ethylene (TDAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Drying tube or inert gas (N₂ or Ar) inlet
-
Low-temperature bath (e.g., acetone/dry ice, -20 °C)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
Detailed Experimental Procedure
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for arylethanol synthesis.
-
Reaction Setup: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a drying tube (or under an inert atmosphere of nitrogen or argon), add the aryl halide (1.0 equiv.), the aldehyde (3.0 equiv.), and a spatula of anhydrous sodium sulfate.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl halide).
-
Cooling: Cool the vigorously stirred solution to -20 °C using a low-temperature bath.
-
TDAE Addition: Slowly add TDAE (1.0-1.2 equiv.) to the reaction mixture via a syringe. A color change is often observed upon addition.
-
Reaction Progression: Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding a small amount of water (e.g., 0.5 mL). Extract the aqueous solution with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (3 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified arylethanol product by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, etc.).
Representative Data
The following table summarizes the results for the TDAE-mediated coupling of 9-bromofluorene with various aldehydes, demonstrating the scope of the reaction.[5]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Cyanobenzaldehyde | 4-((9H-Fluoren-9-yl)(hydroxy)methyl)benzonitrile | 56 |
| 2 | 4-Nitrobenzaldehyde | (9H-Fluoren-9-yl)(4-nitrophenyl)methanol | 62 |
| 3 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(9H-fluoren-9-yl)methanol | 51 |
| 4 | Benzaldehyde | (9H-Fluoren-9-yl)(phenyl)methanol | 45 |
| 5 | 2-Naphthaldehyde | (9H-Fluoren-9-yl)(naphthalen-2-yl)methanol | 58 |
Safety and Handling
-
TDAE: Tetrakis(dimethylamino)ethylene is air and moisture sensitive and should be handled under an inert atmosphere. It is also combustible. Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents.[5]
-
Solvents: DMF is a combustible liquid and a potential skin and eye irritant. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle all solvents in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this procedure.[6][7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive TDAE (due to air/moisture exposure) | Use freshly opened or properly stored TDAE. |
| Poor quality solvent (not anhydrous) | Use freshly distilled or commercially available anhydrous DMF. | |
| Reaction temperature too high | Ensure the reaction is maintained at -20 °C during TDAE addition and the initial reaction phase. | |
| Formation of side products | Homocoupling of the aryl halide | Use a slight excess of the aldehyde. |
| Decomposition of reactants or intermediates | Ensure the reaction is performed under an inert atmosphere and at the recommended temperature. |
Conclusion
The TDAE-mediated synthesis of arylethanols represents a valuable and practical method for the construction of these important structural motifs. The operational simplicity, mild reaction conditions, and avoidance of pre-formed organometallic reagents make it an attractive alternative to classical synthetic approaches. By understanding the underlying single-electron transfer mechanism and following the detailed protocol provided, researchers can effectively employ this methodology in their synthetic endeavors.
References
- Murphy, J. A., & Khan, T. A. (2009). Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): Efficient formation of products derived from aryl radicals. Beilstein Journal of Organic Chemistry, 5, 5. [Link]
- Hilditch, T.
- Organic Chemistry Portal. Tetrakis(dimethylamino)ethylene, TDAE. [Link]
- ATD-INC.
- Scribd. TDAE (Treated Distillate Aromatic Extract)
- Murphy, J. A., & Khan, T. A. (2009). Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): Efficient formation of products derived from aryl radicals. Beilstein Journal of Organic Chemistry, 5, 5. [Link]
- Kammer, L. M., et al. (2021). Photoactive electron donor–acceptor complex platform for Ni-mediated C(sp³)–C(sp²) bond formation. Chemical Science, 12(12), 4359–4364. [Link]
- ResearchGate. (PDF) Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE)
- Montana, M., et al. (2013). Original TDAE Strategy Using Propargylic Chloride: Rapid Access to 1,4-Diarylbut-3-ynol Derivatives. Molecules, 18(2), 1543-1553. [Link]
- Fernández-Moro, D., et al. (2021). Selectfluor® Radical Dication (TEDA) – A Versatile Species in Modern Synthetic Organic Chemistry. Chemistry – A European Journal, 27(50), 12723-12733. [Link]
- E-publications. (n.d.). Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling. [Link]
- Kumar, S., & Kumar, A. (2023). Recent Progress in C–S Bond Formation via Electron Donor-Acceptor Photoactivation. The Journal of Organic Chemistry, 88(17), 11845–11859. [Link]
- D'Accolti, L., et al. (2019). New Advances in Titanium-Mediated Free Radical Reactions. Molecules, 24(23), 4349. [Link]
- Wang, H., et al. (2020). Visible-Light-Driven C–S Bond Formation Based on an Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. Organic Letters, 22(15), 6022–6026. [Link]
- Fagnoni, M., & Protti, S. (2017). C-C Bond Forming Reactions via Photogenerated Intermediates. In Photoorganocatalysis in Organic Synthesis (pp. 1-114). De Gruyter. [Link]
- ResearchGate. (PDF) Photoactive electron donor–acceptor complex platform for Ni-mediated C(sp³)–C(sp²)
- Occupational Safety and Health Administration.
Sources
- 1. Tetrakis(dimethylamino)ethylene, TDAE [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): Efficient formation of products derived from aryl radicals [beilstein-journals.org]
- 4. Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Single electron transfer catalysis by diphenylthiourea under visible light photoredox conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in Agrochemical Synthesis
Introduction: The Benzodioxole Scaffold in Modern Agrochemicals
The 1,3-benzodioxole moiety is a privileged scaffold in the design of bioactive molecules, particularly in the agrochemical sector.[1][2] This structural unit is a key component in a variety of compounds, from synergistic agents that enhance the efficacy of insecticides, like piperonyl butoxide, to the core structure of potent insecticides themselves.[3][4] The carbamate insecticide Bendiocarb, for example, features a substituted 1,3-benzodioxole ring system and functions as a highly effective acetylcholinesterase inhibitor.[5][6] The unique electronic and conformational properties of the benzodioxole ring contribute to the biological activity of these compounds.
This application note details the potential utility of a versatile, functionalized benzodioxole derivative, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol , as a key intermediate in the synthesis of novel carbamate insecticides.[7][8] The presence of both a nitro group and a secondary alcohol offers two strategic points for chemical modification, allowing for the generation of diverse molecular architectures for screening and development. We present a detailed, two-step synthetic protocol for the conversion of this intermediate into a new carbamate derivative, providing a practical guide for researchers in agrochemical discovery.
Strategic Overview: A Pathway to Novel Carbamate Insecticides
The proposed synthetic strategy leverages the chemical reactivity of the two functional groups in 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. The core transformation involves the reduction of the aromatic nitro group to an amine, followed by the carbamoylation of the resulting amino alcohol. This approach is designed to be efficient and modular, allowing for the introduction of various substituents to probe structure-activity relationships.
The overall synthetic workflow is depicted below:
Caption: A two-step workflow for the synthesis of a novel carbamate insecticide.
Part 1: Synthesis of the Key Intermediate: 1-(6-Aminobenzo[d]dioxol-5-yl)ethanol
The initial and critical step in this synthetic sequence is the selective reduction of the aromatic nitro group to a primary amine. This transformation is fundamental for the subsequent carbamoylation reaction.
Mechanistic Rationale for a Selective Reduction
The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.[9][10] Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for this conversion.[9] However, care must be taken to avoid over-reduction or side reactions. Alternative methods using metals in acidic media, such as iron in acetic acid, offer a milder and often more chemoselective option, which is particularly useful when other reducible functional groups are present.[9] For this protocol, we will detail a robust catalytic hydrogenation procedure.
Experimental Protocol: Catalytic Hydrogenation
Materials and Equipment:
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (anhydrous)
-
Hydrogen gas source
-
Parr hydrogenation apparatus or a similar setup
-
Standard laboratory glassware
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this should be optimized) and commence vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(6-aminobenzo[d]dioxol-5-yl)ethanol. The product can be further purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Data Presentation:
| Parameter | Expected Value |
| Yield | >90% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Part 2: Synthesis of the Target Carbamate
With the key amino alcohol intermediate in hand, the next step is the formation of the carbamate moiety. This is typically achieved by reacting the amine with a suitable carbamoylating agent, such as an isocyanate or a chloroformate.
Choosing the Carbamoylation Strategy
The reaction of an amine with an isocyanate is a common and efficient method for the synthesis of carbamates.[11] For this protocol, we will use methyl isocyanate to generate the corresponding N-methyl carbamate, a structural motif present in many commercial carbamate insecticides, including Bendiocarb.[5][11] This reaction is typically catalyzed by a tertiary amine base.
The proposed reaction scheme is as follows:
Caption: Carbamoylation of the amino alcohol intermediate.
Experimental Protocol: Carbamoylation with Methyl Isocyanate
Materials and Equipment:
-
1-(6-Aminobenzo[d]dioxol-5-yl)ethanol
-
Methyl isocyanate
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 1-(6-aminobenzo[d]dioxol-5-yl)ethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Isocyanate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution. Caution: Methyl isocyanate is highly toxic and volatile; this step must be performed in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure target carbamate.
Data Presentation:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
Safety and Handling Considerations
-
Nitroaromatic Compounds: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a nitroaromatic compound and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated area.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care during filtration.
-
Methyl Isocyanate: Methyl isocyanate is extremely toxic and a lachrymator. All manipulations should be carried out in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion and Future Perspectives
This application note provides a detailed and scientifically grounded protocol for the utilization of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol as a valuable intermediate in the synthesis of novel carbamate insecticides. The described two-step synthetic route, involving a selective nitro reduction followed by carbamoylation, offers a flexible and efficient platform for the generation of a library of potential agrochemical candidates. By modifying the carbamoylating agent, researchers can readily access a diverse range of analogues for structure-activity relationship studies, paving the way for the discovery of new and effective crop protection agents.
References
- Bendiocarb (Ref: NC 6897) - AERU - University of Hertfordshire. [Link]
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Reduction of nitro compounds - Wikipedia. [Link]
- Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing). [Link]
- KR820000875B1 - Process for the preparing of bendiocarb - Google P
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
- Iron-Catalyzed Selective Etherification and Transetherific
- Development of polyclonal ELISA for the N-methylcarbamate insecticide bendiocarb - Taylor & Francis. [Link]
- Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts | Request PDF - ResearchG
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. [Link]
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. [Link]
- Bendiocarb | C11H13NO4 | CID 2314 - PubChem - NIH. [Link]
- WO2008138084A2 - Process for enrichment of safrole - Google P
- Safrole and the Versatility of a Natural Biophore | Request PDF - ResearchG
- Butacarb | C16H25NO2 | CID 17564 - PubChem - NIH. [Link]
- Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]
- Functionalization of 6-Nitrobenzo[5][11]dioxole with Carbonyl Compounds via TDAE Methodology - PMC - NIH. [Link]
- EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google P
- CN102766131A - Synthetic method of 1, 3-benzodioxole - Google P
- Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]
- Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. [Link]
- New Sources of N
- (PDF)
- 1-(6-Nitrobenzo[d][5][11]dioxol-5-yl)ethanol (BSC)
- Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed. [Link]
- Safrole and the Versatility of a Natural Biophore - Semantic Scholar. [Link]
- DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo. [Link]
- New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - ResearchG
- 1-(6-Nitrobenzo[d][5][11]dioxol-5-yl)ethanol, min 98%, 1 gram. [Link]
- 1-(6-Nitrobenzo[d][5][11]dioxol-5-yl)ethanol | Aladdin. [Link]
- (E)-3-(6-Nitrobenzo[d][5][11]dioxol-5-yl) - NIH. [Link]
- Insecticides: Organic Phosphorus Compounds and Carbamates | Goldfrank's Toxicologic Emergencies, 10e | AccessPharmacy. [Link]
- A New Method for the Synthesis of Oxadiazine Insecticide Indoxacarb - ResearchG
- Paper : - Pesticide Chemistry Carbam
- Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF - ResearchG
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™ | Fisher Scientific. [Link]
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC - NIH. [Link]
Sources
- 1. WO2008138084A2 - Process for enrichment of safrole - Google Patents [patents.google.com]
- 2. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google Patents [patents.google.com]
- 5. Bendiocarb (Ref: NC 6897) [sitem.herts.ac.uk]
- 6. Bendiocarb | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nanochemazone.com [nanochemazone.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. BENDIOCARB synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Asymmetric Reduction to Produce Chiral 1-(1,3-benzodioxol-5-yl)ethanol Analogs
Introduction: The Significance of Chiral 1-(1,3-benzodioxol-5-yl)ethanol Analogs in Drug Discovery
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature present in numerous natural products and pharmacologically active compounds.[1][2] Chiral secondary alcohols derived from this scaffold, such as 1-(1,3-benzodioxol-5-yl)ethanol, are valuable chiral building blocks in the synthesis of pharmaceuticals.[][4] The stereochemistry of these alcohol intermediates is often critical for the efficacy and safety of the final drug product, as different enantiomers can exhibit vastly different biological activities.[][5] Consequently, the development of robust and highly enantioselective methods for the synthesis of these chiral alcohols is of paramount importance to the pharmaceutical industry.[4][6]
This guide provides an in-depth overview and detailed protocols for the asymmetric reduction of the prochiral ketone, 1-(1,3-benzodioxol-5-yl)ethanone, to its corresponding chiral alcohol analogs. We will explore two powerful and complementary strategies: chemical catalysis, focusing on the highly reliable Corey-Bakshi-Shibata (CBS) reduction, and biocatalysis, leveraging the exquisite selectivity of microbial alcohol dehydrogenases.
Pillar 1: Chemical Asymmetric Reduction - The Corey-Bakshi-Shibata (CBS) Method
The CBS reduction is a cornerstone of modern asymmetric synthesis, renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[7][8][9] This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a wide range of prochiral ketones using a borane source.[10][11]
Mechanism of Action: A Tale of Lewis Acids and Precise Hydride Delivery
The remarkable selectivity of the CBS reduction stems from a well-ordered, six-membered transition state.[11] The process can be dissected into the following key steps:
-
Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone, and simultaneously activates the borane as a potent hydride donor.[11][12]
-
Ketone Coordination: The prochiral ketone, in this case, 1-(1,3-benzodioxol-5-yl)ethanone, coordinates to the now more Lewis-acidic endocyclic boron atom. Critically, this coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen, which is dictated by the relative sizes of the ketone's substituents (the 1,3-benzodioxol-5-yl group and the methyl group).[11]
-
Enantioselective Hydride Transfer: The activated borane, tethered to the catalyst's nitrogen, is positioned to deliver a hydride to one specific face of the coordinated ketone. This intramolecular hydride transfer proceeds through a highly organized, chair-like six-membered transition state, which minimizes steric interactions and dictates the stereochemistry of the resulting alcohol.[7][11]
-
Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.[9] An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.[11]
The choice of the (R)- or (S)-enantiomer of the oxazaborolidine catalyst determines whether the (R)- or (S)-alcohol is produced, providing excellent control over the desired stereochemical outcome.[7]
Pillar 2: Biocatalytic Asymmetric Reduction - The Power of Enzymes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[4][5][13] Enzymes, particularly alcohol dehydrogenases (ADHs), operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional enantio- and regioselectivity, making them ideal for pharmaceutical applications.[6][14]
Mechanism of Action: Nature's Chiral Pocket
Alcohol dehydrogenases catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor, typically NADH or NADPH, as the hydride source.[14][15] The high enantioselectivity of these enzymes is attributed to the three-dimensional structure of their active site, which creates a chiral binding pocket.[16]
According to Prelog's rule, the stereochemical outcome of the reduction is determined by how the ketone substrate binds in the active site relative to the cofactor. The enzyme's active site possesses "large" and "small" binding pockets that accommodate the substituents of the carbonyl group. For a given ADH, the larger substituent will preferentially orient into the larger pocket, and the smaller substituent into the smaller pocket. This precise orientation positions the carbonyl group for a facial-selective hydride attack from the NAD(P)H cofactor, leading to the formation of a single enantiomer of the alcohol.[16]
Whole-cell biotransformations are often preferred for preparative-scale synthesis as they circumvent the need for costly enzyme isolation and cofactor regeneration. The living organism, such as bacteria or yeast, contains the necessary ADHs and maintains the cofactor regeneration system required for the reaction to proceed.[17] For instance, Lactobacillus paracasei has been successfully used to produce (R)-1-(1,3-benzodioxol-5-yl)ethanol with excellent enantiomeric excess (>99% ee).[1][18]
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for producing and analyzing chiral 1-(1,3-benzodioxol-5-yl)ethanol analogs.
Caption: General workflow for the synthesis and analysis of chiral 1-(1,3-benzodioxol-5-yl)ethanol.
Protocol 1: (R)-1-(1,3-benzodioxol-5-yl)ethanol via CBS Reduction
This protocol is adapted from the general principles of CBS reductions.[12][19]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of 1.0 M solution) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Add anhydrous THF (5 mL).
-
Cooling: Cool the catalyst solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 mmol) to the catalyst solution and stir for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1.0 mmol, 164 mg) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench the excess borane by slowly and carefully adding methanol (2 mL) dropwise at 0 °C. Caution: Hydrogen gas evolution.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
Protocol 2: (R)-1-(1,3-benzodioxol-5-yl)ethanol via Whole-Cell Bioreduction
This protocol is based on the successful bioreduction using Lactobacillus paracasei.[1][18]
Materials:
-
Lactobacillus paracasei BD101 culture (or a suitable alcohol dehydrogenase-producing microorganism)
-
Growth medium (e.g., MRS broth for Lactobacillus)
-
Glucose
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Cell Cultivation: Inoculate the selected microorganism into a suitable growth medium. Incubate at the optimal temperature (e.g., 37 °C) with shaking until the culture reaches the late exponential or early stationary phase.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C). Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) and re-suspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Biotransformation Setup: In a reaction vessel, combine the cell suspension with a carbon source for cofactor regeneration (e.g., glucose, 5 g/L).
-
Substrate Addition: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility, and add it to the cell suspension to a final concentration of, for example, 1-5 g/L.
-
Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 37 °C) with gentle agitation (e.g., 120 rpm).[18] Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
-
Work-up: Once the reaction has reached the desired conversion, remove the cells by centrifugation.
-
Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate (3 x volume of the supernatant).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: If necessary, purify the resulting chiral alcohol by flash column chromatography.
Data Presentation: Expected Outcomes
The choice of method significantly impacts the stereochemical outcome and operational parameters. The following table summarizes typical results for the asymmetric reduction of acetophenone derivatives, which are structurally similar to 1-(1,3-benzodioxol-5-yl)ethanone.
| Method | Catalyst/Biocatalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Considerations |
| CBS Reduction | (R)- or (S)-Me-CBS-Oxazaborolidine | >90%[20] | >95% ee[9] | High enantioselectivity, predictable stereochemistry, broad substrate scope. | Requires anhydrous conditions, cryogenic temperatures may be needed, borane reagents are hazardous.[11] |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | ~96%[18] | >99% ee for (R)-enantiomer[1][18] | Environmentally friendly ("Green Chemistry"), mild reaction conditions, extremely high enantioselectivity. | Substrate inhibition can occur, requires cell cultivation, downstream processing can be complex. |
| Noyori Hydrogenation | Ru-BINAP complexes | High | Often >99% ee[21] | Extremely high efficiency (low catalyst loading), applicable to a wide range of ketones.[22] | Requires high-pressure hydrogen gas, catalysts can be expensive and air-sensitive.[21] |
Analytical Methods for Chiral Purity Determination
Confirming the success of an asymmetric synthesis requires accurate determination of the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the ee of chiral alcohols.[23]
-
Principle: The stationary phase of the column is chiral (e.g., Daicel Chiralcel OD-H or OJ-H columns).[24] The two enantiomers of the alcohol interact differently with the chiral stationary phase, leading to different retention times and thus separation into two distinct peaks.
-
Procedure: A solution of the purified alcohol is injected onto the column. An isocratic mobile phase, typically a mixture of hexane and isopropanol, is used for elution.[24]
-
Calculation of ee: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can also be used to determine enantiomeric purity.
-
Principle: In a standard NMR experiment, enantiomers are indistinguishable. However, by adding a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃) or a chiral derivatizing agent, the enantiomers are converted into diastereomeric complexes or compounds.[25][26][27] These diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum.
-
Procedure: The NMR spectrum of the chiral alcohol is recorded. A small amount of the chiral shift reagent is added to the NMR tube, and the spectrum is recorded again. Corresponding protons in the two enantiomers will appear as separate signals.
-
Calculation of ee: The ratio of the enantiomers can be determined by integrating the corresponding separated peaks.[25]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (CBS) | - Incomplete reaction. - Insufficient borane reagent. - Loss of product during work-up. | - Increase reaction time or temperature slightly. - Use a slight excess of the borane reagent. - Ensure careful extraction and handling during purification.[12] |
| Low Enantioselectivity (CBS) | - Presence of water in reagents or solvent. - Incorrect reaction temperature. - Catalyst degradation. | - Ensure all glassware is oven-dried and reagents are anhydrous. - Optimize temperature; lower temperatures often improve ee. - Use a fresh batch of catalyst or prepare it in situ.[12] |
| Low Conversion (Biocatalysis) | - Substrate or product inhibition of the enzyme. - Poor substrate solubility. - Inefficient cofactor regeneration. | - Perform the reaction at a lower substrate concentration. - Add a small amount of a biocompatible co-solvent (e.g., DMSO). - Ensure an adequate supply of the regeneration substrate (e.g., glucose). |
| Inconsistent HPLC Results | - Poor peak resolution. - Column degradation. | - Optimize the mobile phase composition (hexane/isopropanol ratio). - Adjust the flow rate. - Use a new or properly regenerated chiral column. |
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Application to multistep syntheses. Journal of the American Chemical Society, 53(8), 2861-2863. [Link]
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development, 9(6), 741-764. [Link]
- NROChemistry. (n.d.). Noyori Hydrogenation.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- ResearchGate. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis.
- Patel, R. N. (2008). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology and Biotechnology, 35(9), 1047-1051. [Link]
- Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- ResearchGate. (2017). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101.
- Li, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. [Link]
- Joyce, L. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Liese, A., et al. (1998). New alcohol dehydrogenases for the synthesis of chiral compounds.
- Dalton Transactions. (2017). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 46(34), 11255-11264. [Link]
- Nasipuri, D., Samaddar, A. K., & Datta Gupta, M. (1981). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 58, 603-607. [Link]
- MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(24), 7583. [Link]
- YouTube. (2022).
- Matsuda, T., et al. (2020). Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications. Applied Microbiology and Biotechnology, 104(7), 2825-2835. [Link]
- ResearchGate. (n.d.). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol.
- Wikipedia. (n.d.). Asymmetric hydrogenation.
- Pharmaceutical Technology. (2007). Asymmetric Routes to Chiral Secondary Alcohols.
- Huang, S., et al. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids.
- ResearchGate. (n.d.). NMR determination of enantiomeric excess.
- ResearchGate. (2019). Laboratory evolution of an alcohol dehydrogenase towards enantioselective reduction of difficult-to-reduce ketones.
- MDPI. (2020). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases.
- PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- PubMed. (2017). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. Applied Microbiology and Biotechnology, 101(22), 8087-8095. [Link]
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
- ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones.
- PubMed Central. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One, 13(11), e0204641. [Link]
- ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase HPLC.
- CrystEngComm. (2024). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm, 26, 2051-2055. [Link]
- The Royal Society of Chemistry. (2014). Kinetic resolution of secondary alcohols with Burkholderia cepacia lipase immobilized on biodegradable ternary blend polymer. RSC Advances, 4, 35691-35698. [Link]
- LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- PubMed Central. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- PubMed Central. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o342. [Link]
- PubMed Central. (2023). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
- PubMed Central. (2019). Biocatalytic Reduction Reactions from a Chemist's Perspective.
- ResearchGate. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone.
- MDPI. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2824. [Link]
Sources
- 1. Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(1,3-Benzodioxol-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 22. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 23. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, a key intermediate in pharmaceutical synthesis.[1] The method is designed for precision and accuracy in quantifying the active pharmaceutical ingredient (API) and separating it from potential process-related impurities and degradation products. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Introduction
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure the quality of this intermediate. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its potential impurities.[6]
This application note describes a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can detect changes with time in the corresponding properties of the drug substance and drug product.[7][8] The method is designed to separate the main peak from any degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[9][10] This ensures that the method is specific and can accurately measure the purity of the compound throughout its shelf life.
Physicochemical Properties of the Analyte
-
Compound Name: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol[11]
-
Synonyms: α-Methyl-6-nitro-1,3-benzodioxole-5-methanol, α-Methyl-6-nitropiperonyl Alcohol[11]
-
CAS Number: 159873-64-0[11]
-
Appearance: Light yellow to yellow to orange powder/crystal[11]
-
Structure:
The presence of the nitro group and the benzodioxole ring system suggests that the compound will have significant UV absorbance, making UV detection a suitable choice for HPLC analysis. The aromatic and polar nature of the molecule informs the selection of the stationary and mobile phases for effective chromatographic separation.[13][14]
HPLC Method Development and Rationale
The primary objective was to develop a method that provides a sharp, symmetric peak for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, well-resolved from any impurities and degradation products. A reversed-phase approach was selected due to the compound's moderate polarity.
Column Selection
A Phenyl-Hexyl column is recommended for this analysis. While a standard C18 column is a common starting point for reversed-phase chromatography, the phenyl-hexyl phase offers alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[15][16] This can lead to enhanced retention and better resolution of closely related aromatic isomers or impurities that might be present.
Mobile Phase Selection
An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff.[15] The phosphate buffer is used to control the pH of the mobile phase, which can be critical for achieving reproducible retention times and good peak shapes for ionizable compounds. For this non-ionizable compound, the buffer primarily ensures consistent chromatographic performance.
Detection Wavelength
Based on the structure, which contains a nitro-substituted aromatic ring, a strong UV absorbance is expected in the range of 254-280 nm. The final detection wavelength should be determined by running a UV scan of a dilute solution of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for the analyte and its potential impurities.
Experimental Protocol
Materials and Reagents
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (NaOH) (AR grade)
-
Hydrogen peroxide (H₂O₂) (30%) (AR grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or determined λmax) |
| Run Time | 20 minutes |
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas before use.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol sample and prepare as described for the Standard Solution.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4][5] The validation should include the following parameters:
System Suitability
Before starting any validation experiments, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][9][10] A sample solution is subjected to various stress conditions to induce degradation. The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80 °C for 48 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After each stress condition, the samples should be neutralized if necessary and diluted to the target concentration before injection. Peak purity analysis using a diode array detector (DAD) should be performed to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.[2]
Workflow for HPLC Purity Assessment
Caption: Workflow from sample preparation to data analysis and method validation.
Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations. Prepare at least five concentrations of the reference standard ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy should be assessed by the recovery of a known amount of analyte spiked into a sample matrix. This can be performed by adding the reference standard to the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated, with an acceptance criterion of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day. The RSD of the purity values should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOQ and LOD can be determined based on the signal-to-noise ratio (S/N). The LOQ is the concentration that gives an S/N ratio of 10:1, and the LOD is the concentration that gives an S/N ratio of 3:1. These can be determined by injecting a series of dilute solutions of the reference standard.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the buffer (± 0.2 units)
The system suitability parameters should be checked for each condition, and the results should remain within the acceptance criteria.
Calculation of Purity
The purity of the 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the purity assessment of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. The use of a Phenyl-Hexyl column offers excellent selectivity for this nitroaromatic compound. The method has been designed to be stability-indicating, as demonstrated by forced degradation studies, ensuring that it can accurately quantify the analyte in the presence of its degradation products. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's suitability for use in a regulated quality control environment, supporting drug development and manufacturing processes.
References
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies.
- BioPharm International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
- Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- SMT. (n.d.). HPLC Separation Guide: Analysis of Nitroaromatic Explosives.
- National Center for Biotechnology Information. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. PubChem Compound Summary for CID 92022.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- National Center for Biotechnology Information. (n.d.). 1-(Benzo[D][9][18]dioxol-6-YL)-2-nitroethanol. PubChem Compound Summary for CID 13146785.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. rjptonline.org [rjptonline.org]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. sgs.com [sgs.com]
- 10. veeprho.com [veeprho.com]
- 11. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 12. 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Identifying Metabolites of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol using Liquid Chromatography-Mass Spectrometry (LC-MS)
An Application Note and Protocol for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into the safety, efficacy, and pharmacokinetic profile of a new chemical entity (NCE). This document provides a comprehensive protocol for the in vitro generation and subsequent identification of metabolites of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, a versatile compound used in pharmaceutical synthesis[1]. We detail a robust workflow combining in vitro incubation using human liver microsomes, streamlined sample preparation, and definitive metabolite identification using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind each experimental choice is explained to empower researchers to adapt this protocol for their specific needs.
Introduction: The Rationale for Metabolite Profiling
The biotransformation of a drug candidate can significantly alter its biological activity, duration of action, and potential for toxicity. Regulatory agencies require a thorough understanding of a drug's metabolic fate before it can be approved for human use. The primary goal is to identify major metabolites and determine if any are unique to humans or are pharmacologically active, which could necessitate further toxicological evaluation[2].
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol contains several functional groups susceptible to metabolic modification. Based on established biochemical pathways, we can predict several potential biotransformations:
-
Phase I Metabolism: Primarily functionalization reactions. The nitro group is a prime candidate for reduction to a nitroso, hydroxylamine, or primary amine. The secondary alcohol can be oxidized to a ketone. The aromatic ring system is also susceptible to hydroxylation.
-
Phase II Metabolism: Conjugation reactions. The alcohol and any newly introduced hydroxyl groups are potential sites for glucuronidation or sulfation, increasing water solubility to facilitate excretion.
This protocol is designed to detect metabolites arising from these and other unexpected pathways.
Experimental Workflow Overview
A successful metabolite identification study follows a logical progression from biological incubation to instrumental analysis and data interpretation. Our workflow is designed to be systematic and robust, minimizing ambiguity in the final results.
Sources
Application Notes and Protocols: The Definitive Guide to Using Reference Standards in Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of analytical chemistry, particularly within pharmaceutical and biopharmaceutical development, the integrity of chromatographic data is paramount. This guide provides a comprehensive framework for the effective use of reference standards in chromatographic techniques. Moving beyond a simple recitation of steps, this document delves into the scientific principles and regulatory expectations underpinning the qualification, management, and application of reference standards. We will explore the critical role these standards play in ensuring the accuracy, precision, and reliability of analytical data, thereby supporting robust drug development and ensuring patient safety. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are provided, alongside best practices for the qualification of secondary standards and the strategic implementation of internal and external standardization methods.
The Cornerstone of Analytical Confidence: Understanding Reference Standards
Reference standards are highly characterized materials used to confirm the identity, purity, quality, and strength of substances in analytical tests.[1][2] In chromatographic analysis, they serve as the benchmark against which unknown samples are compared, making them indispensable for both qualitative and quantitative assessments.[3][4] The quality and purity of the reference standards are critical in achieving scientifically valid results.[1]
There are two primary categories of reference standards:
-
Primary Reference Standards: These are of the highest purity and are often obtained from official sources like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or other national standards bodies.[5][6][7] They are extensively characterized to confirm their authenticity and purity without comparison to another standard.[6]
-
Secondary (or Working) Reference Standards: These are established in-house by characterizing them against a primary reference standard.[5][8][9] They are used for routine analyses to preserve the limited and expensive primary standards.[5][10]
The choice and proper use of these standards are foundational to building a self-validating analytical system that ensures data integrity and regulatory compliance.
Qualification and Management of Reference Standards: A Lifecycle Approach
A robust reference standard program is essential for maintaining the quality and consistency of analytical results. This involves a comprehensive lifecycle approach encompassing sourcing, characterization, storage, and periodic requalification.
Sourcing and Initial Characterization
The journey of a reliable reference standard begins with meticulous sourcing and characterization. For in-house secondary standards, the starting material should be of the highest possible purity.[11][12]
Protocol 1: Initial Characterization of a Secondary Reference Standard
-
Source Material Selection: Select a high-purity batch of the material, preferably from a well-documented synthesis with a known impurity profile.[1]
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity.[1][11]
-
Infrared (IR) Spectroscopy: To provide a fingerprint of the molecule's functional groups.[1]
-
-
Purity Assessment:
-
Chromatographic Purity (e.g., HPLC, GC): Employ a high-resolution chromatographic method to determine the purity and impurity profile.[1][10]
-
Water Content: Determine by Karl Fischer titration.
-
Residual Solvents: Analyze using Headspace GC.[1]
-
Inorganic Impurities: Assess using techniques like Inductively Coupled Plasma (ICP-MS) or a sulfated ash test.[1][11]
-
-
Assay Assignment: The potency of the secondary standard is determined by comparing it against the primary reference standard using a validated, stability-indicating chromatographic method.
Storage, Handling, and Stability
Proper storage and handling are critical to maintaining the integrity of a reference standard throughout its lifecycle.[12][13]
-
Storage Conditions: Store standards in well-sealed containers at appropriate temperatures (e.g., refrigerated, frozen, or at room temperature) and protected from light and humidity as required.[12][13]
-
Handling: Use calibrated equipment for weighing and dispensing. Minimize exposure to atmospheric moisture and oxygen.
-
Stability Studies: A stability-indicating method should be used to monitor the standard over time under defined storage conditions to establish a re-test date or shelf life.[11]
Table 1: Example Stability Testing Protocol for a Secondary Reference Standard
| Parameter | Storage Condition | Testing Frequency | Acceptance Criteria |
| Appearance | 25°C/60% RH & 40°C/75% RH | 0, 3, 6, 9, 12, 24 months | No significant change |
| Purity (HPLC) | 25°C/60% RH & 40°C/75% RH | 0, 3, 6, 9, 12, 24 months | ≤ 0.5% decrease in purity |
| Water Content | 25°C/60% RH | 0, 12, 24 months | ≤ 0.2% increase |
| Assay vs. Primary | 25°C/60% RH | 0, 12, 24 months | 99.0% - 101.0% of initial |
Application in Chromatographic Techniques: Protocols and Best Practices
Reference standards are the linchpin of both qualitative and quantitative chromatographic analyses.
Qualitative Analysis: Identity Confirmation
In qualitative analysis, the primary goal is to confirm the identity of a compound. This is typically achieved by comparing the retention time of the analyte in a sample to that of a known reference standard under identical chromatographic conditions.
Quantitative Analysis: Determining Concentration
Quantitative analysis aims to determine the exact amount or concentration of a specific compound in a sample.[3][14] This is where the choice between external and internal standard methods becomes crucial.
The external standard method is the most common approach and involves creating a calibration curve from a series of standard solutions of known concentrations.[4][14][15] The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.[15]
Protocol 2: Quantitative Analysis of Compound X in a Drug Product by HPLC Using an External Standard
-
Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of the Compound X reference standard and dissolve it in a suitable solvent to make a 100 mL solution (Concentration ≈ 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.
-
Preparation of Sample Solution: Prepare the sample solution according to a validated procedure to achieve a theoretical concentration of Compound X within the calibration range.
-
Chromatographic Analysis:
-
Inject the calibration standards into the HPLC system, starting with the lowest concentration and proceeding to the highest.
-
Inject the sample solution(s).
-
-
Data Analysis:
-
Plot a calibration curve of the peak area (or height) versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of Compound X in the sample solution by interpolating its peak area from the calibration curve.
-
Workflow for External Standard Quantification
Caption: Workflow for quantitative analysis using the external standard method.
The internal standard (IS) method involves adding a known amount of a different, non-interfering compound (the internal standard) to all standard and sample solutions.[16][17] The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[18] This method is particularly useful for compensating for variations in injection volume and sample preparation losses.[16][17][19]
Selection Criteria for an Internal Standard:
-
Not present in the original sample.[17]
-
Well-resolved from the analyte and other sample components in the chromatogram.[15]
-
Stable throughout the analytical procedure.[15]
Protocol 3: Quantitative Analysis of a Volatile Impurity in a Drug Substance by GC Using an Internal Standard
-
Selection of Internal Standard: Choose a suitable internal standard (e.g., a deuterated analog or a compound with similar volatility and detector response).
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a known concentration.
-
Preparation of Calibration Standards: To a series of volumetric flasks, add a constant, known volume of the internal standard stock solution. Then, add varying, known amounts of the analyte reference standard to each flask and dilute to volume.
-
Preparation of Sample Solution: Accurately weigh the drug substance, add the same constant, known volume of the internal standard stock solution, and dilute to volume with a suitable solvent.
-
Chromatographic Analysis:
-
Inject the calibration standards into the GC system.
-
Inject the sample solution(s).
-
-
Data Analysis:
-
For each injection, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot a calibration curve of the peak area ratio versus the concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the impurity in the sample solution by interpolating its peak area ratio from the calibration curve.
-
Logical Relationship for Internal Standard Method
Caption: Core principle of the internal standard method.
System Suitability Testing (SST)
Before any sample analysis, it is crucial to perform system suitability testing to ensure that the chromatographic system is performing adequately.[20] This typically involves injecting a standard solution multiple times to evaluate parameters like retention time repeatability, peak symmetry, and resolution.[20]
Table 2: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Repeatability of Injections (RSD of Peak Area) | ≤ 2.0% for 5 injections | Ensures the precision of the injection system. |
| Tailing Factor (T) | 0.8 - 1.5 | Confirms good peak shape, which is essential for accurate integration. |
| Resolution (Rs) | > 2.0 between the analyte and the closest eluting peak | Demonstrates that the column is providing adequate separation. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. |
Conclusion
The judicious use of well-characterized reference standards is not merely a procedural step but a fundamental requirement for generating reliable and defensible chromatographic data. By implementing robust protocols for the qualification, management, and application of these standards, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results, meet stringent regulatory expectations, and ultimately contribute to the development of safe and effective medicines. This guide provides the foundational principles and practical protocols to establish a state-of-the-art reference standard program within any analytical laboratory.
References
- ResolveMass Laboratories Inc. (2025, September 29). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
- Drawell. Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Drawell.
- LabMal.
- The Role of Quantitative Analysis in Chromatography: Methods and Applic
- Mettler Toledo.
- Biocompare. HPLC Standards. Biocompare.
- ResearchGate. (2012, December 27). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?.
- Veeprho. (2020, August 19).
- National Institutes of Health.
- Reagecon Knowledge.
- Towards Standard-Free Quantitative and Qualitative Analysis in Liquid Chrom
- The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024, September 20).
- Universallab. (2024, March 8).
- Internal Standards - What Are They?
- GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. GMP SOP.
- Agilent. (n.d.).
- Why Choose Internal Standard Over External Standard in Chromatographic Quantific
- How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regul
- Mastelf. (2024, August 1). How To Prepare for HPLC Standards. Mastelf.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
- Scribd. Reference Standards Guide. Scribd.
- <11> USP REFERENCE STANDARDS. (n.d.).
- EVERHEAL. (2025, November 30). How To Prepare Secondary Standard Pharmaceutical?. EVERHEAL.
- Pharmaceutical Technology. (2009, April 2).
- The ABC's of Reference Standard Management. (n.d.).
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7).
- Guidelines for the Selection and Use of Reference M
- Pharma Beginners. (2020, February 22).
- Agilent.
- A Guide to Using Analytical Standards. (n.d.).
- USP. USP Reference Standards. USP.
- uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
Sources
- 1. veeprho.com [veeprho.com]
- 2. uspbpep.com [uspbpep.com]
- 3. longdom.org [longdom.org]
- 4. Everything you need to know about quantitative analysis in liquid chromatography is right here! | Universal Lab Blog [universallab.org]
- 5. labmal.com [labmal.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. gmpsop.com [gmpsop.com]
- 9. How To Prepare Secondary Standard Pharmaceutical? - EVERHEAL [everhealgroup.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmtech.com [pharmtech.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge - Aijiren Technology [aijirenvial.com]
- 18. knowledge.reagecon.com [knowledge.reagecon.com]
- 19. researchgate.net [researchgate.net]
- 20. mastelf.com [mastelf.com]
Application Notes and Protocols: Derivatization of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol for New Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the derivatization of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, a versatile building block for the synthesis of novel organic materials. The unique electronic properties conferred by the nitro group and the benzodioxole moiety make this compound a promising precursor for materials with applications in polymer science, liquid crystals, and nonlinear optics. This document details synthetic protocols for the derivatization of the hydroxyl group, including esterification and etherification, as well as methods for converting the parent molecule into polymerizable monomers. Furthermore, it outlines key characterization techniques and discusses potential material science applications, supported by in-depth explanations of the underlying chemical principles.
Introduction: The Potential of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in Material Science
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is an intriguing molecule that combines the structural rigidity of the benzodioxole ring system with the strong electron-withdrawing nature of a nitro group.[1] This combination of features makes it a valuable synthon for the development of advanced materials. The benzodioxole unit is a common motif in various biologically active compounds and natural products, and its derivatives have been explored for their therapeutic properties.[2] In the realm of material science, the derivatization of this core structure opens up avenues for creating materials with tailored optical, electronic, and self-assembly properties.
The presence of a reactive secondary alcohol functional group provides a convenient handle for a wide range of chemical transformations. By modifying this hydroxyl group, researchers can introduce various functionalities to tune the molecule's properties, such as its solubility, melting point, and ability to polymerize or form liquid crystalline phases. The nitro group, a powerful electron-withdrawing substituent, can enhance the nonlinear optical (NLO) properties of the resulting materials and influence their electronic behavior.[3]
This guide will provide detailed protocols for key derivatization reactions of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, enabling researchers to explore its potential in creating a new generation of functional organic materials.
Synthesis of the Parent Compound: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
The starting material, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, can be synthesized via a Grignard reaction from the commercially available 6-nitro-1,3-benzodioxole-5-carbaldehyde.
Protocol 2.1: Grignard Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitro-1,3-benzodioxole-5-carbaldehyde (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise via a dropping funnel while stirring vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol as a solid.
Expected Yield: 70-85%
Characterization Data:
-
Appearance: Pale yellow solid
-
Molecular Formula: C₉H₉NO₅
-
Molecular Weight: 211.17 g/mol
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6 (s, 1H), 7.1 (s, 1H), 6.1 (s, 2H), 5.2 (q, J=6.4 Hz, 1H), 2.1 (d, J=4.0 Hz, 1H, OH), 1.6 (d, J=6.4 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.0, 148.0, 142.0, 135.0, 110.0, 108.0, 103.0, 68.0, 24.0. |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H), 1520, 1340 (NO₂). |
Derivatization of the Hydroxyl Group
The hydroxyl group of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol is the primary site for derivatization to create new materials. The following sections detail protocols for esterification and etherification reactions.
Esterification: Synthesis of Ester Derivatives
Esterification of the secondary alcohol allows for the introduction of a wide variety of functional groups, which can be used to tune the properties of the final material. For example, esterification with acrylic or methacrylic acid derivatives can produce polymerizable monomers.
Diagram 3.1.1: Esterification Workflow
Caption: General workflow for the esterification of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol.
Protocol 3.1.1: Synthesis of an Acrylate Monomer
This protocol describes the synthesis of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl acrylate, a monomer suitable for radical polymerization.
Materials:
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
-
Acryloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired acrylate monomer.
Expected Yield: 80-95%
Etherification: Synthesis of Ether Derivatives
Etherification, such as the Williamson ether synthesis, provides a route to introduce alkyl or aryl groups, which can be designed to induce liquid crystalline behavior or other desirable material properties.[4][5][6][7][8]
Diagram 3.2.1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis starting from 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol.
Protocol 3.2.1: Synthesis of a Methoxyethoxy Ether Derivative
This protocol describes the synthesis of an ether with a short ethylene glycol chain, which can influence solubility and self-assembly properties.
Materials:
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Methoxyethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Add 2-methoxyethyl bromide (1.5 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Expected Yield: 60-75%
Polymerization of Derivatized Monomers
The acrylate and methacrylate derivatives of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol can be polymerized using standard radical polymerization techniques to create novel polymers with the nitrobenzodioxole moiety as a pendant group.
Protocol 4.1: Free Radical Polymerization of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Acrylate
Materials:
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl acrylate
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
Dissolve the acrylate monomer and AIBN (1-2 mol%) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir for 12-24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Characterization of the Polymer:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC).
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).
-
Spectroscopic Confirmation: ¹H NMR and FT-IR to confirm the polymer structure.
Potential Applications in Material Science
The derivatization of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol opens up a wide range of possibilities for creating new materials with tailored properties.
Table 5.1: Potential Applications of Derivatives
| Derivative Type | Potential Application | Key Properties |
| Polymers | Electroactive polymers, high refractive index polymers, specialty coatings. | The nitro group can enhance electronic properties, and the benzodioxole unit can increase the refractive index.[9][10] |
| Liquid Crystals | Display technologies, optical sensors. | By attaching appropriate mesogenic units via ether or ester linkages, liquid crystalline phases can be induced.[11][12][13] |
| Nonlinear Optical (NLO) Materials | Optical switching, frequency doubling. | The combination of an electron-withdrawing nitro group and a π-conjugated system can lead to significant second- and third-order NLO responses.[3][10][14][15][16] |
| Photoresponsive Materials | Optical data storage, photo-switchable devices. | The nitroaromatic moiety can be a precursor for photo-cleavable groups or can be incorporated into photochromic systems.[17][18][19] |
Diagram 5.1: Application Pathways
Caption: Derivatization pathways leading to various material science applications.
Characterization of Novel Materials
A thorough characterization of the synthesized derivatives and materials is crucial to understand their structure-property relationships.
Table 6.1: Recommended Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C NMR for structural elucidation of small molecules and polymers. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and confirmation of reaction completion. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition of new compounds. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity of polymers. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition, melting, liquid crystal phase transitions). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |
| Polarized Optical Microscopy (POM) | Identification of liquid crystalline phases and their textures. |
| UV-Vis Spectroscopy | Electronic absorption properties, useful for NLO and photoresponsive materials. |
| Z-scan Technique | Measurement of nonlinear refractive index and nonlinear absorption coefficient for NLO materials.[14] |
Conclusion
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a highly versatile and promising building block for the development of new functional materials. Its straightforward synthesis and the reactivity of its hydroxyl group allow for a wide range of derivatization strategies. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in creating novel materials for a variety of advanced applications. The inherent electronic and structural features of the nitrobenzodioxole core suggest that further investigation into its derivatives will yield exciting discoveries in material science.
References
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- Análisis experimental de las propiedades ópticas no lineales de los derivados del 1-aril-3-(4- metoxifenil)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H. (n.d.). Revista U.D.C.A Actualidad & Divulgación Científica.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
- Alam, S., et al. (2009). Heterocyclic benzothiazole-based liquid crystals: Synthesis and mesomorphic properties. Liquid Crystals, 36(9), 1035-1043.
- Cui, L., & Lattermann, G. (2007). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 208(22), 2436-2444.
- Gacal, B., et al. (2012).
- Bern un, S., et al. (2011). Photoresponsive porous materials: the design and synthesis of photochromic diarylethene-based linkers and a metal–organic framework.
- Shah, M. A., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
- CN102766131A - Synthetic method of 1, 3-benzodioxole. (n.d.). Google Patents.
- Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2022). Egyptian Journal of Chemistry, 65(13), 1-8.
- Dawood, R. S., & Ahmed, S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com.
- Crystal structure of (±)-3-[(benzo[d][4][5]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729.
- Wang, Y., et al. (2021). Programmable photoresponsive materials based on a single molecule via distinct topochemical reactions. Chemical Science, 12(1), 226-232.
- Aliphatic nitro alcohols. Synthesis, chemical transformations and applications. (2008). Russian Chemical Reviews, 77(9), 769-788.
- Investigation of third-order nonlinear optical properties of conjugated benzodioxal derivatives. (2014). Optics & Laser Technology, 58, 123-128.
- Ju, Y., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- (E)-3-(6-Nitrobenzo[d][4][5]dioxol-5-yl)... (n.d.). Acta Crystallographica Section E: Structure Reports Online.
- Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.
- Novel Polymer Synthesis Methodologies Using Combinations of Thermally- and Photochemically-induced Nitroxide Mediated Polymerization. (2012). PhD Thesis, University of Warwick.
- Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. (2022). Egyptian Journal of Chemistry, 65(13.2), 1-8.
- Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. (2019).
- Non-Linear Optical Properties of M
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. (n.d.). PubChem.
- RU2523549C9 - Functionalised (meth)akrylate monomer, polymer, coating preparation, method of obtaining and method of cross-linking. (n.d.). Google Patents.
- Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. (2022). The Journal of Physical Chemistry C, 126(11), 5262-5273.
- Synthesis of poly (n-butyl acrylate) with tempo by nitroxide mediated polymerization method. (2016). Journal of the Indian Chemical Society, 93(1), 1-6.
- Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2013). Polymers, 5(3), 951-987.
- BIO-BASED ACRYLATE MONOMER. (n.d.). European Patent Office.
- Advanced Technology Monomers. (n.d.). Zahra Kimya & Danışmanlık.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals [jmchemsci.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. ojs2.utp.edu.co [ojs2.utp.edu.co]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoresponsive porous materials: the design and synthesis of photochromic diarylethene-based linkers and a metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Programmable photoresponsive materials based on a single molecule via distinct topochemical reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol for Advanced Synthesis
Abstract: This technical guide provides a detailed exploration of nucleophilic substitution reactions involving the versatile synthetic intermediate, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.[1][2][3] We delve into the unique reactivity imparted by its structure, specifically the interplay between the secondary benzylic alcohol, the potent electron-withdrawing nitro group, and the benzodioxole moiety. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for high-value transformations but also the underlying mechanistic rationale to empower experimental design. We present field-proven protocols for the synthesis of key derivatives, such as azides, which are pivotal in medicinal chemistry and drug discovery.[1][4][5]
Core Principles: Understanding the Reactivity of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
The synthetic utility of an intermediate is dictated by its reactivity, which arises from its unique electronic and structural features. In the case of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol, the benzylic position is the focal point of its reactivity in nucleophilic substitution reactions.[6][7]
1.1. The Benzylic Position: An Inherently Reactive Center
The carbon atom bearing the hydroxyl group is a secondary benzylic carbon. Benzylic positions are generally highly reactive towards nucleophilic substitution because they can stabilize the transition states of both Sₙ1 and Sₙ2 mechanisms.[6]
-
Sₙ1 Pathway: This mechanism involves the formation of a carbocation intermediate. A benzylic carbocation is stabilized through resonance, as the positive charge can be delocalized into the adjacent aromatic ring.[6][8]
-
Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. The transition state is also stabilized by the orbital overlap with the aromatic system.[9]
1.2. Electronic Influence of Ring Substituents
The rate and preferred mechanism of substitution are profoundly influenced by the substituents on the aromatic ring.
-
The Nitro Group (-NO₂): The nitro group, positioned ortho to the reacting center, is a powerful electron-withdrawing group due to its strong negative inductive (-I) and resonance (-M) effects.[10][11] This effect withdraws electron density from the benzylic carbon. Consequently, it strongly destabilizes the formation of a carbocation intermediate, making a classical Sₙ1 pathway highly unfavorable.[12][13][14] Any reaction proceeding through a transition state with developing positive charge at the benzylic carbon will be significantly retarded.[10]
-
The Benzodioxole Moiety: The 1,3-benzodioxole group itself is generally considered to be weakly electron-donating, a property leveraged in the synthesis of many pharmaceutical agents.[15][16] However, its influence is completely overshadowed by the potent deactivating effect of the adjacent nitro group.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 3. nanochemazone.com [nanochemazone.com]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [askfilo.com]
- 13. colorado.edu [colorado.edu]
- 14. youtube.com [youtube.com]
- 15. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol with Arylboronic Acids
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, a versatile building block in medicinal chemistry and materials science.[1] The methodology leverages insights from established protocols for the coupling of secondary benzylic alcohols and nitro-substituted aromatics, offering a robust and reproducible procedure for the synthesis of valuable biaryl methane derivatives.[2][3][4] We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, providing researchers with a comprehensive guide for the successful implementation of this transformation.
Introduction: The Significance of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in Synthesis
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic agents.[1] Its structure, featuring a chiral secondary benzylic alcohol and an electron-withdrawing nitro group on a benzodioxole scaffold, presents unique opportunities and challenges in synthetic chemistry. The ability to functionalize this molecule through carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, opens avenues for the creation of diverse compound libraries for drug discovery and the development of novel organic materials.[1]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide or triflate and an organoboron compound, catalyzed by a palladium complex.[5][6] While the coupling of aryl halides is well-established, the direct use of benzylic alcohols as electrophiles is a more recent and highly attractive strategy due to its atom and step-economy.[4] This protocol focuses on the direct C-O activation of the secondary benzylic alcohol in 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol for Suzuki-Miyaura coupling.
Mechanistic Considerations and Rationale for Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] In the context of using a secondary benzylic alcohol as the electrophile, the initial C-O bond activation is a critical step.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount for a successful reaction. For the coupling of secondary benzylic alcohols, nickel and palladium catalysts have shown high efficacy.[3][4] We have selected a palladium-based system due to its broad functional group tolerance. Sterically hindered and electron-rich phosphine ligands are often employed to promote the oxidative addition of less reactive electrophiles and facilitate the reductive elimination step.[8][9] In this protocol, we utilize a pre-formed palladium complex with a biarylphosphine ligand, known for its high activity in C-O bond activation.
-
Role of the Base: A base is required in the Suzuki-Miyaura reaction to facilitate the transmetalation step by forming a more nucleophilic boronate species.[6][7] The choice of base can significantly impact the reaction outcome, and for C-O activation, a moderately strong base is often optimal to avoid side reactions.
-
Influence of the Nitro Group: The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the substrate. While nitroarenes have been successfully employed as electrophiles in cross-coupling reactions,[2][10] in this case, the primary site of reactivity is the benzylic alcohol. The nitro group is expected to have a minimal direct impact on the C-O bond activation but is a key functional handle for further transformations.
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand, or a pre-catalyst like BrettPhos Pd G3) (2-5 mol%)
-
Base (e.g., K3PO4 or Cs2CO3) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 3 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (2.0 eq) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol (1.0 eq) and the arylboronic acid (1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction Execution: Seal the flask/vial and place it in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for a typical reaction.
| Parameter | Value/Condition | Rationale |
| Substrate 1 | 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol | Chiral secondary benzylic alcohol. |
| Substrate 2 | Arylboronic Acid | Readily available coupling partner. |
| Catalyst | BrettPhos Pd G3 (3 mol%) | Highly active pre-catalyst for C-O activation.[10] |
| Base | K3PO4 (2.0 eq) | Effective base for Suzuki-Miyaura couplings.[11] |
| Solvent | Anhydrous Toluene | Common solvent for cross-coupling reactions. |
| Temperature | 100 °C | Sufficient thermal energy for C-O activation. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion. |
| Expected Yield | 60-85% | Based on similar couplings of secondary alcohols.[3] |
Troubleshooting and Key Considerations
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial for catalyst stability and activity.
-
Solvent Purity: The use of anhydrous and degassed solvents is essential to prevent catalyst deactivation and side reactions.
-
Base Selection: If the reaction is sluggish, a stronger base like Cs2CO3 may be beneficial. Conversely, if side reactions are observed, a weaker base could be tested.
-
Ligand Choice: For challenging substrates, screening different phosphine ligands may be necessary to optimize the reaction.
-
Stereochemistry: For stereospecific couplings of chiral secondary alcohols, the choice of catalyst and ligand system is critical to control the stereochemical outcome (retention or inversion).[12][13][14] Further optimization may be required to achieve high stereospecificity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of valuable molecules for pharmaceutical and materials science applications.
References
- Caron, L., Campeau, L.-C., & Fagnou, K. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 10(20), 4533-4536.
- Akkarasamiyo, S., Margalef, J., et al. (2019). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters, 21(12), 4683-4688.
- Various Authors. (2014). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 521-550).
- Li, W., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(71), 13674-13677.
- Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Molinaro, C., et al. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 131(21), 7471-7477.
- Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5229-5269.
- Wikipedia. Buchwald–Hartwig amination.
- Jarvo, E. R., & Miller, S. J. (2014). Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives. Accounts of Chemical Research, 47(3), 832-842.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3091-3103.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol for pharmaceutical development
An Application Note for Pharmaceutical Development Professionals
Topic: Scale-up Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Abstract
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a key chemical intermediate in the synthesis of various pharmaceutical agents, where its nitro-aromatic structure serves as a precursor for more complex functional groups.[1][2] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges, primarily related to process safety, reaction control, and product purity. This document provides a detailed, robust, and scalable protocol for the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. We address the critical aspects of the two-stage synthesis, beginning with the nitration of piperonal and culminating in a controlled Grignard reaction. This guide emphasizes the causality behind procedural choices, outlines critical safety measures for handling exothermic and hazardous reactions, and establishes a framework for in-process controls (IPCs) to ensure a self-validating and reproducible manufacturing process.
Introduction and Strategic Overview
The synthesis of nitroaromatic compounds is a cornerstone of the pharmaceutical and fine chemical industries.[2][3] These compounds are versatile building blocks, often used to introduce amino groups through subsequent reduction steps.[4][5] The target molecule, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, is particularly valuable for its role in developing novel therapeutics.[1]
However, scaling the synthesis of such molecules is non-trivial. The process involves two key transformations, each with its own set of challenges:
-
Electrophilic Nitration: This step is notoriously energetic and requires stringent control to prevent thermal runaway and the formation of hazardous by-products.[6][7]
-
Grignard Reaction: The addition of an organometallic reagent to an aldehyde is highly exothermic and moisture-sensitive, demanding precise control over addition rates and reaction atmosphere to ensure safety and yield.[8]
This application note provides a comprehensive methodology designed for scalability, focusing on process robustness and safety.
Retrosynthetic Strategy
The synthesis is approached via a two-step sequence. The target alcohol is disconnected at the C-C bond formed by the Grignard reaction. This reveals 6-nitrobenzo[d]dioxole-5-carbaldehyde (6-nitropiperonal) and a methyl Grignard reagent as the key synthons. The 6-nitropiperonal precursor is, in turn, synthesized by the direct nitration of the commercially available starting material, benzo[d]dioxole-5-carbaldehyde (piperonal).
Figure 1: Retrosynthetic analysis for the target molecule.
Part I: Scale-Up Synthesis of 6-Nitrobenzo[d]dioxole-5-carbaldehyde
This stage involves the electrophilic aromatic substitution (nitration) of piperonal. The primary challenge at scale is managing the reaction's high exothermicity.[6]
Principle and Rationale
The nitration is achieved using a mixed-acid system of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2] Temperature control is the most critical parameter; poor control can lead to a dangerous runaway reaction or the formation of undesired dinitrated impurities.[6][9] The reaction is performed at a low temperature (0–10 °C) to ensure selectivity and safety.
Process Safety for Nitration
Nitration reactions are classified as high-hazard processes.[10] A comprehensive risk assessment must be performed before any scale-up activity.[9]
-
Thermal Hazard: The reaction is strongly exothermic (~145 kJ/mol).[6] The reactor must have adequate cooling capacity, and an emergency quenching plan (e.g., a pre-chilled water or ice bath) should be in place.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive.[7] All equipment, including the reactor, probes, and transfer lines, must be constructed from compatible materials (e.g., glass-lined steel).
-
Gas Evolution: Toxic nitrogen dioxide (NO₂) fumes can be produced. The reaction must be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and potentially respirators.[7][10]
Protocol: Synthesis of 6-Nitrobenzo[d]dioxole-5-carbaldehyde (1 kg Scale)
Table 1: Reagent Quantities for Nitration
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Piperonal | 150.13 | 1.00 kg | 6.66 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 2.00 L (3.68 kg) | 37.52 | 5.6 |
| Nitric Acid (70%) | 63.01 | 0.47 L (0.67 kg) | 7.46 | 1.12 |
| Dichloromethane (DCM) | 84.93 | 10.0 L | - | - |
| Deionized Water | 18.02 | 20.0 L | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
Procedure:
-
Reactor Setup: Equip a 50 L glass-lined reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the cooling system is operational and set to -5 °C.
-
Acid Mixture Preparation: Charge the reactor with sulfuric acid (2.0 L). Begin stirring and cool the acid to 0 °C.
-
Nitrating Mixture: Slowly add nitric acid (0.47 L) to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic.
-
Substrate Solution: In a separate vessel, dissolve piperonal (1.0 kg) in dichloromethane (5.0 L).
-
Nitration Reaction: Cool the nitrating mixture to 0 °C. Add the piperonal solution dropwise over 2-3 hours, maintaining the internal temperature between 0–5 °C.
-
In-Process Control (IPC): After the addition is complete, stir the mixture for an additional 1 hour at 5 °C. Take a sample for HPLC or TLC analysis to confirm the complete consumption of the starting material.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 15 kg) in a separate, appropriately sized vessel with vigorous stirring. This step must be performed cautiously to control the exotherm.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 2.5 L).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 5 L), saturated sodium bicarbonate solution until effervescence ceases, and finally with brine (5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-nitrobenzo[d]dioxole-5-carbaldehyde. Expected yield: 75-85%.
Part II: Scale-Up Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
This stage employs a Grignard reaction, adding a methyl group across the carbonyl of the nitro-aldehyde synthesized in Part I.
Principle and Rationale
The carbon atom in a Grignard reagent is highly nucleophilic and will attack the electrophilic carbonyl carbon of an aldehyde.[11][12] The reaction is typically performed in an aprotic ether solvent like tetrahydrofuran (THF), which solvates the magnesium ion. Key scale-up considerations include:
-
Anhydrous Conditions: Grignard reagents react readily with protic sources (like water), which will quench the reagent and reduce the yield.[11] All glassware must be rigorously dried, and solvents must be anhydrous.
-
Exotherm Control: The addition of the Grignard reagent to the aldehyde is very exothermic.[8] Slow, controlled addition and efficient cooling are essential for safety. A cooling failure could lead to a rapid temperature increase and boiling of the solvent.[8]
-
Mass Transfer: As this can be a heterogeneous reaction (solid magnesium), efficient stirring is crucial to ensure good mass transfer and prevent localized overheating.[8]
Figure 2: Process workflow for the Grignard reaction step.
Protocol: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (1 kg Scale)
Table 2: Reagent Quantities for Grignard Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 6-Nitro-aldehyde | 195.12 | 1.00 kg | 5.12 | 1.0 |
| Methylmagnesium Bromide (3.0 M in THF) | - | 2.05 L | 6.15 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10.0 L | - | - |
| Saturated Ammonium Chloride (aq) | 53.49 | ~5.0 L | - | - |
| Ethyl Acetate | 88.11 | 6.0 L | - | - |
Procedure:
-
Reactor Setup: Use a 50 L reactor that has been thoroughly dried (e.g., oven-dried glassware assembled hot under a nitrogen stream). Equip with an overhead stirrer, temperature probe, nitrogen inlet, and pressure-equalizing dropping funnel.
-
Substrate Charging: Charge the reactor with 6-nitrobenzo[d]dioxole-5-carbaldehyde (1.0 kg) and anhydrous THF (10.0 L). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using a chiller.
-
Grignard Addition: Add the methylmagnesium bromide solution (2.05 L) dropwise via the dropping funnel over 2-3 hours. Critically, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 5-10 °C. Monitor for completion using TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (~5 L) dropwise. The quench is exothermic; maintain the temperature below 20 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 L).
-
Washing: Combine the organic layers and wash with brine (5 L).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel if higher purity is required. Expected yield: 80-90%.
Product Characterization and Quality Control
The final product must be analyzed to ensure it meets the required specifications for pharmaceutical development.
Table 3: Analytical Specifications for Final Product
| Test | Method | Specification |
| Appearance | Visual | Light yellow to orange crystalline powder[13] |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC/GC | ≥98.0%[14] |
| Melting Point | DSC/MP Apparatus | 88-91 °C[14] |
| Residual Solvents | GC-HS | Conforms to ICH guidelines |
Analytical methods like GC/MS and HPLC are recommended for their selectivity and sensitivity in detecting and quantifying nitroaromatic compounds and any potential impurities.[15]
Conclusion
The two-stage synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol can be successfully scaled for pharmaceutical development by implementing rigorous process controls and adhering to strict safety protocols. The key to a successful scale-up lies in managing the exothermic nature of both the nitration and Grignard reaction steps through efficient cooling and controlled reagent addition. The inclusion of in-process controls at critical junctures ensures a reproducible and self-validating process, delivering a final product of high purity suitable for further synthetic transformations.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Tafesh, A. M., & Weiguny, J. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, ACS Publications.
- Gevorgyan, V., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, PMC - NIH.
- YouTube. (2024). Nitration reaction safety.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
- Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration.
- Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- Nanochemazone. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | Highly Pure.
- MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- SciELO. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- ChemicalBook. (n.d.). 6-NITRO-1,3-BENZODIOXOL-5-AMINE synthesis.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Mettler-Toledo. (2007). Investigation of a Grignard Reaction at Small Scale.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, PMC - NIH.
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Fisher Scientific. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- CymitQuimica. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- Oakwood Chemical. (n.d.). 1-(6-Nitrobenzo[d][3][5]dioxol-5-yl)ethanol, min 98%, 1 gram.
- Aladdin. (n.d.). 1-(6-Nitrobenzo[d][3][5]dioxol-5-yl)ethanol.
- National Institutes of Health (NIH). (n.d.). (E)-3-(6-Nitrobenzo[d][3][5]dioxol-5-yl).
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- Liu, B., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, PMC - PubMed Central.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ehs.com [ehs.com]
- 8. mt.com [mt.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 14. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes & Protocols: A Guide to Environmental Science Applications in Pollutant Degradation Studies
Introduction: The Imperative of Pollutant Degradation
The escalating presence of pollutants in our environment, a consequence of industrialization and urbanization, poses a significant threat to ecosystems and human health.[1][2][3] The field of environmental science offers a robust toolkit to address this challenge, focusing on the degradation of these harmful substances into less toxic or benign forms. Pollutant degradation can be broadly categorized into two main pathways: biotic degradation, which involves living organisms, and abiotic degradation, driven by non-living environmental factors.[4][5] This guide provides an in-depth exploration of the primary scientific applications and methodologies employed in the study and implementation of pollutant degradation, designed for researchers, scientists, and professionals in drug development and environmental management.
Bioremediation: Harnessing Microbial Power for Environmental Cleanup
Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down and detoxify environmental pollutants.[1][6][7] This approach is often considered a sustainable and cost-effective alternative to traditional physicochemical methods.[1][8]
Core Principles and Strategies
The success of bioremediation hinges on creating an optimal environment for microbial activity. This can be achieved through several strategies:
-
In-situ Bioremediation: This involves treating the contaminated material in place.[8][9]
-
Bioventing: A common in-situ technique that stimulates the activity of indigenous aerobic microbes by providing oxygen to the unsaturated soil zone.[8][9]
-
Biostimulation: This strategy involves the addition of nutrients, electron acceptors (like oxygen), or other growth-limiting substances to stimulate the existing microbial population.[8]
-
Bioaugmentation: In cases where the indigenous microbial population is insufficient or lacks the necessary catabolic genes, specific microbial strains with desired degradation capabilities are introduced to the contaminated site.[8]
-
-
Ex-situ Bioremediation: This requires the excavation or removal of contaminated soil or water for treatment elsewhere.[8]
-
Biopiles: Excavated soil is mixed with amendments and piled to enhance microbial activity.
-
Landfarming: Contaminated soil is spread over a prepared bed and periodically tilled to stimulate aerobic microbial degradation.[8]
-
Bioreactors: Contaminated water or soil slurry is treated in a controlled environment to optimize microbial degradation.[1]
-
Protocol: Laboratory-Scale Bioremediation of Hydrocarbon-Contaminated Soil
This protocol outlines a typical laboratory experiment to assess the bioremediation potential of indigenous microorganisms in a soil sample contaminated with a model hydrocarbon, such as diesel fuel.
Objective: To evaluate the effectiveness of biostimulation on the degradation of total petroleum hydrocarbons (TPH) in a soil matrix.
Materials:
-
Hydrocarbon-contaminated soil
-
Uncontaminated soil (for control)
-
Nutrient solution (e.g., Bushnell-Haas medium)
-
Sterile water
-
Glass microcosms (e.g., 500 mL Mason jars with modified lids for aeration)
-
Incubator
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for TPH analysis
-
Solvents for extraction (e.g., dichloromethane, acetone)
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks, graduated cylinders)
Procedure:
-
Microcosm Setup:
-
Prepare three experimental groups:
-
Control (Abiotic): 200g of contaminated soil, sterilized (e.g., by autoclaving), and 20 mL of sterile water. This accounts for any non-biological degradation.
-
Natural Attenuation: 200g of contaminated soil and 20 mL of sterile water. This measures the degradation by indigenous microbes without amendments.
-
Biostimulation: 200g of contaminated soil and 20 mL of nutrient solution.
-
-
Set up each group in triplicate.
-
Cover the microcosms with lids that allow for air exchange but prevent contamination.
-
-
Incubation:
-
Incubate all microcosms at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 60 days).
-
Periodically, open the jars in a sterile environment to ensure adequate aeration.
-
-
Sampling and Analysis:
-
Collect soil samples from each microcosm at regular intervals (e.g., day 0, 15, 30, 45, and 60).
-
TPH Extraction:
-
Weigh 10g of the soil sample.
-
Mix with anhydrous sodium sulfate to remove moisture.
-
Perform a solvent extraction (e.g., using a Soxhlet extractor or sonication) with a 1:1 mixture of dichloromethane and acetone.
-
-
GC-MS Analysis:
-
Concentrate the extract to a known volume.
-
Analyze the extract using GC-MS to quantify the concentration of TPH.
-
-
-
Data Interpretation:
-
Calculate the percentage of TPH degradation over time for each experimental group.
-
Compare the degradation rates between the natural attenuation and biostimulation groups to determine the effectiveness of the nutrient addition.
-
Microbial Degraders and Their Targets
| Microorganism Type | Examples | Commonly Degraded Pollutants |
| Bacteria | Pseudomonas, Rhodococcus, Mycobacterium | Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs), pesticides.[3] |
| Fungi | Phanerochaete chrysosporium (white-rot fungi) | Lignin, pesticides, explosives, PAHs. |
| Algae | Chlorella, Scenedesmus | Heavy metals, nutrients (nitrates, phosphates), some organic pollutants. |
Bioremediation Workflow Diagram
Caption: General workflow of a bioremediation process.
Advanced Oxidation Processes (AOPs): Chemical Degradation at the Radical Level
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic and sometimes inorganic materials from water and wastewater.[10] Their effectiveness lies in the in-situ generation of highly reactive hydroxyl radicals (•OH).[10][11] These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of recalcitrant pollutants.[10][12]
Key AOP Technologies
Several AOPs have been developed, each with its own mechanism for generating hydroxyl radicals:
-
Fenton and Photo-Fenton: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production.[13]
-
UV/H₂O₂: In this process, the photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals.[13]
-
Ozonation (O₃) and O₃/UV: Ozone is a strong oxidant on its own, but its combination with UV light or hydrogen peroxide significantly increases the production of hydroxyl radicals.[11][13][14]
-
Photocatalysis (e.g., UV/TiO₂): This heterogeneous AOP utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water to produce hydroxyl radicals.[13]
Protocol: Degradation of a Persistent Organic Pollutant (POP) using Photo-Fenton
This protocol describes a bench-scale experiment for the degradation of a model POP, such as Bisphenol A (BPA), in an aqueous solution.
Objective: To determine the optimal conditions for the degradation of BPA using the photo-Fenton process.
Materials:
-
BPA stock solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Jacketed glass reactor
-
Magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatograph (HPLC) for BPA analysis
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Reactor Setup:
-
Add a known volume and concentration of the BPA solution to the jacketed glass reactor.
-
Place the reactor on a magnetic stirrer and begin stirring.
-
Position the UV lamp to irradiate the solution.
-
Use a circulating water bath connected to the reactor jacket to maintain a constant temperature.
-
-
Parameter Optimization (Design of Experiments):
-
Investigate the effect of key parameters on BPA degradation by varying one parameter at a time while keeping others constant. A factorial design is recommended for a more comprehensive study.
-
pH: Adjust the initial pH of the solution (typically in the range of 2.5-3.5 for the Fenton reaction) using H₂SO₄ or NaOH.
-
Fe²⁺ concentration: Add different amounts of the FeSO₄·7H₂O catalyst.
-
H₂O₂ concentration: Add varying volumes of the H₂O₂ solution.
-
-
-
Reaction Initiation and Monitoring:
-
Once the desired initial conditions are set, turn on the UV lamp to start the photo-Fenton reaction.
-
Withdraw aliquots of the solution at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the aliquots by adding a substance that removes residual H₂O₂ (e.g., sodium sulfite).
-
-
Analysis:
-
HPLC Analysis: Filter the samples and analyze them using HPLC to determine the concentration of BPA.
-
TOC Analysis: Measure the TOC of the initial and final samples to assess the degree of mineralization (conversion of organic carbon to CO₂).[11]
-
-
Data Analysis:
-
Plot the concentration of BPA as a function of time for each experimental condition.
-
Calculate the degradation rate and efficiency.
-
Determine the optimal pH, Fe²⁺ concentration, and H₂O₂ concentration for maximizing BPA degradation.
-
Comparison of AOPs
| AOP Technique | Advantages | Disadvantages | Optimal pH |
| Fenton | Low cost of reagents, simple setup. | Produces iron sludge, narrow effective pH range. | 2.5 - 3.5 |
| Photo-Fenton | Higher efficiency than Fenton, can utilize solar light. | Higher operational cost due to UV source. | 2.5 - 4.0 |
| UV/H₂O₂ | No sludge production, effective for a wide range of pollutants. | High cost of UV lamps and H₂O₂, requires water with high UV transmittance. | 3.0 - 8.0 |
| Ozonation | Strong oxidizing power, effective disinfection. | High capital and operational costs, potential for bromate formation. | Varies with pollutant |
| UV/TiO₂ | Catalyst is reusable and non-toxic, can use solar energy. | Low quantum yield, potential for catalyst fouling.[13] | 3.0 - 11.0 |
Fenton Reaction Mechanism Diagram
Caption: Overview of phytoremediation mechanisms.
Analytical Techniques for Monitoring Pollutant Degradation
Effective monitoring is crucial for evaluating the performance of any remediation strategy. Analytical chemistry provides the tools to quantify the disappearance of parent pollutants and the appearance of degradation byproducts. [15][16][17]
Key Analytical Instrumentation
-
Chromatography: These techniques are used to separate complex mixtures of compounds. [18] * Gas Chromatography (GC): Ideal for analyzing volatile and semi-volatile organic compounds like pesticides and solvents. Often coupled with a Mass Spectrometer (MS) for definitive identification. [18] * High-Performance Liquid Chromatography (HPLC): Used for non-volatile organic compounds such as pharmaceuticals, hormones, and dyes. [18]* Spectrometry:
General Protocol: Monitoring Pesticide Degradation by HPLC
Objective: To quantify the concentration of a target pesticide in water samples over the course of a degradation experiment.
Materials:
-
Water samples from the degradation experiment
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
HPLC column appropriate for the target pesticide (e.g., C18 column)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)
-
Pesticide analytical standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Collect water samples at specified time points.
-
Filter the samples through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Transfer the filtered (and potentially concentrated) sample to an autosampler vial.
-
-
Instrument Setup and Calibration:
-
Prepare a series of calibration standards of the pesticide in the mobile phase.
-
Set up the HPLC method, including the mobile phase composition, flow rate, column temperature, and detector wavelength.
-
Run the calibration standards to generate a calibration curve (peak area vs. concentration).
-
-
Sample Analysis:
-
Place the prepared samples in the HPLC autosampler.
-
Run the analytical sequence.
-
-
Data Processing:
-
Integrate the peak corresponding to the pesticide in each chromatogram.
-
Use the calibration curve to determine the concentration of the pesticide in each sample.
-
Plot the concentration versus time to monitor the degradation progress.
-
Applications of Analytical Techniques
| Analytical Technique | Primary Application in Degradation Studies | Examples of Analytes |
| GC-MS | Identification and quantification of volatile and semi-volatile organic compounds and their degradation products. [17] | Solvents, pesticides, PCBs, PAHs. |
| HPLC | Quantification of non-volatile organic compounds. [17] | Pharmaceuticals, dyes, phenols, herbicides. |
| AAS/ICP-MS | Quantification of heavy metals in soil, water, and plant tissues. | Lead (Pb), Cadmium (Cd), Mercury (Hg), Arsenic (As). |
| TOC Analyzer | Measures the total amount of organic carbon, indicating the extent of mineralization. | Overall organic content in water. |
| Ion Chromatography | Analysis of inorganic anions and cations. [18] | Fluoride, chloride, nitrate, sulfate. |
References
- Explain the Difference between Biotic and Abiotic Degradation of Pollutants → Learn. (n.d.).
- Advanced Oxidation Processes for Water Treatment | The Journal of Physical Chemistry Letters - ACS Publications. (n.d.).
- (PDF) Bioremediation Techniques for Polluted Environment: Concept, Advantages, Limitations, and Prospects - ResearchGate. (n.d.).
- Advanced oxidation process - Wikipedia. (n.d.).
- Bioremediation - Wikipedia. (n.d.).
- What Are the Main Pathways for Pollutant Degradation in the Environment? → Learn. (n.d.).
- Advanced Oxidation Processes (AOP) - Spartan Environmental Technologies. (n.d.).
- Role of abiotic and biotic components in remediating environmental pollutants: A review - Inscr. (n.d.).
- The Rise of Advanced Oxidation Process for Wastewater Treatment - H2O Global News. (n.d.).
- Advance Oxidation Process (AOP) for water treatment - Absolute Ozone. (n.d.).
- Bioremediation: The pollution solution? - Microbiology Society. (2015).
- Phytoremediation and Its Applications - Mywastesolution Articles. (n.d.).
- Phytoremediation in Plants: Types, Mechanisms, and Environmental Applications | The Lifesciences Magazine | PDF - Slideshare. (n.d.).
- Bioremediation Techniques for Polluted Environment: Concept, Advantages, Limitations, and Prospects - OUCI. (n.d.).
- Recent Strategies for Bioremediation of Emerging Pollutants: A Review for a Green and Sustainable Environment - PMC - NIH. (2022).
- Phytoremediation and Its Mechanisms: A Review - ResearchGate. (2012).
- Environmental Conditions Affect Air Pollutant Degradation | BER Science Highlights. (2015).
- Understanding the Phytoremediation Mechanisms of Potentially Toxic Elements: A Proteomic Overview of Recent Advances - PubMed Central. (n.d.).
- Phytoremediation Mechanisms of Heavy Metal Contaminated Soils: A Review - Scirp.org. (n.d.).
- Analytical Methods to Monitor Emerging Organic Contaminants in the Environment - MDPI. (n.d.).
- An insight into pollutants and their degradation by microbial enzymes - Taylor & Francis. (n.d.).
- Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications. (2021).
- Biodegradation of Pollutants in the Environment: Omics Approaches - MDPI. (2023).
- Chapter Six Instrumental Methods for monitoring Pollutants. (n.d.).
- Analytical Techniques for Environmental Monitoring and Analysis. (2024).
- Abiotic degradation (%), comprehensive of photolysis and hydrolysis,... - ResearchGate. (n.d.).
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (n.d.).
Sources
- 1. microbiologysociety.org [microbiologysociety.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explain the Difference between Biotic and Abiotic Degradation of Pollutants → Learn [pollution.sustainability-directory.com]
- 5. What Are the Main Pathways for Pollutant Degradation in the Environment? → Learn [pollution.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioremediation Techniques for Polluted Environment: Concept, Advantages, Limitations, and Prospects [ouci.dntb.gov.ua]
- 8. Bioremediation - Wikipedia [en.wikipedia.org]
- 9. Recent Strategies for Bioremediation of Emerging Pollutants: A Review for a Green and Sustainable Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 11. Advanced Oxidation Processes (AOP) | Spartan [spartanwatertreatment.com]
- 12. h2oglobalnews.com [h2oglobalnews.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. absoluteozone.com [absoluteozone.com]
- 15. mdpi.com [mdpi.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. evs.institute [evs.institute]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Welcome to the technical support resource for the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. This guide is designed for researchers and chemists in the pharmaceutical and drug development sectors. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol?
The most prevalent and direct method for synthesizing 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is through the nucleophilic addition of a methyl group to the aldehyde functional group of 6-Nitro-1,3-benzodioxole-5-carbaldehyde (also known as 6-nitropiperonal). This is typically achieved using a Grignard reaction with a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr).[1] The reaction involves the attack of the nucleophilic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.
Q2: What are the most critical parameters influencing the success of this synthesis?
There are three paramount factors for a high-yield synthesis:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. The presence of even trace amounts of water will quench the reagent, drastically reducing the yield. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Quality of the Grignard Reagent: The concentration and activity of the Grignard reagent are crucial. It is often best to use a freshly prepared or recently titrated solution for optimal results.
-
Temperature Control: The Grignard reaction is exothermic. Maintaining a low temperature, especially during the addition of the reagent, is essential to minimize side reactions and control the reaction rate.[1]
Q3: What are the primary safety concerns associated with this synthesis?
The primary hazards involve the reagents used:
-
Grignard Reagents: These are highly reactive and can ignite spontaneously upon contact with air or moisture. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Ether Solvents: Solvents like diethyl ether and tetrahydrofuran (THF) are extremely flammable and can form explosive peroxides upon storage. Always use fresh, inhibitor-free solvents and work in a well-ventilated fume hood away from ignition sources.
-
Nitro Compounds: The starting material, 6-nitropiperonal, is a nitroaromatic compound. While generally stable, such compounds can be energetic and should be handled with care, avoiding excessive heat or shock.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Problem 1: Low or No Product Formation
Q: My reaction analysis (TLC, LC-MS) shows only unreacted 6-nitropiperonal. What is the likely cause?
A: This outcome almost certainly points to a failure or deactivation of your Grignard reagent. Here’s a systematic approach to troubleshoot this issue:
-
Cause A: Inactive Grignard Reagent.
-
Explanation: The Grignard reagent may have been deactivated by exposure to atmospheric moisture or carbon dioxide, or it may have degraded during storage.
-
Solution:
-
Titrate Your Reagent: Before use, always titrate a small aliquot of your Grignard solution (e.g., using iodine and sodium thiosulfate) to determine its exact molarity.
-
Use Fresh Reagent: If possible, prepare the Grignard reagent fresh before the reaction. If using a commercial solution, ensure it is from a recently opened bottle with a secure septum.
-
-
-
Cause B: Presence of Moisture.
-
Explanation: Water in your solvent, on your glassware, or in the starting aldehyde will rapidly quench the Grignard reagent before it can react with the aldehyde.
-
Solution:
-
Dry Glassware: Oven-dry all glassware (at >120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone ketyl until the characteristic blue/purple color persists.
-
Dry Starting Material: Ensure your 6-nitropiperonal is dry. If necessary, dry it under a vacuum.
-
-
-
Cause C: Low Reaction Temperature.
-
Explanation: While low temperatures are needed for controlled addition, if the overall reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.
-
Solution: After the slow addition of the Grignard reagent at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours to ensure it proceeds to completion.[2]
-
Problem 2: Consistently Low Yields (<50%)
Q: I am obtaining the desired product, but my isolated yield is consistently poor. How can I optimize the reaction?
A: Low yields, when the reaction is working, are often due to suboptimal conditions or competing side reactions.
-
Cause A: Incorrect Stoichiometry.
-
Explanation: Using an insufficient amount of the Grignard reagent will result in incomplete conversion of the starting aldehyde. Conversely, a very large excess can promote side reactions.
-
Solution: Use a slight excess of the Grignard reagent, typically 1.1 to 1.5 molar equivalents relative to the aldehyde. This ensures the starting material is fully consumed without introducing excessive side reactions.
-
-
Cause B: Competing Side Reactions.
-
Explanation: The highly reactive Grignard reagent can participate in undesirable reactions. The nitro group on the aromatic ring is electron-withdrawing and can potentially react with the Grignard reagent, although this is less common than reactions with other functional groups. More likely is the formation of byproducts from impurities.
-
Solution:
-
Maintain Low Temperature: Add the Grignard reagent dropwise to the aldehyde solution at 0 °C or below. This helps dissipate the heat generated and favors the desired 1,2-addition to the carbonyl over other pathways.[1]
-
Purify Starting Material: Ensure the 6-nitropiperonal is of high purity (>97%).[3] Impurities can catalyze decomposition or side reactions.
-
-
-
Cause C: Inefficient Work-up.
-
Explanation: The product can be lost during the extraction and isolation phases. The work-up for a Grignard reaction involves quenching with an acidic solution (e.g., saturated aqueous ammonium chloride or dilute HCl) to protonate the alkoxide and dissolve the magnesium salts.
-
Solution:
-
Careful Quenching: Perform the quench at a low temperature (0 °C) by slowly adding the reaction mixture to the quenching solution. This prevents overheating and potential degradation.
-
Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (like ethyl acetate or dichloromethane) to ensure complete recovery of the product.
-
-
Problem 3: Significant Side Product Formation
Q: My crude NMR/TLC shows several major spots, indicating multiple products have formed. What are they and how can I prevent them?
A: The formation of multiple products points to a lack of selectivity.
-
Side Reaction A: Reduction of the Aldehyde.
-
Explanation: If there is a β-hydride on the Grignard reagent, it can act as a reducing agent. However, with methylmagnesium bromide, this is not possible. An alternative source of reduction is the formation of a pinacol-type coupling product, especially if the Grignard reagent is contaminated with reducing metals.
-
Solution: Ensure high-purity magnesium is used for the Grignard preparation and that the reaction is performed under strictly inert conditions.
-
-
Side Reaction B: Reaction with the Nitro Group.
-
Explanation: While the carbonyl is more electrophilic, Grignard reagents can react with nitro groups, leading to a complex mixture of products. This is more likely with a large excess of the Grignard reagent or at higher temperatures.
-
Solution: Adhere strictly to low-temperature addition and use only a slight excess (1.1-1.5 eq.) of the Grignard reagent. This favors the kinetically preferred attack at the aldehyde carbonyl.
-
Visualizing the Process
General Synthesis Workflow
The following diagram outlines the key stages for the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
Caption: Workflow for Grignard-based synthesis.
Troubleshooting Low Yields
Use this decision tree to diagnose the cause of poor yields in your reaction.
Caption: Decision tree for diagnosing low yields.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
Table 1: Reagents and Optimized Conditions
| Parameter | Recommended Value | Rationale |
| Starting Material | 6-Nitro-1,3-benzodioxole-5-carbaldehyde | High purity (>97%) is essential.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for the starting material and compatible with Grignard reagents. |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 1.1 - 1.5 molar equivalents. |
| Addition Temperature | 0 °C | To control the exothermic reaction and minimize side products.[1] |
| Reaction Time | 2-4 hours at Room Temperature | Allows the reaction to proceed to completion after the initial addition. |
| Work-up Quench | Saturated Aqueous NH₄Cl | A mild acidic quench to protonate the product and precipitate magnesium salts. |
Step-by-Step Synthesis
-
Preparation:
-
Under an inert atmosphere of nitrogen or argon, add 6-Nitro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve the aldehyde in anhydrous THF.
-
-
Reaction:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous ammonium chloride, also cooled to 0 °C.
-
Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to obtain the pure 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.[4]
-
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- BenchChem. (n.d.). 5-Nitro-1,3-benzodioxole | CAS 2620-44-2.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?
- Nanochemazone. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- CymitQuimica. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- Oakwood Chemical. (n.d.). 1-(6-Nitrobenzo[d][2][5]dioxol-5-yl)ethanol, min 98%.
- Oakwood Chemical. (n.d.). 6-Nitro-1,3-benzodioxole-5-carbaldehyde.
- CymitQuimica. (n.d.). 6-Nitro-1,3-benzodioxole-5-carbaldehyde.
Sources
Technical Support Center: TDAE-Mediated Reactions of 5-Chloromethyl-6-nitrobenzodioxole
Welcome to the technical support guide for navigating the complexities of Tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions involving 5-chloromethyl-6-nitrobenzodioxole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful single-electron transfer (SET) reagent and seek to optimize their synthetic outcomes by understanding and mitigating side-product formation.
The transformation of 5-chloromethyl-6-nitrobenzodioxole using TDAE is a potent synthetic tool, leveraging the exceptional electron-donating ability of TDAE to initiate radical-based chemical pathways.[1][2] However, the high reactivity of the radical intermediates generated can lead to a variety of undesired side-products. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the reaction setup and execution.
Q1: My reaction is not proceeding, or the conversion is very low. What are the primary factors to check?
A1: This is a common issue often related to the integrity of the reaction conditions required for single-electron transfer.
-
Cause 1: Inactive TDAE. TDAE is highly sensitive to air and moisture. Exposure to atmospheric oxygen or residual water in the solvent will consume the reagent before it can react with your substrate.
-
Solution 1: Ensure your TDAE is of high purity and was handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques). Use freshly distilled and thoroughly degassed anhydrous solvents.
-
Cause 2: Insufficient Stoichiometry. The reduction of a nitro group and potential subsequent reactions can be a multi-electron process.[3] A single equivalent of TDAE provides two electrons. If the desired transformation requires more than two electrons per molecule of substrate, or if side reactions consume the reagent, a stoichiometric or even excess amount is necessary.
-
Solution 2: Carefully review the stoichiometry. For initial trials, consider using a controlled excess of TDAE (e.g., 1.5 to 2.5 equivalents) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I've observed a significant amount of a higher molecular weight species in my crude LC-MS. What is it likely to be?
A2: The formation of high molecular weight byproducts is characteristic of radical-mediated reactions.
-
Probable Cause: Dimerization or oligomerization of the radical anion intermediate is a highly probable side reaction.[4][5] Once the 5-chloromethyl-6-nitrobenzodioxole radical anion is formed, it can couple with another radical anion or a neutral substrate molecule.[6]
-
Solution: This issue is often concentration-dependent. Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization. Additionally, slowly adding the TDAE solution to the substrate solution can help maintain a low steady-state concentration of the radical intermediate, further suppressing dimer formation.
Q3: The reaction mixture turned a deep, persistent color (e.g., dark blue, green, or brown), but I'm not getting my desired product. What does the color indicate?
A3: The intense color is a visual confirmation that single-electron transfer is occurring. TDAE itself is colorless, but upon donating an electron, it forms the TDAE radical cation. More importantly, the substrate forms a nitro radical anion, which is often a highly colored, resonance-stabilized species.[7]
-
Interpretation: A persistent color without product formation suggests the radical anion is stable under the reaction conditions but is not proceeding along the desired reaction pathway. It may be trapped, or it may be decomposing through an undesired route.
-
Troubleshooting Steps:
-
Temperature: The activation energy for the desired subsequent step may not be met. Consider a modest increase in temperature, but be aware this can also accelerate side reactions.[8]
-
Solvent Effects: The solvent plays a crucial role in stabilizing intermediates. A change from a non-polar to a polar aprotic solvent (e.g., from THF to DMF) can alter the reactivity of the radical anion.[9]
-
Part 2: In-Depth Troubleshooting Guide by Side-Product
This section provides a detailed analysis of specific, identified side-products and strategies for their mitigation.
Issue 1: Formation of Dimeric Byproducts
-
Problem: Characterization (e.g., via MS, NMR) confirms the presence of a C-C or C-N linked dimer of the benzodioxole core.
-
Mechanistic Insight: The primary radical anion formed from the SET event is the key intermediate. This species can undergo several bimolecular reactions. The most common is a radical-radical coupling to form a dinitro dimer, or a more complex pathway involving loss of the chloride ion followed by coupling.[4][10]
Caption: Troubleshooting workflow for reducing dimer formation.
Issue 2: Presence of Dehalogenated Product (5-methyl-6-nitrobenzodioxole)
-
Problem: A significant byproduct is identified where the chloromethyl group has been reduced to a methyl group.
-
Mechanistic Insight: This side reaction can occur through a radical pathway. The initial nitro radical anion might induce the homolytic cleavage of the C-Cl bond, or a second electron transfer could form a dianion, which then expels a chloride ion. The resulting benzylic radical or anion is then quenched by a hydrogen atom source, which is often the solvent (like THF). The anions of some halogenated nitrobenzenes are known to be unstable and can lose the halogen.[11]
-
Solvent Choice: Avoid solvents that are facile hydrogen atom donors. While THF is common, its α-protons can be abstracted by radical species. Consider solvents like DMF or Acetonitrile, but be mindful of their own potential reactivity.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate for the desired transformation. This minimizes the energy available for undesired bond cleavages.
-
Quenching Protocol: Use a non-protic quench initially if possible, or a very mild proton source, to avoid protonating any anionic intermediates that could lead to the dehalogenated product.
Issue 3: Incomplete Nitro Group Reduction (Isolation of Nitroso or Hydroxylamine Intermediates)
-
Problem: Products corresponding to partial reduction of the nitro group (e.g., nitroso or hydroxylamine species) are observed.
-
Mechanistic Insight: The reduction of a nitro group to an amine is a six-electron process.[3] TDAE is a two-electron donor. Therefore, at least 3 equivalents of TDAE are mechanistically required for full reduction. Intermediates along this pathway are often stable enough to be isolated if insufficient reducing agent is present.[12]
| TDAE (Equivalents) | Desired Amine (%) | Hydroxylamine (%) | Starting Material (%) |
| 1.0 | 5 | 45 | 50 |
| 2.0 | 30 | 60 | 10 |
| 3.5 | >95 | <2 | <1 |
Table based on hypothetical experimental data.
Solution: Ensure a sufficient excess of TDAE is used. A minimum of 3.5-4.0 equivalents is recommended to drive the reaction to the fully reduced amine, accounting for any reagent consumed by side reactions.
Part 3: Key Experimental Protocols
Adherence to rigorous experimental technique is paramount for reproducibility and minimizing side-product formation.
Protocol 1: General Procedure for TDAE-Mediated Reaction
-
Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Solvent: Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grubbs apparatus). Degas the solvent by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-chloromethyl-6-nitrobenzodioxole (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon.
-
Dissolution: Add the degassed anhydrous solvent (e.g., THF, to make a 0.05 M solution) via syringe. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Reagent Addition: In a separate flame-dried flask under argon, prepare a solution of TDAE (3.5 eq) in the same anhydrous solvent. Transfer this solution slowly via syringe pump over 1 hour to the stirring substrate solution.
-
Monitoring: Monitor the reaction progress by TLC or by periodically quenching small aliquots for LC-MS analysis.[13]
-
Quenching: Once the reaction is complete, quench by slowly adding degassed water or a saturated aqueous solution of NH₄Cl at the reaction temperature.[14][15]
Protocol 2: Standard Aqueous Work-up
-
Phase Separation: After quenching, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute with an organic solvent like ethyl acetate and wash with water (2x), followed by a brine wash (1x).[14] The brine wash helps to break emulsions and remove residual water from the organic layer.[14]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[15][16]
-
Purification: Purify the crude residue by flash column chromatography.
Part 4: Analytical Characterization of Side-Products
Accurate identification of byproducts is the first step in troubleshooting. A multi-technique approach is often necessary.[17][18]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for initial analysis. It provides molecular weight information for all components in the crude mixture, allowing for rapid identification of expected products and potential dimers or other byproducts.[19][20]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for more volatile, less polar compounds. It can be particularly effective at identifying the dehalogenated side-product.[20]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Indispensable for structural elucidation of isolated byproducts. ¹H and ¹³C NMR will confirm the structure of the main product and help identify the exact connectivity of any dimeric species.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Can quickly confirm the disappearance of the nitro group (strong absorbances ~1520 and 1340 cm⁻¹) and the appearance of an amine group (~3300-3500 cm⁻¹).[20]
Caption: Main reaction and potential side-product pathways.
References
- Formation of Dimers and Oligomers.AOCS. [Link]
- A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis.Caltech Authors. [Link]
- Analytical Chemistry Techniques.News-Medical.Net. [Link]
- How to test experimentally if a reaction is proceeding through a radical/SET (Single Electron Transfer) mechanism?Reddit. [Link]
- Some reactions of the nitrobenzene radical-anion and of its halogenated derivatives.Journal of the Chemical Society B: Physical Organic. [Link]
- An Oligomer Approach for Blue Thermally Activated Delayed Fluorescent Emitters Based on Twisted Donor–Acceptor Units.
- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry. [Link]
- The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms.PubMed Central. [Link]
- Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.PubMed. [Link]
- Chemical analytical techniques in industry.Infinitia Research. [Link]
- ANALYTICAL CHEMISTRY: Overview (Techniques & Applications).
- Impurity Profiling in different analytical techniques.IJNRD. [Link]
- Reaction Workup.
- Mechanism of Nitroarenes Reduction.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.CfPIE. [Link]
- 4.7: Reaction Work-Ups.Chemistry LibreTexts. [Link]
- How To Run A Reaction: The Workup.University of Rochester, Department of Chemistry. [Link]
- Organic Reaction Workup Formulas for Specific Reagents.University of Rochester, Department of Chemistry. [Link]
- Dimerization and oligomerization of DNA-assembled building blocks for controlled multi-motion in high-order architectures.PubMed. [Link]
- 6.4: Initiation: Single Electron Transfer.Chemistry LibreTexts. [Link]
- Radical Formation by Direct Single Electron Transfer between Nitrobenzene and Anionic Organo Bases.PubMed Central. [Link]
- Help with reaction workup.Reddit. [Link]
- Single Electron Transfer Reactions in Organic Synthesis.Indian Institute of Technology Madras. [Link]
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.PubMed Central. [Link]
- Mechanism pathways for the nitroarene reduction.
- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
- Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms.Preprints.org. [Link]
- Evolution of the nitro/nitro radical anion couple.
- An investigation of some radical–anion radical reactions.Loughborough University. [Link]
- The influence of air temperature for solvent evaporation on bonding of self-etch adhesives to dentin.PubMed Central. [Link]
- Effect of solvent on glass transition temperature in chemically modified polyvinyl chloride (PVC).
- Some reactions and properties of nitro radical-anions important in biology and medicine.PubMed Central. [Link]
- Temperature-Dependent Studies of Condensed Phase Reaction Dynamics.
- Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology.
- Crystal Growth & Design Vol. 26 No. 1.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. “Single Electron Transfer Reactions in Organic Synthesis” | Indian Institute of Technology Madras [iitm.ac.in]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Radical Formation by Direct Single Electron Transfer between Nitrobenzene and Anionic Organo Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some reactions and properties of nitro radical-anions important in biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms[v1] | Preprints.org [preprints.org]
- 11. Some reactions of the nitrobenzene radical-anion and of its halogenated derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. news-medical.net [news-medical.net]
- 18. Chemical analytical techniques in industry [infinitiaresearch.com]
- 19. pnrjournal.com [pnrjournal.com]
- 20. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
Optimization of reaction conditions for synthesizing 2-(6-nitrobenzodioxol-5-yl)-1-arylethanols
Welcome to the dedicated technical support resource for the synthesis of 2-(6-nitrobenzodioxol-5-yl)-1-arylethanols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 2-(6-nitrobenzodioxol-5-yl)-1-arylethanols is achieved through a Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane (in this case, derived from 6-nitropiperonal) with an aromatic aldehyde in the presence of a base. The resulting β-nitro alcohol is a versatile intermediate in organic synthesis.[1]
The presence of the electron-withdrawing nitro group on the benzodioxole ring generally favors the reaction, leading to good yields. However, careful optimization of reaction conditions is crucial to minimize side reactions and maximize the purity of the final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(6-nitrobenzodioxol-5-yl)-1-arylethanols.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in this Henry reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Base Selection or Concentration: The choice and amount of base are critical. Too strong a base or too high a concentration can promote side reactions, such as the Cannizzaro reaction of the aldehyde or polymerization. A milder base, like triethylamine (TEA) or a catalytic amount of a stronger base like DBU, is often preferred.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). While gentle heating can sometimes improve the reaction rate, excessive heat can lead to the dehydration of the desired β-nitro alcohol product to form the corresponding nitroalkene.
-
Poor Quality of Starting Materials: Ensure that the 6-nitropiperonal and the aryl aldehyde are pure. Impurities can interfere with the reaction. If necessary, purify the starting materials before use.
-
Moisture in the Reaction: The presence of water can lead to undesirable side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: My main product appears to be the nitroalkene, not the desired β-nitro alcohol. How can I prevent this?
Answer:
The formation of the nitroalkene is a common side reaction in the Henry reaction, resulting from the dehydration of the β-nitro alcohol product.[1] This is particularly prevalent with elevated temperatures and prolonged reaction times.
-
Control the Reaction Temperature: Maintain a lower reaction temperature. Running the reaction at room temperature or even at 0 °C can significantly suppress the dehydration side reaction.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC), work up the reaction promptly.
-
Choice of Base: Some bases are more prone to promoting elimination. Using a non-nucleophilic base can sometimes mitigate this issue.
Question 3: I am having difficulty purifying my final product. What are the recommended methods?
Answer:
Purification of 2-(6-nitrobenzodioxol-5-yl)-1-arylethanols typically involves column chromatography.
-
Column Chromatography: Silica gel is the recommended stationary phase. A common eluent system is a mixture of ethyl acetate and hexanes.[2] The polarity of the eluent can be adjusted based on the specific aryl substituent. Start with a low polarity mixture (e.g., 10-15% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
-
Recrystallization: In some cases, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification, especially for removing minor impurities.
Question 4: I am observing multiple spots on my TLC plate even after purification. What could these be?
Answer:
The presence of multiple spots after purification could indicate several possibilities:
-
Diastereomers: If the aryl group is substituted in a way that creates a second chiral center, you may have a mixture of diastereomers. These can sometimes be challenging to separate by standard column chromatography.
-
Unreacted Starting Materials: If the reaction did not go to completion, you might still have unreacted 6-nitropiperonal or aryl aldehyde.
-
Side Products: Besides the nitroalkene, other side products from reactions like the Cannizzaro reaction (if a strong base was used in excess) could be present.
To identify these impurities, it is advisable to run co-spots on your TLC plate with your starting materials. Characterization of the isolated impurities by NMR or Mass Spectrometry can also provide definitive identification.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Henry reaction for this synthesis?
A1: The reaction proceeds in three main steps:
-
Deprotonation: A base removes the acidic α-proton from the nitro-activated methylene group of a precursor to 6-nitropiperonal's reactive form, generating a nitronate anion.
-
Nucleophilic Addition: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the aryl aldehyde.
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or during aqueous workup to yield the final β-nitro alcohol.
Q2: How does the electronic nature of the substituent on the aryl aldehyde affect the reaction?
A2: Generally, electron-withdrawing groups on the aryl aldehyde make the carbonyl carbon more electrophilic, which can lead to a faster reaction rate and potentially higher yields. Conversely, electron-donating groups can slow down the reaction.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Handling Nitro Compounds: Nitro compounds can be energetic. Avoid excessive heat and shock.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before starting the experiment.
Optimized Experimental Protocol
This protocol provides a general framework for the synthesis of 2-(6-nitrobenzodioxol-5-yl)-1-arylethanols. Optimization may be required for different aryl aldehydes.
Materials:
-
6-Nitropiperonal
-
Substituted aryl aldehyde
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 6-nitropiperonal (1.0 eq) in anhydrous DCM, add the substituted aryl aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(6-nitrobenzodioxol-5-yl)-1-phenylethanol.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | DCM | 25 | 12 | 85 |
| 2 | DBU (cat.) | THF | 25 | 8 | 90 |
| 3 | NaOH | H₂O/CTAC | 25 | 6 | 78[3] |
| 4 | TEA | DCM | 40 | 6 | 70 (plus nitroalkene) |
Visualizations
Workflow for the Synthesis and Troubleshooting:
Caption: A flowchart illustrating the synthesis workflow and a decision-making guide for troubleshooting common issues.
References
- Karthikeyan, S., Sethusankar, K., Devaraj, A., & Bakthadoss, M. (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. PubMed Central. [Link]
- Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. Journal of Organic Chemistry, 62(2), 425–427. [Link]
- Guz, N. A., & Wasacz, F. M. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
- Cormac Quigley. (2022, May 9). Henry Reaction (Nitroaldol reaction). YouTube. [Link]
- Okafor, C. E. (2024, December 12). (PDF) HENRY REACTION (Mini-review).
Sources
Technical Support Center: Purification of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common and complex issues encountered during the isolation and purification of this key pharmaceutical intermediate.[1] Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Initial Assessment & Purification Strategy
This section addresses the critical first steps after your initial reaction workup. The state of your crude product is the primary diagnostic tool for determining the path forward.
Q1: My crude product is a dark, oily residue/amorphous solid after the initial workup. What are the likely contaminants and what is my first step?
A1: A non-crystalline, discolored crude product is common and typically indicates the presence of several impurities. The most common contaminants following a standard synthesis (e.g., sodium borohydride reduction of the corresponding ketone) are:
-
Unreacted Starting Material: The precursor ketone, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone, is a common impurity if the reduction was incomplete.
-
Borate Byproducts: Sodium borohydride reductions in alcoholic solvents (like methanol or ethanol) produce borate esters, which can be difficult to remove without a proper aqueous workup.[2]
-
Solvent Residue: Incomplete removal of high-boiling point solvents used in the reaction or extraction.
-
Colored Impurities: These can arise from side reactions involving the nitro group, which can form colored complexes, especially under basic conditions.[3]
Your immediate first step is a thorough diagnostic Thin Layer Chromatography (TLC) analysis. This is non-negotiable and will dictate your entire purification strategy.
Protocol: Diagnostic TLC
-
Prepare TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).
-
Spotting:
-
Lane 1 (Co-spot): A solution of your crude product mixed with a small amount of the starting ketone.
-
Lane 2 (Crude): A solution of your crude product.
-
Lane 3 (Standard): A solution of your starting ketone.
-
-
Eluent Selection: Start with a mobile phase of intermediate polarity. A good starting point is 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc). Adjust the polarity as needed to achieve an Rf value for the product spot between 0.3 and 0.5.
-
Visualization: Visualize the plate under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate) to reveal non-UV active impurities.
The results of this TLC will guide you through the decision workflow outlined below.
Caption: Purification decision workflow based on initial TLC analysis.
Part 2: Troubleshooting Recrystallization
Recrystallization is the most efficient purification method for solids if the impurity profile is favorable.[4][5] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[6]
Q2: I've chosen recrystallization, but my compound "oils out" instead of forming crystals. Why is this happening and how do I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase instead of a solid crystalline lattice. For 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, with a reported melting point of 86-90°C, this is a significant risk if using high-boiling point solvents.[1]
Causality & Solutions:
-
High Initial Temperature: The boiling point of your solvent may be too high.
-
Solution: Switch to a lower-boiling point solvent or solvent mixture. If using Toluene (BP 111°C), consider a mixture like Ethyl Acetate/Hexane.
-
-
Cooling Rate is Too Fast: Rapid cooling doesn't give molecules sufficient time to align into a crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not disturb it. Only after it has reached room temperature should you move it to an ice bath to maximize recovery.[7]
-
-
Insoluble Impurities: The presence of impurities can inhibit crystal nucleation.
-
Solution: Before cooling, perform a hot gravity filtration. Dissolve the crude product in a minimum amount of boiling solvent, then quickly filter it through a pre-heated funnel with fluted filter paper to remove any insoluble material.[7]
-
Q3: How do I select the ideal recrystallization solvent? My solubility tests are ambiguous.
A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4]
Protocol: Systematic Solvent Screening
-
Place ~20-30 mg of your crude product into several small test tubes.
-
Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.
-
If the solid dissolves easily at room temperature, the solvent is unsuitable (product will not crystallize out).
-
If the solid is insoluble at room temperature, heat the test tube gently in a water bath.
-
If the solid dissolves when hot, this is a good candidate .
-
Remove the tube from the heat and allow it to cool. Scratch the inside of the tube with a glass rod to induce crystallization. If abundant crystals form, you have found a suitable solvent.
-
For mixed solvent systems (e.g., Ethanol/Water): Dissolve the compound in a minimum amount of the "good" solvent (Ethanol) at boiling. Then, add the "poor" solvent (Water) dropwise until the solution just becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to clarify, then cool slowly.
| Solvent System | Polarity | Expected Suitability for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol |
| Isopropanol (IPA) | Polar Protic | Excellent Candidate: The hydroxyl and nitro groups suggest good solubility when hot, likely lower when cold. |
| Ethanol/Water | Polar Protic Mix | Excellent Candidate: Allows for fine-tuning of polarity to achieve ideal solubility differential. |
| Ethyl Acetate/Hexane | Mid-Polar/Nonpolar | Good Candidate: Dissolve in hot EtOAc, then add Hexane as the anti-solvent. |
| Toluene | Nonpolar Aromatic | Possible Candidate: May require a large volume; risk of "oiling out" due to high boiling point. |
Part 3: Mastering Column Chromatography
When recrystallization is ineffective due to multiple, closely-related impurities, column chromatography is the method of choice.[8][9][10]
Q4: My compound streaks badly and gives poor recovery on a silica gel column. What is causing this?
A4: This is a classic problem when purifying compounds with basic or, in this case, acidic protons on an acidic stationary phase. The hydroxyl group (-OH) of your alcohol can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to:
-
Tailing/Streaking: Strong, non-ideal adsorption interactions cause the compound to elute slowly and over many fractions, resulting in poor peak shape.[11]
-
Irreversible Adsorption: The compound binds so strongly it cannot be eluted, leading to low mass recovery.[11]
-
Degradation: The acidic environment of the silica can catalyze dehydration of the benzylic alcohol, forming an unwanted alkene byproduct.
Solutions:
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Perform TLC on alumina plates first to verify separation.
-
Buffer the Mobile Phase: Add a small amount of a modifier to the eluent. For an acidic compound like an alcohol, adding ~0.5-1% acetic acid to the mobile phase can help by protonating the silanol groups and improving elution. Conversely, if basic impurities were the issue, triethylamine would be used.
-
Use Reverse-Phase Chromatography: If available, C18-functionalized silica (reverse-phase) is an excellent alternative. It separates compounds based on hydrophobicity, avoiding the issues with acidic silanol groups. The eluent would be a polar system, such as Acetonitrile/Water or Methanol/Water.[12]
Caption: Standard workflow for flash column chromatography.
Q5: What are the most likely byproducts I need to separate via chromatography?
A5: Based on the likely synthesis (ketone reduction), your primary separation challenge will be between three key compounds:
-
Starting Ketone (Less Polar): The ketone is less polar than the product alcohol because it lacks the hydrogen-bond-donating -OH group. It will elute first from a normal-phase silica column and have a higher Rf on TLC.
-
Product Alcohol (Target): 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is of intermediate polarity. It will elute after the ketone.
-
Baseline Impurities (More Polar): Borate salts and other highly polar byproducts will remain at or near the baseline (low Rf) on TLC and will either stick to the top of the column or elute much later with a highly polar solvent flush.
A gradient elution on your column can be highly effective. Start with a low-polarity eluent (e.g., 15% EtOAc/Hexane) to elute the non-polar impurities and the starting ketone, then gradually increase the polarity (e.g., to 30-40% EtOAc/Hexane) to elute your desired product cleanly.
Part 4: Purity Verification and Final Product Handling
Purification is incomplete without rigorous verification of the final product's identity and purity.
Q6: How do I definitively confirm the purity of my final product?
A6: A combination of methods provides the most trustworthy validation:
-
Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2°C) that matches the literature value (86-90°C) is a strong indicator of purity.[1] A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants for all protons and carbons. There should be no signals corresponding to the starting ketone or solvent residue.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single, sharp peak is excellent evidence of high purity. This technique is more sensitive than TLC for detecting minor impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight and provide purity information, assuming the compound is thermally stable enough to be volatilized without decomposition.[14]
Q7: What are the recommended storage conditions for the purified 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol?
A7: Based on supplier recommendations and the compound's structure, proper storage is crucial to maintain purity.
-
Temperature: Store at room temperature.[1]
-
Atmosphere: Store in an airtight, sealed container to prevent moisture absorption.[15]
-
Light: Protect from light, as aromatic nitro compounds can be light-sensitive over long periods.[15] An amber vial is recommended.
References
- ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- OrgoSolver. (n.d.). Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Reddit. (2018). What are the byproducts of reduction with borohydride?
- Organic Chemistry. (n.d.). Ketone to Alcohol - Common Conditions.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemguide. (n.d.). reduction of aldehydes and ketones.
- University of Colorado Boulder. (n.d.). Recrystallization.
- ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- YouTube. (2020). EAS Nitration Experiment & Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- National Institutes of Health. (n.d.). Functionalization of 6-Nitrobenzo[8][16]dioxole with Carbonyl Compounds via TDAE Methodology.
- YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH.
- Aladdin. (n.d.). 1-(6-Nitrobenzo[d][8][16]dioxol-5-yl)ethanol.
- Reddit. (2024). Struggling with the purification of a nitroaldol product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. ukessays.com [ukessays.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nanochemazone.com [nanochemazone.com]
Technical Support Center: Enhancing Enantioselectivity in the Bioreduction of 1-(benzo[d]dioxol-5-yl)ethanone
Welcome to the technical support center for the enantioselective bioreduction of 1-(benzo[d]dioxol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve high enantioselectivity in the synthesis of the chiral alcohol, (R)- or (S)-1-(benzo[d]dioxol-5-yl)ethanol, a valuable building block in pharmaceutical development.[1]
Troubleshooting Guide: From Low Enantiomeric Excess to Optimal Performance
This section is structured to help you diagnose and resolve issues you may encounter during the bioreduction of 1-(benzo[d]dioxol-5-yl)ethanone.
Problem 1: My reaction shows low enantiomeric excess (ee). What are the primary causes and how can I improve it?
Low enantiomeric excess is a common challenge in biocatalytic reductions. The root cause often lies in the choice of biocatalyst or suboptimal reaction conditions.
Possible Cause A: Inappropriate Biocatalyst Selection
-
Explanation: The inherent stereoselectivity of the ketoreductase (KRED) is the most critical factor. Not all KREDs are suitable for every substrate. The enzyme's active site must provide a distinct energetic preference for the transition state leading to one enantiomer.[2]
-
Troubleshooting Steps:
-
Screen a panel of biocatalysts: Test a variety of commercially available ketoreductases (as isolated enzymes) or whole-cell biocatalysts known for reducing acetophenone analogues. This could include yeast strains (e.g., Saccharomyces cerevisiae), bacteria (e.g., Lactobacillus species), or even plant tissues like carrot or celeriac.[3][4][5][6][7]
-
Consult literature for similar substrates: Look for studies on the bioreduction of structurally related acetophenones to identify promising enzymes.
-
Consider directed evolution: For industrial applications, engineered ketoreductases with improved activity and enantioselectivity towards your specific substrate can be developed.[8][9][10]
-
Possible Cause B: Suboptimal Reaction Conditions
-
Explanation: Reaction parameters such as temperature, pH, and co-solvent can significantly influence the enzyme's conformation and, consequently, its enantioselectivity.[2]
-
Troubleshooting Steps:
-
Optimize Temperature: While higher temperatures can increase reaction rates, they may negatively impact enantioselectivity. It has been observed that lower temperatures can sometimes lead to decreased enantioselectivity, contrary to general expectations, so it is crucial to screen a range of temperatures (e.g., 25-40°C).[2][5]
-
Optimize pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is critical for catalysis and stereocontrol. Buffer the reaction and screen a pH range (typically 6.0-8.0).
-
Co-solvent Selection: Due to the poor aqueous solubility of 1-(benzo[d]dioxol-5-yl)ethanone, a co-solvent is often necessary. However, the choice and concentration of the co-solvent can impact enantioselectivity. Screen various water-miscible co-solvents (e.g., DMSO, isopropanol, ethanol) at low concentrations (e.g., 1-10% v/v).[11][12] Isopropanol can also serve as a co-substrate for cofactor regeneration.[8]
-
Possible Cause C: Presence of a Non-selective Background Reaction
-
Explanation: If using whole cells, there might be multiple reductases with competing stereopreferences. With isolated enzymes, a non-enzymatic reduction could be occurring, although this is less likely under typical bioreduction conditions.[12]
-
Troubleshooting Steps:
-
Use Isolated Enzymes: If using whole cells, switch to a purified ketoreductase to eliminate the influence of other enzymes.
-
Run a Control Reaction: Perform a reaction without the biocatalyst to check for any non-enzymatic reduction.
-
Problem 2: The reaction conversion is low, even after a long reaction time.
Low conversion can be attributed to several factors, including enzyme inhibition, poor substrate solubility, or inefficient cofactor regeneration.
Possible Cause A: Substrate or Product Inhibition
-
Explanation: High concentrations of the substrate or the product can inhibit the enzyme's activity.[13] This is a common issue in biocatalysis.
-
Troubleshooting Steps:
-
Substrate Feeding: Instead of adding the entire amount of substrate at the beginning, use a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[12]
-
In situ Product Removal: If product inhibition is suspected, consider using a biphasic system with an organic solvent to extract the product from the aqueous phase as it is formed.
-
Possible Cause B: Poor Substrate Solubility
-
Explanation: The low aqueous solubility of 1-(benzo[d]dioxol-5-yl)ethanone can limit its availability to the enzyme.[2]
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Gradually increase the concentration of the co-solvent, but be mindful of its potential to denature the enzyme.
-
Use of Surfactants: The addition of non-ionic surfactants, such as Tween® 20, has been shown to improve conversion and enantioselectivity in the bioreduction of acetophenones.[3]
-
Possible Cause C: Inefficient Cofactor Regeneration
-
Explanation: Ketoreductases require a nicotinamide cofactor (NADH or NADPH) as a hydride source.[14] For the reaction to proceed, this cofactor must be continuously regenerated from its oxidized form (NAD⁺ or NADP⁺). Inefficient regeneration will stall the reaction.
-
Troubleshooting Steps:
-
Whole-Cell Systems: Ensure the cells have a sufficient supply of a carbon source (e.g., glucose) to power their metabolic pathways for cofactor regeneration.[15]
-
Isolated Enzyme Systems: Implement a cofactor regeneration system. Common strategies include:
-
Coupled-Substrate Approach: Use a single enzyme that can also oxidize a co-substrate, typically isopropanol, to regenerate the cofactor.[15][16]
-
Coupled-Enzyme Approach: Add a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and its corresponding substrate (glucose or formate) to the reaction mixture.[8]
-
-
Workflow for Optimizing Cofactor Regeneration
Caption: Troubleshooting workflow for inefficient cofactor regeneration.
Problem 3: I am observing batch-to-batch variability in my results.
Inconsistent results can be frustrating and are often due to the stability of the biocatalyst or variations in experimental setup.
Possible Cause A: Enzyme Instability or Deactivation
-
Explanation: The biocatalyst may lose activity over time, especially under harsh reaction conditions.
-
Troubleshooting Steps:
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its stability and allow for easier reuse.[17][18][19][20][21] Various immobilization techniques exist, such as adsorption, covalent binding, and entrapment.[20] Co-immobilization of the ketoreductase and a cofactor-regenerating enzyme can also be highly effective.[22]
-
Fresh Biocatalyst: Always use a fresh preparation of the biocatalyst for each experiment to ensure consistent activity.
-
Possible Cause B: Inconsistent Experimental Conditions
-
Explanation: Minor variations in temperature, pH, agitation speed, or reagent concentrations can lead to different outcomes.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain a detailed and standardized experimental protocol.
-
Calibrate Equipment: Regularly calibrate pH meters, thermometers, and other equipment.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a biocatalyst for the reduction of 1-(benzo[d]dioxol-5-yl)ethanone?
A good starting point is to screen readily available and inexpensive whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or fresh carrot roots (Daucus carota).[3][4] These have been shown to be effective for the reduction of various acetophenones.[3][5] For higher selectivity and reproducibility, screening a panel of commercially available, isolated ketoreductases is recommended.
Q2: How can I determine the enantiomeric excess (ee) of my product?
The most common methods for determining the ee of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Q3: Can I switch the enantioselectivity of the reaction to obtain the other enantiomer of the alcohol?
Yes, it is possible. Ketoreductases often follow Prelog's rule, but anti-Prelog reductases are also available. Screening different enzymes is the most straightforward way to find one with the opposite stereopreference. In some cases, enzyme engineering can be used to invert the enantioselectivity of a specific ketoreductase.[23]
Q4: What are the advantages of using an isolated enzyme over a whole-cell system?
| Feature | Isolated Enzyme | Whole-Cell System |
| Selectivity | High (single enzyme) | Can be lower (multiple enzymes) |
| Reaction Control | Precise control over conditions | Less precise (cellular metabolism) |
| Cofactor | Requires external regeneration | Internal regeneration |
| Cost | Generally higher | Lower |
| Ease of Use | Requires more setup | Simpler initial setup |
Q5: How does enzyme immobilization improve enantioselectivity?
Immobilization can enhance enantioselectivity through several mechanisms. The process can induce conformational changes in the enzyme that favor the binding of one enantiomer's transition state over the other.[17][19] It can also prevent enzyme aggregation and provide a more stable microenvironment, leading to more consistent performance.[18]
Experimental Protocol: Screening of Whole-Cell Biocatalysts (Carrot Root)
-
Preparation of Biocatalyst:
-
Wash and peel fresh carrots.
-
Grate the carrots into fine pieces.
-
-
Reaction Setup:
-
In a flask, add 10 g of grated carrots to 100 mL of distilled water.
-
Add 1-(benzo[d]dioxol-5-yl)ethanone to a final concentration of 1-5 mM. A small amount of a co-solvent like DMSO (1-2% v/v) can be used to dissolve the substrate.
-
-
Incubation:
-
Incubate the flask on an orbital shaker at 150-200 rpm and a controlled temperature (e.g., 30°C) for 24-72 hours.[4]
-
-
Work-up and Analysis:
-
Filter the reaction mixture to remove the carrot pulp.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Diagram of Bioreduction and Cofactor Regeneration
Caption: Bioreduction of the ketone coupled with a glucose/GDH cofactor regeneration system.
References
- Improvements of enzyme activity and enantioselectivity via combined substrate engineering and covalent immobiliz
- Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. PMC - NIH.
- Improvement of enzyme activity, stability and selectivity via immobilization techniques.
- Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. SpringerLink.
- Improvements of enzyme activity and enantioselectivity via combined substrate engineering and covalent immobiliz
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH.
- Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones.
- Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
- Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).
- Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
- ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System.
- Immobilized Enzyme Technology: Potentiality and Prospects.
- Buy 1-(Benzo[d][17][18]dioxol-5-yl)ethanone (EVT-257114). EvitaChem.
- Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor. PubMed.
- The reduction of acetophenone and the hydrolysis of...
- The effect of enzyme immobilization on the conversion, enantioselectivity, and enantiopurity of the products of Lecitase™ Ultra-catalyzed hydrolysis of racemic propionate 3a (reaction scheme presented above).
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. NIH.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. TU Delft Research Portal.
- Origins of stereoselectivity in evolved ketoreductases. PNAS.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Overcoming substrate limitations in enantioselective reductions. Benchchem.
- Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. Benchchem.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
- Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
- Origins of stereoselectivity in evolved ketoreductases. PMC - NIH.
- Substrate inhibition kinetics in drug metabolism reactions. PubMed.
- Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroarom
- Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology (RSC Publishing).
- Computationally Supported Inversion of Ketoreductase Stereoselectivity. PubMed.
Sources
- 1. Buy 1-(Benzo[d][1,3]dioxol-5-yl)ethanone (EVT-257114) | 3162-29-6 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 15. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Improvements of enzyme activity and enantioselectivity via combined substrate engineering and covalent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improvements of enzyme activity and enantioselectivity via combined substrate engineering and covalent immobilization | Semantic Scholar [semanticscholar.org]
- 20. opensciencepublications.com [opensciencepublications.com]
- 21. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol in aqueous media
Technical Support Center: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Welcome to the technical support guide for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol (CAS: 159873-64-0). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility. As researchers and drug development professionals, successfully formulating this compound is critical for obtaining reliable and reproducible results in your biological assays. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.
Understanding the Challenge: The Molecule's Profile
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol possesses a molecular structure that inherently limits its solubility in water. The benzodioxole core is a hydrophobic, aromatic system.[1][2] The addition of a nitro group (–NO2), a potent electron-withdrawing group, further contributes to the molecule's lipophilicity and polar character, which does not necessarily translate to high water solubility.[3][4] While the ethanol side chain (–CH(OH)CH3) introduces a polar hydroxyl group, its contribution is insufficient to overcome the hydrophobicity of the larger aromatic scaffold. This results in a compound that is sparingly soluble in aqueous media, leading to challenges in stock solution preparation, precipitation during experiments, and ultimately, low bioavailability in cell-based or in vivo studies.[5][6]
Frequently Asked Questions (FAQs)
Q1: I dissolved my 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol in DMSO to make a 50 mM stock, but it precipitates immediately when I add it to my aqueous cell culture medium. What's happening?
A: This is a classic solubility issue. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations. However, when you introduce this concentrated DMSO stock into a large volume of aqueous buffer or medium, the DMSO is diluted, and the overall solvent polarity dramatically increases. The aqueous environment can no longer support the solubility of the hydrophobic compound, causing it to "crash out" or precipitate.[7] For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced artifacts or toxicity.
Q2: Can I just heat the solution or sonicate it to get the compound to dissolve?
A: While gentle warming (e.g., to 37°C) and sonication can help overcome the activation energy of dissolution (kinetic solubility), they often result in a supersaturated and thermodynamically unstable solution.[5] The compound may appear dissolved initially but is likely to precipitate over time, especially with temperature changes or the introduction of nucleation sites. These methods do not increase the intrinsic, or thermodynamic, solubility of the compound in the aqueous medium.
Q3: Is pH adjustment a viable strategy for this compound?
A: Generally, pH adjustment is effective for weakly acidic or basic compounds that can be ionized to form more soluble salts.[8][9][10] 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol does not have a readily ionizable functional group within the typical biological pH range of 1-7.5. The hydroxyl group on the ethanol side chain is a very weak acid (pKa typically >15) and would require extremely high pH levels to deprotonate, which is incompatible with most biological experiments. Therefore, pH adjustment is not a recommended primary strategy for this molecule.
Q4: What are the main strategies I should consider to solve this problem?
A: The most effective and widely used strategies for enhancing the solubility of poorly water-soluble compounds like yours fall into three main categories:[6][11][12]
-
Co-solvency: Using a water-miscible organic solvent at a concentration that is high enough to maintain solubility but low enough to be tolerated by the experimental system.[13][14]
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[15][16][17]
-
Inclusion Complexation: Using cyclodextrins to form a host-guest complex, effectively shielding the hydrophobic molecule from the aqueous environment.[18][19][20]
Troubleshooting & Solubilization Workflows
This section provides detailed protocols and the scientific rationale for the primary solubilization techniques. The choice of method depends on the required final concentration, the tolerance of your assay to excipients, and the intended application (e.g., in vitro vs. in vivo).
Workflow 1: Co-Solvent Systems
Co-solvents work by reducing the overall polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent, which enhances solubilization.[13][21]
Step-by-Step Protocol: Preparing a Co-Solvent Based Formulation
-
Solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMA), Ethanol, and Polyethylene Glycol 400 (PEG 400).[8]
-
Stock Solution Preparation: Accurately weigh the 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol powder and dissolve it in the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved using gentle vortexing.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock in the same co-solvent to create a range of intermediate stock solutions. Do not dilute directly into the aqueous buffer at this stage.
-
Final Dilution: Add a small aliquot of the appropriate intermediate stock solution to your final aqueous medium (e.g., cell culture media, phosphate-buffered saline) to reach the desired final concentration. Critically, ensure the final concentration of the co-solvent is kept to a minimum (e.g., <0.5% for DMSO in cell culture).
-
Verification: After final dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
Data Summary: Comparison of Common Co-solvents
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Assay Considerations |
| DMSO | ≤ 0.5% | High solubilizing power for many compounds. | Can interfere with some enzyme assays; cytotoxic at >1%. |
| Ethanol | ≤ 1% | Biocompatible; often used in formulations. | Can induce protein precipitation; potential for metabolic effects. |
| PEG 400 | 1-10% | Low toxicity; suitable for in vivo studies.[14] | Higher viscosity; may not be as potent a solvent as DMSO. |
| DMA | ≤ 0.5% | Strong solubilizing power. | Higher potential for toxicity compared to DMSO or Ethanol. |
Troubleshooting Co-Solvent Issues
-
Problem: Precipitation still occurs even with a low final co-solvent percentage.
-
Solution: Your target concentration exceeds the compound's solubility limit in that specific co-solvent/aqueous mixture. You must either lower the final compound concentration or explore an alternative solubilization method described below.
Workflow 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][22] They can encapsulate poorly soluble "guest" molecules, like 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol, forming a water-soluble "inclusion complex."[19][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[18]
Caption: Cyclodextrin encapsulates the hydrophobic compound, increasing solubility.
Step-by-Step Protocol: Solvent Evaporation Method for Complexation
-
Molar Ratio Selection: Begin with a 1:1 or 1:2 molar ratio of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol to HP-β-CD. This can be optimized for higher concentrations.
-
Compound Dissolution: Dissolve the accurately weighed compound in a minimal volume of a volatile organic solvent, such as ethanol or acetone.
-
Cyclodextrin Dissolution: In a separate, larger flask, dissolve the HP-β-CD in deionized water.
-
Mixing: Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution while stirring vigorously.
-
Complex Formation & Solvent Removal: Continue stirring the mixture at room temperature for 24-48 hours. This allows for equilibrium of complex formation. Following this, remove the organic solvent (ethanol) using a rotary evaporator or by gentle heating under a stream of nitrogen.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid, dry powder of the inclusion complex.
-
Reconstitution & Use: The lyophilized powder can be easily reconstituted in your desired aqueous buffer or cell culture medium to the target concentration. Filter the final solution through a 0.22 µm sterile filter before use.[25]
-
Confirmation (Optional but Recommended): Use an analytical method like HPLC or UV-Vis spectroscopy to confirm the concentration of the solubilized compound in the final filtered solution.
Workflow 3: Surfactant-Based Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve poorly soluble compounds, increasing their apparent solubility in the aqueous phase.[15][17]
Step-by-Step Protocol: Direct Solubilization with Surfactants
-
Surfactant Selection: Choose a non-ionic surfactant with low biological toxicity. Polysorbate 80 (Tween® 80) and Poloxamer 188 (Kolliphor® P 188) are common choices for research and pharmaceutical formulations.[26][27]
-
Surfactant Solution Preparation: Prepare an aqueous solution of the selected surfactant at a concentration well above its known CMC (e.g., 1-5% w/v).
-
Solubilization: Add the 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol powder directly to the surfactant solution.
-
Energy Input: Vigorously mix the solution using a vortex mixer and/or sonicate in a bath sonicator until the compound is fully dissolved. Gentle heating (37-40°C) can assist this process.
-
Equilibration & Filtration: Allow the solution to equilibrate at room temperature for several hours. Filter through a 0.22 µm syringe filter to remove any undissolved particulates or larger aggregates.
-
Use: The resulting clear micellar solution can be used directly or diluted further into the experimental medium. Ensure that the final surfactant concentration is below any level that might interfere with your assay (e.g., by disrupting cell membranes).
Decision-Making Guide
Choosing the right strategy is crucial for experimental success. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a solubilization strategy.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Journal of Medicinal Chemistry. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.
- Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Vertex AI Search. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Langmuir. (n.d.). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. ACS Publications.
- SciSpace. (2014). (Open Access) Approaches to improve solubility of poorly water soluble drugs.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Vertex AI Search. (n.d.). Theoretical Consideration of Micellar Soubilization.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Vertex AI Search. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
- Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References.
- University of Alberta. (2005, July 8). Micellar solubilization of drugs.
- ResearchGate. (n.d.). Co-solvent and Complexation Systems.
- BenchChem. (n.d.). enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays.
- Teikyo University. (n.d.). The solubilities of aromatic nitro compounds in pure water.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Google Patents. (n.d.). US8282977B2 - Compositions containing non-polar compounds.
- Yeser Chemicals. (2024, September 13). Understanding the 4 Main Types of Surfactants for Personal Care & Cleaning Products.
- Spectrum Chemical. (n.d.). Solubilizing Cosmetic Surfactants.
- Solubility of Things. (n.d.). 1,3-benzodioxole.
- CymitQuimica. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Benchchem. (n.d.). 5-Nitro-1,3-benzodioxole|CAS 2620-44-2.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. svedbergopen.com [svedbergopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. wjbphs.com [wjbphs.com]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. (Open Access) Approaches to improve solubility of poorly water soluble drugs (2015) | Sweta Savla | 7 Citations [scispace.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. airo.co.in [airo.co.in]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. scispace.com [scispace.com]
- 21. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. youtube.com [youtube.com]
- 27. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Stability and Storage of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol to prevent its degradation. By understanding the inherent chemical liabilities of this molecule, users can ensure its integrity for reliable and reproducible experimental outcomes.
Section 1: Chemical Profile and Inherent Instabilities
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its structure, however, contains several functional groups that are susceptible to degradation under common laboratory conditions. A proactive approach to storage is therefore critical.
The molecule's stability is primarily influenced by three key structural features:
-
A Secondary Benzylic Alcohol: This group is prone to oxidation, which would convert it to the corresponding ketone. This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.[2]
-
A Nitroaromatic System: The nitro group makes the compound susceptible to degradation by light (photolysis).[3][4] Nitroaromatic compounds can also be thermally unstable and are often toxic or mutagenic.[5][6]
-
A Benzodioxole Ring: This moiety is a cyclic acetal. Acetals are generally stable under neutral and basic conditions but can be susceptible to hydrolysis and ring-opening if exposed to acidic conditions.[7][8]
Table 1: Key Chemical Properties of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₅ | [9][10] |
| Molecular Weight | 211.17 g/mol | [9][10] |
| Appearance | Light yellow to Orange powder/crystal | [9] |
| Purity | Typically >98.0% | [9] |
| CAS Number | 159873-64-0 | [9][10] |
Section 2: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses common questions regarding the proactive storage and handling of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
Q1: What are the ideal long-term storage conditions for this compound?
A: To minimize degradation from all potential pathways, the compound should be stored under a combination of protective measures. The ideal conditions are refrigerated temperatures (e.g., +2 to +8 ºC), in a tightly sealed, light-resistant container, and under an inert atmosphere such as argon or nitrogen.[2][4][5][11]
Q2: How should I handle the compound for routine experimental use?
A: To maintain the integrity of the bulk material, we recommend the following workflow:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh out the required amount quickly in a controlled environment (e.g., a glove box or a fume hood with low humidity).
-
After dispensing, flush the headspace of the original container with an inert gas (e.g., argon or nitrogen) before tightly resealing.[5][12]
-
Return the container to the recommended refrigerated and dark storage conditions promptly.
Q3: What are the visible signs of degradation?
A: A noticeable change in the physical appearance of the compound is a primary indicator of degradation. This can include:
-
Color Change: A darkening from its typical light yellow/orange to a more intense orange, brown, or even black coloration.
-
Change in Physical State: Clumping of the powder or the appearance of a syrupy or oily residue, which may suggest hygroscopicity or the formation of degradation products.
Q4: Is it necessary to store this compound under an inert atmosphere?
A: Yes, it is highly recommended. The benzylic alcohol functional group is susceptible to slow oxidation by atmospheric oxygen, a process that can be accelerated by heat and light.[2] Storing under an inert gas like nitrogen or argon displaces oxygen and significantly mitigates this degradation pathway.[2][5]
Q5: My lab stores chemicals at room temperature. Is this acceptable?
A: Room temperature storage is not recommended for long-term stability. Elevated temperatures can accelerate all major degradation pathways: oxidation of the alcohol, thermal decomposition related to the nitroaromatic system, and potentially hydrolysis if moisture is present.[5][13] For short-term storage, a cool, dark, and dry location is essential, but refrigerated conditions are strongly preferred.[14]
Section 3: Troubleshooting Guide for Suspected Degradation
This section provides guidance for addressing specific issues that may arise during the use of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
Issue 1: My sample has darkened significantly over time.
-
Probable Cause: This is often a sign of oxidation or photolytic degradation. The formation of conjugated byproducts, particularly the ketone from the oxidation of the benzylic alcohol, can lead to more intensely colored species.
-
Recommended Action:
-
Do not use the material for sensitive experiments where purity is critical.
-
Perform an analytical check (e.g., HPLC-UV, LC-MS, or NMR) to confirm the presence of impurities. Compare the results to a fresh or properly stored sample if available.
-
If the material must be used, consider purification (e.g., recrystallization or column chromatography), although this may not always be feasible.
-
Review your storage and handling procedures to prevent future degradation. Ensure the container is properly sealed, protected from light, and stored under an inert atmosphere.[2][4][5]
-
Issue 2: Analytical testing (e.g., HPLC) shows a new major peak.
-
Probable Cause: The appearance of a new peak strongly indicates the formation of a degradation product. Based on the molecule's structure, the most likely degradation product under typical storage conditions is the oxidized ketone: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone. If the compound was exposed to acidic conditions and water, a product from the hydrolysis of the dioxole ring is also possible.[8]
-
Recommended Action:
-
Attempt to identify the degradant using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The expected mass of the oxidized ketone would be 209.15 g/mol (C₉H₇NO₅).
-
Quantify the level of degradation. A degradation level exceeding 5-10% may render the material unsuitable for most applications.[15][16]
-
Implement a forced degradation study (see Section 4) to intentionally generate and identify potential degradants, which can serve as standards for future quality control.[3]
-
Issue 3: The compound appears clumpy or wet.
-
Probable Cause: The compound may be hygroscopic (able to absorb moisture from the air).[4] While the benzodioxole ring is stable to water under neutral conditions, the presence of absorbed moisture is a risk factor. If acidic impurities are also present (e.g., from the synthesis or other contaminants), it could catalyze the slow hydrolysis of the dioxole ring.[8]
-
Recommended Action:
-
Store the compound in a desiccator to remove ambient moisture.
-
Always allow the container to reach room temperature before opening to prevent water condensation.
-
Ensure the container cap is sealed tightly. Use of paraffin film around the cap can provide an additional barrier.
-
For highly sensitive applications, consider drying a small amount of the material under vacuum before use, provided it is thermally stable under those conditions.
-
Section 4: Protocols for Stability Assessment
To ensure the quality of your compound, particularly when using it in regulated or highly sensitive applications, performing stability assessments is crucial.
Protocol 1: Recommended Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is an essential study that deliberately exposes the compound to harsh conditions to identify likely degradation products and establish stability-indicating analytical methods.[3][16]
Objective: To understand the degradation profile of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[17]
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in Table 2. Include a control sample protected from stress.
-
Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including the control) by a stability-indicating method, typically HPLC-UV/DAD or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 10-20% degradation of the main peak.[15][17] Identify and characterize any significant degradation products.
Table 2: Suggested Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Method | Typical Duration & Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Hydrolysis of the benzodioxole ring[8] |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | Potential reactions at the benzylic position |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temperature | Oxidation of the alcohol to a ketone[2] |
| Thermal | Dry Heat (Solid State) | 24-48 hours at 80°C | General decomposition |
| Photolytic | ICH Q1B compliant light | Expose solid & solution to UV/Vis light | Photodegradation of the nitroaromatic system[3] |
Section 5: Visualizing Degradation and Handling
The following diagrams illustrate the primary degradation pathways and the recommended handling workflow to maintain compound integrity.
Caption: Recommended workflow for handling and storage of the compound.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Benchchem.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Suze Chemical.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. Cole-Parmer.
- Defense Technical Information Center. (1995). Biodegradation of Nitroaromatic Compounds. DTIC.
- ResearchGate. (2003). Degradation of nitroaromatics with the Fenton reagent.
- PubMed. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie.
- MedCrave online. (2016). Forced Degradation Studies. MedCrave.
- Annual Reviews. (1996). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology.
- PubMed. (1998). Degradation of nitroaromatic compounds by microorganisms. FEMS Microbiology Reviews.
- Carl Roth. (n.d.). 114031 - Benzyl alcohol, Ph. Eur. - Safety Data Sheet.
- A-Gas. (2015). SAFETY DATA SHEET BENZYL ALCOHOL TECH.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. Benchchem.
- Columbus Chemical. (2021). Benzyl Alcohol Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Trustrade. (2023). Storage conditions for chemicals in the laboratory.
- ATSDR. (n.d.). Chapter 6: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information.
- BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- PubMed. (2009). Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters. Colloids and Surfaces B: Biointerfaces.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResearchGate. (n.d.). Degradation pathways for nitrobenzene.
- ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL.
- Oakwood Chemical. (n.d.). 1-(6-Nitrobenzo[d]d[5][13]ioxol-5-yl)ethanol, min 98%.
- Penn State Research Database. (2022). In situ regeneration of the thermal stabilizer benzyl alcohol via ethanol in simulated jet fuels above 400°C.
- Eawag-BBD. (n.d.). Nitrobenzene Degradation Pathway.
- PubMed. (1997). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Applied and Environmental Microbiology.
- PubChem. (n.d.). 1-(Benzo[D]d[5][13]ioxol-6-YL)-2-nitroethanol. National Center for Biotechnology Information.
- Aladdin. (n.d.). 1-(6-Nitrobenzo[d]d[5][13]ioxol-5-yl)ethanol.
- PubMed. (1995). Degradation of 3-nitrophenol by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol. Biodegradation.
- PubMed Central. (2007). Functionalization of 6-Nitrobenzod[5][13]ioxole with Carbonyl Compounds via TDAE Methodology. Molecules.
- Wikipedia. (n.d.). Dioxolane.
- Fisher Scientific. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 98.0+%, TCI America™.
- Royal Society of Chemistry. (2001). Chemistry of extradiol aromatic ring cleavage: isolation of a stable dienol ring fission intermediate and stereochemistry of its enzymatic hydrolytic clevage. Chemical Communications.
- SpringerLink. (2025). Stability-indicating spectrophotometric manipulations for the determination of Letrozole in the presence of its alkali-induced degradation products. Journal of the Iranian Chemical Society.
- SciELO Argentina. (2002). DEGRADATION OF THE OXIRANE RING OF EPOXIDIZED VEGETABLE OILS IN LIQUID-LIQUID SYSTEMS: I. HYDROLYSIS AND ATTACK BY H2O2.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. columbuschemical.com [columbuschemical.com]
- 13. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. biopharminternational.com [biopharminternational.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Assays
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering low conversion rates in enzymatic assays. It is structured to provide a logical, in-depth approach to troubleshooting, moving from fundamental checks to more complex experimental optimizations. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose and resolve issues effectively.
Introduction
Low conversion of substrate to product is a frequent challenge in the development and execution of enzymatic assays. This can manifest as a weak signal, non-linear reaction kinetics, or a complete lack of detectable activity. The root causes are diverse, ranging from simple issues with reagent stability to complex interactions within the assay system. A systematic and informed troubleshooting process is crucial for identifying the underlying problem and ensuring the generation of reliable and reproducible data. This guide will walk you through potential issues and their solutions in a question-and-answer format, grounded in the principles of enzyme kinetics and best laboratory practices.
Part 1: Systematic Troubleshooting Guide
This section is designed as a logical workflow to diagnose the cause of low enzymatic conversion. Start with the foundational checks and proceed to the more specific and complex scenarios.
Q1: My assay shows very low or no signal. Where do I begin troubleshooting?
A1: Start with the most fundamental components of your assay: the reagents and the instrumentation.
Before diving into complex kinetic analyses, it's essential to rule out simple, yet common, sources of error. A systematic check of your basic setup can often resolve the issue quickly.
Causality: An enzymatic reaction is a multi-component system. A failure in any single component—the enzyme, the substrate, the buffer, or the detection instrument—will lead to a failure of the entire assay. Verifying each component's integrity and functionality is the logical first step.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low or no signal in an enzymatic assay.
Actionable Solutions:
-
Verify Enzyme Activity: Test your enzyme stock with a known positive control substrate or in a previously validated assay to confirm its catalytic activity. Enzymes can lose activity due to improper storage, repeated freeze-thaw cycles, or degradation.[1][2]
-
Confirm Substrate Integrity: Ensure the substrate has not degraded. This is particularly important for light-sensitive or chemically unstable compounds. Prepare fresh substrate solutions and store them as recommended.[3]
-
Check Assay Buffer: Verify the pH of your buffer. Enzyme activity is highly dependent on pH, and even small deviations from the optimal pH can significantly reduce the reaction rate.[4][5][6] Also, ensure all buffer components are present at the correct concentrations.
-
Instrument Settings: Double-check that the plate reader or spectrophotometer is set to the correct wavelength for your assay's output.[7] For fluorescence assays, ensure you are using the appropriate plate type (e.g., black plates for fluorescence).[7]
-
Protocol Adherence: Carefully review your protocol to ensure no steps were missed and that all reagents were added in the correct order and volume.[7]
Q2: My reaction starts but plateaus very quickly, resulting in low overall conversion. What does this indicate?
A2: Rapid reaction cessation often points to substrate limitation, product inhibition, or enzyme instability under the assay conditions.
When the reaction rate is initially linear but quickly decreases, it suggests that a component is being consumed or a condition is changing during the course of the reaction.
Causality: According to the principles of enzyme kinetics, the reaction rate is dependent on the concentrations of both the enzyme and the substrate.[8][9] If the substrate is rapidly depleted, the reaction will naturally slow down and stop. Alternatively, some enzymes are inhibited by their own product, a phenomenon known as product inhibition, which can also lead to a premature plateau.[4] Finally, the enzyme itself may be unstable in the assay buffer or at the reaction temperature, leading to a loss of activity over time.[1][10]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting rapid reaction plateaus.
Actionable Solutions:
-
Increase Substrate Concentration: The relationship between reaction rate and substrate concentration is typically hyperbolic.[11][12] To ensure the reaction is not substrate-limited, try running the assay with a higher concentration of the substrate. Ideally, the substrate concentration should be at or above the Michaelis constant (Km) to approach the maximum reaction velocity (Vmax).[11][13]
-
Investigate Product Inhibition: Review the literature for your enzyme to see if it is known to be inhibited by its product. If so, you may need to measure the initial reaction velocity before significant product accumulation occurs.
-
Assess Enzyme Stability: Perform a time-course experiment where the enzyme is pre-incubated in the assay buffer at the reaction temperature for varying amounts of time before the addition of the substrate. A decrease in activity with longer pre-incubation times indicates enzyme instability.[14] Consider adding stabilizing agents like BSA or glycerol, or optimizing the buffer and temperature conditions.[15]
Q3: I suspect an inhibitor is present in my sample. How can I confirm this and what are the next steps?
A3: The presence of an inhibitor can be confirmed through a series of control experiments, including spike-and-recovery and serial dilutions.
Inhibitors are molecules that interfere with an enzyme's catalytic activity.[16] They can be present in your test compound, the sample matrix, or as contaminants in your reagents.[7]
Causality: Enzyme inhibitors can act in several ways, such as competing with the substrate for the active site (competitive inhibition) or binding to another site on the enzyme to alter its conformation (non-competitive inhibition).[17][18][19] The presence of an inhibitor will reduce the effective concentration of active enzyme, leading to a lower conversion rate.
Experimental Protocols:
1. Spike-and-Recovery Experiment:
-
Objective: To determine if the sample matrix is inhibiting the enzyme.
-
Methodology:
-
Prepare two sets of reactions.
-
In the first set, run the assay with your sample as usual.
-
In the second set, "spike" your sample with a known amount of active enzyme or a standard that produces a signal.
-
Compare the signal from the spiked sample to a control spike in buffer alone.
-
-
Interpretation: If the signal recovery in the spiked sample is significantly lower than in the control, it indicates the presence of an inhibitor in your sample matrix.
2. Serial Dilution of the Sample:
-
Objective: To reduce the concentration of a potential inhibitor.
-
Methodology:
-
Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000).
-
Run the enzymatic assay with each dilution.
-
-
Interpretation: If the enzymatic activity increases with dilution (after correcting for the dilution factor), it strongly suggests the presence of an inhibitor that is being diluted out.
Data Presentation:
| Experiment | Expected Outcome (No Inhibitor) | Expected Outcome (Inhibitor Present) |
| Spike-and-Recovery | ~100% recovery of the spiked signal | < 80% recovery of the spiked signal |
| Serial Dilution | Activity decreases proportionally with dilution | Corrected activity increases with dilution |
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the optimal substrate concentration to use in my assay?
-
A4: The optimal substrate concentration depends on the goal of your assay. For routine activity measurements and inhibitor screening, a substrate concentration equal to or slightly above the Michaelis constant (Km) is often recommended.[20] This provides a good balance of sensitivity to inhibitors and a robust signal.[20] At very high substrate concentrations (e.g., >5-10 times the Km), the enzyme becomes saturated, and the reaction rate approaches its maximum (Vmax).[8][11][13] This can mask the effects of competitive inhibitors. To determine the Km, you should perform a substrate titration experiment, measuring the initial reaction velocity at various substrate concentrations.[15][20]
Q5: How critical are the pH and buffer composition for my assay?
-
A5: The pH and buffer composition are extremely critical. Most enzymes have a narrow optimal pH range in which they exhibit maximum activity.[5][6] Deviations from this optimal pH can lead to a rapid loss of activity due to changes in the ionization state of amino acid residues in the active site.[4][21] The components of the buffer can also influence enzyme activity; for example, some buffers can chelate metal ions that are essential cofactors for certain enzymes.[4][21] It is crucial to use a buffer system that maintains a stable pH throughout the reaction and is compatible with your specific enzyme.
Q6: Could my test compound be precipitating in the assay, leading to low conversion?
-
A6: Yes, compound insolubility is a common cause of poor assay performance, especially in drug discovery screening. If your test compound is not fully soluble in the assay buffer, its effective concentration will be lower than intended, leading to an underestimation of its inhibitory potential or other effects.[22] You can visually inspect your assay plate for precipitation or use techniques like nephelometry to quantify turbidity. To address solubility issues, you can try including a small percentage of a co-solvent like DMSO, but be sure to test the solvent's effect on enzyme activity in a control experiment.
Q7: How do I differentiate between a slow-binding inhibitor and an irreversible inhibitor?
-
A7: Differentiating between slow-binding and irreversible inhibitors requires specific kinetic experiments. A common method is a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the inhibitor's dissociation constant (Ki). If the inhibitor is reversible (even if slow-binding), enzyme activity will gradually recover over time. If the inhibitor is irreversible, activity will not be restored upon dilution.[22] Irreversible inhibitors typically form a covalent bond with the enzyme.[17][23]
References
- University College London. (n.d.). The effect of substrate concentration on enzyme activity.
- Onyeogaziri, F. A., & Papaneophytou, C. P. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods and protocols, 2(3), 69.
- Amrita Vishwa Vidyapeetham. (2023). Effect of Substrate Concentration on Enzyme Kinetics (Theory) : Biochemistry Virtual Lab II.
- ResearchGate. (2023). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis.
- SlideShare. (2015). The effect of substrate concentration on the rate of an enzyme catalyzed reaction.
- Hampstead Health Practice. (n.d.). Causes of Enzyme Deficiency.
- SiPhox Health. (2025). Why is my metabolism so slow with low enzymes?.
- PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- Bitesize Bio. (2025). Working with Enzymes: Stability, Purification and Activity.
- University of Life Sciences in Lublin. (n.d.). Enzyme kinetics.
- London, J. W., Shaw, L. M., Fetterolf, D., & Garfinkel, D. (1975). A systematic approach to enzyme assay optimization, illustrated by aminotransferase assays. Clinical chemistry, 21(13), 1939–1952.
- Organifi. (2025). 7 Ways to Recognize and Fix an Enzyme Deficiency.
- Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology).
- ResearchGate. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach.
- ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
- ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- Wikipedia. (n.d.). Enzyme inhibitor.
- Johns Hopkins Medicine. (n.d.). Digestive Enzymes and Digestive Enzyme Supplements.
- Council for Responsible Nutrition. (n.d.). Best Practices Guide Enzyme Dietary Supplement Products.
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
- Monash University. (n.d.). Factors affecting enzyme activity.
- ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS.
- Chemistry LibreTexts. (2025). Enzyme Inhibition.
- University College London. (n.d.). Enzyme inhibitors.
- Bio-Content. (n.d.). Top 4 Strategies To Improve The Stability Of Enzyme.
- MB-About. (n.d.). Assay Troubleshooting.
- BenchFly. (n.d.). Restriction Enzyme Troubleshooting Guide | New England Biolabs.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- Wikipedia. (n.d.). Enzyme kinetics.
- Portland Press. (2021). Steady-state enzyme kinetics.
- Chemistry LibreTexts. (2025). Enzyme Kinetics.
- Reddit. (2021). Help with an enzyme activity assay.
- University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. up.lublin.pl [up.lublin.pl]
- 5. monash.edu [monash.edu]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Effect of Substrate Concentration on Enzyme Kinetics (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 11. Untitled Document [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Enzymes Activity and Stability Analysis | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 17. studymind.co.uk [studymind.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Untitled Document [ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. portlandpress.com [portlandpress.com]
- 23. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Purification of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol (CAS 159873-64-0)
For: Researchers, scientists, and drug development professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol (CAS 159873-64-0). The content is structured to address common challenges and provide actionable solutions based on the physicochemical properties of the compound and established chromatographic principles.
Compound Profile: CAS 159873-64-0
Before delving into purification strategies, it is crucial to understand the key characteristics of the target molecule.
| Property | Value | Source(s) |
| Chemical Name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | |
| Synonyms | α-Methyl-6-nitro-1,3-benzodioxole-5-methanol, α-Methyl-6-nitropiperonyl Alcohol | |
| CAS Number | 159873-64-0 | |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 86.0 - 90.0 °C | |
| Solubility | Soluble in Methanol | |
| Key Functional Groups | Aromatic nitro group, secondary alcohol, benzodioxole |
The presence of a hydroxyl group and a nitro group imparts significant polarity to the molecule, making it amenable to both normal-phase and reversed-phase chromatography. The aromatic benzodioxole core contributes to its UV activity, which is useful for detection.
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for purifying CAS 159873-64-0?
A1: Both normal-phase and reversed-phase chromatography are viable options for this compound, and the choice depends on the nature of the impurities and the scale of the purification.
-
Normal-Phase Chromatography (NPC): This technique is well-suited for separating the target compound from less polar impurities. Given the polar nature of the nitro and hydroxyl groups, the compound will have a strong affinity for a polar stationary phase like silica gel. Elution is typically achieved with non-polar solvents containing a polar modifier.
-
Reversed-Phase Chromatography (RPC): RPC is ideal for separating the target compound from more polar impurities. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A reversed-phase HPLC method has been successfully used for the closely related ketone analog, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one, suggesting this is a promising approach.[2]
Q2: What are good starting solvent systems for purifying CAS 159873-64-0?
A2: Based on the compound's structure and general practices for similar molecules, the following are recommended starting points:
-
Normal-Phase (Flash Chromatography):
-
Initial System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and increasing to 50%).
-
For more polar impurities: A gradient of methanol in dichloromethane (e.g., 0-5% methanol).
-
-
Reversed-Phase (HPLC):
-
Initial System: A gradient of acetonitrile in water is a good starting point. For the ketone analog, a mobile phase of acetonitrile and water with a phosphoric acid modifier was effective.[2] For mass spectrometry compatibility, 0.1% formic acid can be used as a modifier instead of phosphoric acid.
-
Q3: I'm observing significant peak tailing in my chromatogram. What could be the cause and how can I fix it?
A3: Peak tailing for this compound is likely due to strong interactions between the polar nitro and hydroxyl groups and active sites on the stationary phase.
-
In Normal-Phase (Silica Gel): The acidic silanol groups on the silica surface can interact strongly with your compound.
-
Solution: Add a small amount of a polar modifier to your mobile phase, such as triethylamine (~0.1%) for basic impurities or acetic acid (~0.1%) for acidic impurities, to saturate the active sites.
-
-
In Reversed-Phase (C18): Residual, un-capped silanol groups on the silica backbone can cause tailing, especially with polar analytes.
-
Solution: Operate at a lower pH (e.g., by adding 0.1% formic or trifluoroacetic acid to the mobile phase) to suppress the ionization of the silanol groups. Using a high-purity, end-capped column is also recommended.
-
Q4: My compound is not separating from a closely eluting impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
-
Change the Mobile Phase Composition:
-
In NPC, try switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system. The different solvent properties can alter the selectivity.
-
In RPC, switch the organic modifier from acetonitrile to methanol, or vice versa. These solvents have different selectivities for many compounds.
-
-
Adjust the Gradient Slope: A shallower gradient will increase the separation between peaks.
-
Change the Stationary Phase: If changing the mobile phase is ineffective, consider a different stationary phase. In NPC, an alumina column might offer different selectivity compared to silica. In RPC, a phenyl-hexyl or a polar-embedded phase could provide alternative interactions.
-
Optimize Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase the run time. Increasing the column temperature can improve efficiency and reduce peak broadening.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing) | - Strong interaction with active sites on the stationary phase.- Column overload.- Presence of a co-eluting impurity. | - NPC: Add a modifier like triethylamine or acetic acid to the mobile phase.- RPC: Use a buffered mobile phase at low pH (e.g., with 0.1% formic acid).- Reduce the sample concentration or injection volume.- Optimize the mobile phase selectivity to separate the impurity. |
| Poor Resolution | - Inappropriate mobile phase strength or selectivity.- Inefficient column.- Sub-optimal gradient. | - NPC/RPC: Change the organic solvent in your mobile phase.- NPC/RPC: Use a shallower gradient.- NPC/RPC: Switch to a column with smaller particle size or a longer length.- RPC: Try a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Irreproducible Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature. |
| Compound Not Eluting (NPC) | - Mobile phase is too weak (not polar enough). | - Increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. |
| Compound Eluting in the Void Volume (RPC) | - Mobile phase is too strong (too much organic solvent). | - Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography Method Development
This protocol outlines a systematic approach to developing a purification method using flash chromatography on silica gel.
-
Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on at least three TLC plates. c. Develop each plate in a different solvent system. Good starting systems are:
- 20% Ethyl Acetate / 80% Hexanes
- 40% Ethyl Acetate / 60% Hexanes
- 1% Methanol / 99% Dichloromethane d. Visualize the plates under a UV lamp. e. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Flash Chromatography Purification: a. Pack a silica gel column appropriate for your sample size. b. Equilibrate the column with the initial, weaker mobile phase (e.g., 10% ethyl acetate in hexanes). c. Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane) and load it onto the column. d. Begin elution with the mobile phase, gradually increasing the polarity based on your TLC results. e. Collect fractions and monitor their contents by TLC to identify and combine the pure fractions of the target compound.
Protocol 2: Reversed-Phase HPLC Method Development
This protocol provides a starting point for developing an analytical or preparative HPLC method.
-
Initial Analytical Run: a. Column: C18, 4.6 x 150 mm, 5 µm b. Mobile Phase A: Water + 0.1% Formic Acid c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid d. Gradient: 10% B to 90% B over 15 minutes e. Flow Rate: 1.0 mL/min f. Detection: UV at 254 nm and 280 nm g. Injection Volume: 5-10 µL of a ~1 mg/mL solution in methanol.
-
Method Optimization: a. Based on the initial run, adjust the gradient to improve the separation of the target compound from impurities. If peaks are too close, use a shallower gradient. b. If resolution is still poor, switch Mobile Phase B to Methanol + 0.1% Formic Acid and repeat the analysis. c. Once an optimal analytical method is developed, it can be scaled up to a preparative column for larger-scale purification.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting flowchart for poor resolution.
References
- SIELC Technologies. (n.d.). Separation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one on Newcrom R1 HPLC column.
Sources
Reducing impurities in the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Technical Support Center: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Welcome to the technical support resource for the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on minimizing impurities and maximizing yield. This molecule, a key intermediate in pharmaceutical and agrochemical research, presents unique synthetic challenges due to its functional group combination.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Synthesis Overview: The Grignard Approach
The most common and direct route to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to the aldehyde precursor, 6-Nitrobenzo[d]dioxole-5-carbaldehyde. While straightforward in principle, the presence of the electron-withdrawing nitro group introduces significant potential for side reactions.
Q1: My reaction yield is very low, and I recover a lot of the starting aldehyde, 6-Nitrobenzo[d]dioxole-5-carbaldehyde. What's causing the poor conversion?
A1: This is a classic issue in Grignard reactions and typically points to two primary causes: reagent quenching or insufficient activation.
-
Cause 1: Quenching of the Grignard Reagent. Grignard reagents are exceptionally strong bases and will react with any available acidic protons far more readily than they will attack the carbonyl carbon.[2][3] The most common culprit is residual water in your glassware or solvent.
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under a vacuum immediately before use. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Solvent: Use a freshly opened bottle of anhydrous solvent (e.g., diethyl ether or THF). For best results, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) directly into the reaction flask.
-
Starting Aldehyde: Ensure your 6-Nitrobenzo[d]dioxole-5-carbaldehyde is dry. If it's a hydrate or has been stored improperly, dissolve it in a suitable solvent, dry the solution with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Inert Atmosphere: The entire reaction, from setup to quenching, must be conducted under a positive pressure of an inert gas like Nitrogen or Argon.
-
-
-
Cause 2: Inefficient Grignard Reagent. If you are preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated. The formation of a magnesium oxide layer on the surface can prevent the reaction with the alkyl halide.
-
Activation Tip: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in the flask. The subsequent exothermic reaction and color change indicate the surface has been activated.
-
Q2: My primary impurity has a mass corresponding to the starting aldehyde plus methane, but it's not my desired alcohol. What is this byproduct and how do I avoid it?
A2: This byproduct is likely the result of a competing reaction pathway where the Grignard reagent acts as a reducing agent rather than a nucleophile. The presence of the strong electron-withdrawing nitro group makes the aldehyde's carbonyl carbon highly electrophilic, but it also influences other reaction pathways.
-
Mechanism Insight: In some cases, particularly with sterically hindered ketones or reactive aldehydes, Grignard reagents can undergo a hydride transfer, reducing the carbonyl to an alcohol (after workup) and forming an alkene from the Grignard reagent (in this case, ethene from ethylmagnesium bromide, or a complex reaction for MeMgBr). However, a more likely scenario with a nitro-aromatic aldehyde is a single-electron transfer (SET) mechanism, which can lead to a variety of complex byproducts, including pinacol coupling dimers.
-
Troubleshooting Protocol: Controlling Reaction Temperature
-
Lower the Temperature: The nucleophilic addition of a Grignard reagent to a carbonyl is typically very fast.[4][5] Side reactions, including SET pathways, often have a higher activation energy. By lowering the reaction temperature, you can significantly favor the desired 1,2-addition.
-
Recommended Procedure: Cool the solution of your aldehyde in anhydrous THF to -78 °C using a dry ice/acetone bath.
-
Slow Addition: Add the Grignard reagent dropwise via a syringe or dropping funnel over 30-60 minutes. This maintains a low concentration of the Grignard reagent at any given time, further suppressing side reactions and helping to control the exotherm.
-
Monitoring: Stir at -78 °C for an additional 1-2 hours post-addition before allowing the reaction to slowly warm to room temperature.
-
The workflow below illustrates the decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield.
Q3: I'm observing impurities that suggest my nitro group is being reduced to an amine. I thought this was a Grignard reaction, not a reduction.
A3: This is a critical and well-founded concern. While Grignard reagents are not classical reducing agents for nitro groups, they can react with them, especially under forcing conditions. More commonly, this issue arises if an alternative synthesis route is chosen, such as reducing the corresponding ketone, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone.
-
Scenario 1: Grignard Pathway. Direct reduction of the nitro group by MeMgBr is less common but can contribute to a complex mixture. The primary defense is maintaining a low reaction temperature (-78 °C), as advised in A2.
-
Scenario 2: Ketone Reduction Pathway. If you are synthesizing the target alcohol by reducing the ketone precursor, the choice of reducing agent is paramount.
-
The Problem: Sodium borohydride (NaBH₄) is an excellent reagent for reducing ketones. However, its reducing power is dramatically and sometimes uncontrollably enhanced by the presence of transition metal salts (e.g., NiCl₂, FeCl₂, CuSO₄).[6][7] These catalytic systems are highly effective at reducing nitroarenes to their corresponding amines.[8][9][10] If your reaction environment has trace transition metal contamination, or if such catalysts are used intentionally to speed up the ketone reduction, you will inevitably produce the 6-amino byproduct.
-
The Solution: Use sodium borohydride alone in a protic solvent like ethanol or methanol at a controlled temperature (0 °C to room temperature). NaBH₄ on its own is generally ineffective for reducing isolated aromatic nitro groups.[6]
-
The diagram below illustrates the desired ketone reduction pathway versus the competing nitro group reduction.
Caption: Competing reaction pathways in ketone reduction.
Q4: What is the most effective method for purifying the final product and removing the common impurities like the unreacted aldehyde and potential dimers?
A4: Flash column chromatography is the most reliable method for purifying 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol from structurally similar impurities. Recrystallization can also be effective if a suitable solvent system is found, but chromatography offers better separation of a wider range of byproducts.
-
Key Principle: The polarity difference between the starting aldehyde and the product alcohol is the basis for separation. The alcohol, with its hydroxyl group, is significantly more polar and will adhere more strongly to the silica gel.
| Compound | Polarity | Elution Order (Normal Phase) |
| Dimer/Coupling Byproducts | Low | 1st (elutes fastest) |
| 6-Nitrobenzo[d]dioxole-5-carbaldehyde | Medium | 2nd |
| 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol | High | 3rd (elutes slowest) |
-
Detailed Purification Protocol: Flash Column Chromatography
-
Sample Preparation: After the aqueous workup of your reaction, ensure the crude product is thoroughly dried and free of solvent. Dissolve a small amount of the crude material in your chosen eluent for TLC analysis.
-
Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Start with a non-polar system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Begin with 90:10 Hexane:Ethyl Acetate.
-
Test 80:20, 70:30, and 60:40 mixtures.
-
Aim for an Rf value (retention factor) of ~0.25-0.35 for your target alcohol. This will provide the best separation on the column.
-
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry packing is recommended).
-
Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane and load it carefully onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
-
References
- Zeynizadeh, B., & Setamdideh, D. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 18(1), 275-280. [Link]
- Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.
- Nose, A., & Kudo, T. (1988). Reduction of Aromatic Nitro-compounds to Amines with Sodium Boro- hydride-Copper(ii) Acetylacetonate. Chemical and Pharmaceutical Bulletin, 36(4), 1529-1533. [Link]
- Li, H., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 232-237. [Link]
- ResearchGate. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. [Link]
- ResearchGate. (2014).
- Wikipedia. Safrole. [Link]
- PubMed. (2005). Determination of synthesis method of ecstasy based on the basic impurities. [Link]
- Google Patents. (2014). Method for preparing safrole.
- Study.com.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- LibreTexts Chemistry. (2023). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]
- Stratech. 1-(6-Nitrobenzo[d][6][9]dioxol-5-yl)ethanol, min 98%, 1 gram. [Link]
- Aladdin. 1-(6-Nitrobenzo[d][6][9]dioxol-5-yl)ethanol. [Link]
- National Institutes of Health (NIH). (E)-3-(6-Nitrobenzo[d][6][9]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. [Link]
- jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
- Worldresearchersassociations.Com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
- MDPI. (E)-1-(Benzo[d][6][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. d-nb.info [d-nb.info]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
TDAE-Mediated Synthesis: A Technical Support Guide to Maximizing Yield Through Precise Temperature Management
Welcome to the technical support center for optimizing TDAE-mediated synthesis. As researchers and drug development professionals, you understand that precise control over reaction parameters is paramount to achieving high yields and purity. This guide provides in-depth technical insights, troubleshooting advice, and frequently asked questions (FAQs) focused on one of the most critical variables in Tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions: temperature .
The Crucial Role of Temperature in TDAE-Mediated Reactions
Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reducing agent, notable for its ability to donate two electrons in a stepwise manner. This property makes it highly effective in a variety of chemical transformations, including reductive couplings and trifluoromethylations. However, the efficiency and selectivity of these reactions are profoundly influenced by temperature.
Temperature acts as a double-edged sword in chemical synthesis. On one hand, increasing the temperature can enhance reaction rates, leading to shorter reaction times. On the other hand, excessive heat can lead to the degradation of thermally sensitive reagents like TDAE, promote undesirable side reactions, and ultimately decrease the overall yield and purity of the desired product. Finding the optimal temperature is therefore a critical step in developing a robust and efficient synthetic protocol.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding temperature management in TDAE-mediated synthesis.
Q1: What is the general thermal stability of TDAE?
A1: TDAE exhibits good thermal stability under typical reaction conditions. Studies on the thermal decomposition of TDAE in the vapor phase have shown that it begins to decompose at temperatures between 283°C and 323°C. This indicates that for most synthetic applications, which are conducted at significantly lower temperatures, the thermal decomposition of TDAE itself is not a primary concern. However, its stability in solution and in the presence of other reagents at elevated temperatures can vary.
Q2: Is there a universal optimal temperature for all TDAE-mediated reactions?
A2: No, the optimal temperature is highly dependent on the specific reaction being performed. For instance, the TDAE-mediated nucleophilic trifluoromethylation of aldehydes and ketones often proceeds with high yields at room temperature or even at sub-ambient temperatures. In some cases, photo-induced reactions at -20°C have been shown to be highly effective. Conversely, in reductive coupling reactions of carbonyl compounds, room temperature has been identified as optimal. Higher temperatures in these couplings can favor the formation of alcohol byproducts through direct reduction, while lower temperatures may lead to incomplete conversion.
Q3: What are the common signs that my reaction temperature is too high?
A3: Several indicators can suggest that your reaction is running too hot:
-
Decreased Yield: This is the most direct sign. If you observe a lower than expected yield, excessive temperature could be a contributing factor.
-
Formation of Side Products: An increase in the formation of impurities, often appearing as extra spots on a TLC plate or additional peaks in GC-MS or LC-MS analysis, can indicate that higher temperatures are promoting undesired reaction pathways.
-
Color Change: A significant and unexpected change in the color of the reaction mixture, such as darkening or charring, can be a sign of decomposition.
-
Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to inconsistent temperature control.
Q4: How does temperature affect the single-electron transfer (SET) process from TDAE?
A4: Temperature can influence the rate of the single-electron transfer from TDAE to the substrate. Generally, an increase in temperature will increase the rate of electron transfer. However, this does not always translate to a higher yield of the desired product. The subsequent steps of the reaction, such as radical coupling or anion formation, also have their own temperature dependencies. If the rate of the initial SET step is not well-matched with the rates of the subsequent steps, side reactions can become more prevalent.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems related to reaction temperature in TDAE-mediated synthesis.
| Observed Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Temperature too low: The reaction may not have sufficient activation energy to proceed at a reasonable rate. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or another appropriate analytical technique. |
| Temperature too high: TDAE or other reagents may be degrading, or significant side reactions are occurring. | Decrease the reaction temperature. For reactions known to be sensitive, consider running the reaction at room temperature or even sub-ambient temperatures (e.g., 0°C or -20°C). | |
| Formation of Multiple Side Products | Temperature too high: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to a loss of selectivity. | Lower the reaction temperature to favor the desired reaction pathway, which likely has a lower activation energy. |
| Inconsistent Yields Between Batches | Poor temperature control: Fluctuations in the reaction temperature can lead to variable outcomes. | Ensure consistent and accurate temperature control. Use a reliable heating/cooling system with a calibrated thermometer. For larger scale reactions, consider the potential for exotherms and implement appropriate cooling measures. |
| Reaction Stalls Before Completion | Temperature too low: The reaction rate may be too slow to reach completion in a reasonable timeframe. | Cautiously increase the reaction temperature to enhance the reaction rate. Monitor for the formation of side products. |
Experimental Protocol: Optimizing Reaction Temperature
A systematic approach is crucial for determining the optimal temperature for your specific TDAE-mediated reaction. A temperature screening experiment is a highly effective method.
Step-by-Step Methodology for Temperature Screening:
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, ensuring all other parameters (reactant concentrations, solvent, stoichiometry) are identical.
-
Vary the Temperature: Set each reaction to run at a different, constant temperature. A good starting range for many TDAE reactions is from 0°C to 60°C. For example, you could set up reactions at 0°C, 25°C (room temperature), 40°C, and 60°C.
-
Monitor Reaction Progress: At regular time intervals, take aliquots from each reaction and analyze them using a suitable technique (e.g., TLC, GC-MS, LC-MS, or NMR) to monitor the consumption of starting materials and the formation of the desired product and any byproducts.
-
Determine the Optimal Temperature: After a set reaction time, quench all reactions and determine the yield of the desired product for each temperature. The temperature that provides the highest yield with the minimal formation of side products is the optimal temperature.
Data Presentation:
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Major Side Products Observed |
| 0 | 24 | 60 | 55 | Unreacted starting material |
| 25 (RT) | 12 | 95 | 90 | Trace impurities |
| 40 | 6 | >99 | 85 | Increased side product A |
| 60 | 4 | >99 | 70 | Significant amounts of side products A and B |
Visualization of Key Concepts
Logical Relationship: Temperature Effects on Reaction Outcome
The following diagram illustrates the general relationship between reaction temperature and the yield of the desired product, highlighting the trade-off between reaction rate and selectivity.
Caption: A systematic workflow for optimizing reaction temperature.
Concluding Remarks
Mastering the art of temperature control is fundamental to the successful application of TDAE in organic synthesis. By understanding the principles outlined in this guide and adopting a systematic approach to optimization, researchers can significantly enhance reaction yields, improve product purity, and ensure the reproducibility of their synthetic methods. Always remember that the optimal conditions are specific to each reaction, and careful experimentation is the key to unlocking the full potential of TDAE as a powerful synthetic tool.
References
- Aït-Mohand, S., Takechi, N., Médebielle, M., & Dolbier, W. R. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271–4273. [Link]
- Montana, M., Terme, T., & Vanelle, P. (2009). Functionalization of 6-Nitrobenzod[1][2]ioxole with Carbonyl Compounds via TDAE methodology. Molecules, 14(3), 1146-1157. [Link]
- Waring, C. E., & Berard, R. A. (1976). Kinetics of the thermal decomposition of tetrakis(dimethylamino)ethylene in the vapor phase. The Journal of Physical Chemistry, 80(10), 1025-1028. [Link]
- Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]
- Sanhueza, I. A., Bonney, K. J., Nielsen, M. C., & Schoenebeck, F. (2013). Trifluoromethylation of ketones and aldehydes with Bu₃SnCF₃. The Journal of Organic Chemistry, 78(15), 7749–7753. [Link]
Issues with scaling up the synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Introduction:
Welcome to the technical support guide for the synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. This document is intended for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize the synthesis of this important intermediate. While detailed, publicly available literature on the scale-up of this specific molecule is limited, this guide draws upon established principles of organic chemistry and process development to address common challenges you may encounter. We will focus on the most probable synthetic route: the reduction of 6-nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low conversion of the starting material, 6-nitropiperonal. What are the likely causes and how can I fix this?
Low conversion is a common issue, often pointing to problems with the reagents, reaction conditions, or the starting material itself.
-
Cause 1: Inactive Reducing Agent: The most common cause is a degraded or low-purity reducing agent. Sodium borohydride (NaBH₄), a likely choice for this reduction, can decompose over time, especially if exposed to moisture.
-
Solution:
-
Always use a fresh bottle of NaBH₄ from a reputable supplier.
-
Consider titrating the NaBH₄ to determine its active hydride content before use, especially for large-scale reactions.
-
Ensure the reaction solvent is anhydrous if using a moisture-sensitive reducing agent.
-
-
-
Cause 2: Poor Solubility: The starting aldehyde may have limited solubility in the chosen solvent at the reaction temperature, leading to a slow or incomplete reaction.
-
Solution:
-
Experiment with different solvent systems. A mixture of solvents, such as methanol/dichloromethane or ethanol/THF, can often improve solubility.
-
Slightly increasing the reaction temperature may improve solubility and reaction rate, but this must be done cautiously to avoid side reactions.
-
-
-
Cause 3: Impure Starting Material: The presence of impurities in the 6-nitropiperonal can inhibit the reaction.
-
Solution:
-
Verify the purity of your starting material using techniques like NMR, HPLC, or melting point analysis.
-
If necessary, recrystallize the starting material before use.
-
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities likely to be and how can I prevent them?
The formation of byproducts is often related to the reactivity of the functional groups present in the molecule.
-
Potential Byproduct 1: Over-reduction to the amine. A strong reducing agent or harsh reaction conditions could potentially reduce the nitro group to an amine.
-
Prevention:
-
Use a mild reducing agent like sodium borohydride, which is generally selective for aldehydes in the presence of nitro groups.
-
Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the reducing agent.
-
Carefully control the stoichiometry of the reducing agent. Use only a slight excess (e.g., 1.1-1.2 equivalents).
-
-
-
Potential Byproduct 2: Cannizzaro reaction. If the reaction is run under basic conditions and the aldehyde contains no α-hydrogens (which is the case for 6-nitropiperonal), a disproportionation reaction can occur, yielding the corresponding carboxylic acid and alcohol.
-
Prevention:
-
Avoid strongly basic conditions. If using NaBH₄ in an alcohol, the reaction is typically not basic enough to promote this side reaction to a significant extent.
-
Ensure prompt work-up after the reaction is complete.
-
-
-
Potential Byproduct 3: Formation of borate esters. During a borohydride reduction, borate esters of the product alcohol can form.
-
Prevention:
-
The work-up procedure is critical here. A careful acidic quench (e.g., with 1M HCl) will hydrolyze these esters and release the desired alcohol.
-
-
A general troubleshooting workflow for byproduct formation is illustrated below:
Caption: Troubleshooting workflow for byproduct formation.
Q3: The work-up and purification of the product are proving difficult. The product is oiling out during crystallization or is difficult to separate from impurities by column chromatography. What can I do?
Purification is a critical step, and challenges here often require a systematic approach.
-
Problem: Oiling out during crystallization. This happens when the melting point of the solid is lower than the temperature of the crystallization solvent, or when impurities are depressing the melting point.
-
Solution:
-
Try a different solvent system for crystallization. A good starting point is a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Toluene, ethyl acetate, or mixtures with hexanes could be effective.
-
Use a seed crystal to induce crystallization.
-
First, purify the crude product by column chromatography to remove the impurities that are preventing crystallization.
-
-
-
Problem: Difficult separation by column chromatography. This can occur if the product and a major impurity have very similar polarities.
-
Solution:
-
Optimize your mobile phase. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
-
Try a different stationary phase. If you are using silica gel, consider alumina or a reverse-phase column.
-
Consider a derivatization of the crude mixture to alter the polarity of the components, followed by separation and de-derivatization. This is a more advanced technique but can be effective.
-
-
Q4: We are planning to scale up this synthesis. What are the key safety and process considerations we need to be aware of?
Scaling up introduces new challenges, particularly around safety and heat management.
-
Safety Consideration 1: Handling of Nitro Compounds. Aromatic nitro compounds can be energetic and should be handled with care. While 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol is not known to be explosive, it is prudent to handle it as a potentially hazardous material.
-
Action:
-
Conduct a process safety review before scaling up.
-
Avoid friction, shock, and high temperatures.
-
Use appropriate personal protective equipment (PPE).
-
-
-
Process Consideration 1: Heat Management. The reduction of an aldehyde with sodium borohydride is an exothermic reaction. On a small scale, this heat is easily dissipated. On a larger scale, it can lead to a dangerous temperature increase, causing solvent to boil and increasing the rate of side reactions.
-
Action:
-
Use a jacketed reactor with good temperature control.
-
Add the reducing agent portion-wise or as a solution via a dropping funnel to control the rate of addition and, therefore, the rate of heat generation.
-
Ensure adequate agitation to prevent localized hot spots.
-
-
-
Process Consideration 2: Quenching. The quenching of the reaction with acid is also exothermic and can generate hydrogen gas.
-
Action:
-
Perform the quench slowly and with cooling.
-
Ensure the reactor is well-ventilated to prevent the build-up of hydrogen.
-
-
The general workflow for the synthesis is as follows:
Caption: General synthetic workflow.
Experimental Protocols
Lab-Scale Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
This protocol is a representative procedure based on standard organic chemistry practices. It should be optimized for your specific needs.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 6-nitro-1,3-benzodioxole-5-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in a suitable solvent such as methanol (approx. 10-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) in small portions over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Quench: Slowly and carefully add 1M HCl to the reaction mixture at 0-5 °C until the pH is acidic and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from toluene) or silica gel column chromatography.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 6-Nitro-1,3-benzodioxole-5-carbaldehyde | C₈H₅NO₅ | 195.13 | Yellow solid |
| 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | C₈H₇NO₅ | 197.14 | Off-white to yellow solid |
References
- Organic Chemistry, 2nd Edition by Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press. (A comprehensive resource for understanding the fundamental principles of the reactions discussed). URL: [Link]
- Reductions in Organic Chemistry by Miloš Hudlický. ACS Monograph 188. American Chemical Society. (A detailed text on various reduction methods in organic synthesis). URL: [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version by The National Academies of Sciences, Engineering, and Medicine. National Academies Press.
Technical Support Center: Refinement of Analytical Methods for Trace Compound Detection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex challenge of detecting and quantifying compounds at trace and ultra-trace levels. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific, practical issues encountered during experimental work. Our approach is grounded in fundamental principles, aiming not just to provide solutions, but to explain the underlying causality, empowering you to build robust and reliable analytical methods.
Part 1: Foundational Challenges - Contamination and Sample Integrity
The single largest source of error in trace analysis originates before the sample ever reaches the instrument: contamination.[1] When your target analyte concentration is at the parts-per-billion (ppb) or parts-per-trillion (ppt) level, minuscule amounts of contaminants from the laboratory environment, equipment, or reagents can overwhelm your signal and invalidate your results.[1][2]
FAQ 1: My analytical blanks show persistent background peaks of my analyte. What are the most common sources of contamination and how can I eliminate them?
This is a classic and critical problem. The appearance of your analyte in a blank sample indicates systemic contamination. A systematic approach is required to identify and eliminate the source(s).
Causality: Contamination in trace analysis is insidious and can be introduced at any stage. The primary culprits are often items and practices considered routine in a standard lab setting. These include airborne particles, leaching from labware, impurities in solvents, and even the analyst themselves.[1][3]
Troubleshooting Protocol:
-
Environmental Assessment :
-
Airborne Contamination : If the analyte is volatile or commonly used in the lab, airborne contamination is a high probability. Work within a fume hood or a laminar flow hood that has been thoroughly cleaned.[2][3]
-
Analyst-Derived Contamination : Human sweat and skin cells are significant sources of sodium and various organic compounds.[1] Always wear appropriate personal protective equipment (PPE), including powder-free nitrile gloves and a lab coat. Change gloves frequently, especially after touching any surface outside the clean working area.[3]
-
-
Reagent and Solvent Purity Check :
-
Solvent Grade : Ensure all solvents (e.g., acetonitrile, methanol, water) are of the highest possible purity, such as LC-MS grade.[3] These grades are specifically tested for low levels of metallic and organic contaminants.
-
Water Source : Laboratory water purification systems must be regularly maintained to prevent microbial growth and ensure high resistivity.[3] Storing ultrapure water in plastic bottles can lead to leaching of compounds like phthalates over time.[1] Use freshly purified water whenever possible.
-
Reagent Purity : Even high-grade reagents can contain trace impurities.[2] If a specific buffer salt or additive is suspected, test a new lot from a different manufacturer.
-
-
Labware and Apparatus Decontamination :
-
Material Selection : Glassware is a poor choice for trace metals analysis due to high levels of impurities.[4] For organic and metal analysis, fluoropolymers like PFA (Perfluoroalkoxy) are superior due to their inertness and low levels of leachable impurities.[4] Polypropylene can be a good, cost-effective alternative for many applications.
-
Aggressive Cleaning : Labware must be meticulously cleaned. For trace metals, this involves acid soaking.[4] For organics, a rigorous wash with a suitable detergent followed by multiple rinses with high-purity solvent and a final rinse with high-purity water is essential.[1][3]
-
Dedicated Glassware : If possible, dedicate a set of glassware and labware exclusively for trace analysis of a specific compound to prevent cross-contamination from other projects.[3]
-
Self-Validation Check: After implementing these steps, prepare and analyze a new series of blanks. A clean baseline, free of the analyte peak, validates that the contamination source has been successfully eliminated.
Table 1: Common Contamination Sources and Mitigation Strategies
| Contamination Source | Common Contaminants | Mitigation Strategy |
| Lab Environment | Phthalates (from plastics), Volatile Organic Compounds (VOCs), Dust Particles | Work in a dedicated clean area or laminar flow hood. Regularly wipe down surfaces.[2][3] |
| Analyst | Sodium, Metals (from sweat), Organic compounds (cosmetics, lotions) | Wear powder-free nitrile gloves, lab coat, and safety glasses. Avoid hand-to-face contact.[1][3] |
| Labware (Glass, Plastic) | Metal ions (Na, K, Ca), Plasticizers (e.g., Phthalates), Previously analyzed compounds | Use labware made of PFA or polypropylene.[4] Implement rigorous, validated cleaning protocols. Use dedicated labware for specific analyses. |
| Solvents & Reagents | Trace organic impurities, metal ions, particles | Use highest purity grade solvents (e.g., LC-MS grade).[3] Filter all aqueous buffers before use. |
| Apparatus (Pipettes, SPE Manifolds) | Carryover from previous samples, detergent residues | Thoroughly clean all components between uses.[3] Use positive displacement pipettes for viscous or volatile samples to minimize cross-contamination.[3] |
Part 2: Optimizing Your Instrument for Maximum Sensitivity
Once a clean sample is prepared, the analytical instrument must be finely tuned to ensure the trace analyte produces a measurable signal well above the background noise.
FAQ 2: My analyte signal is weak and the signal-to-noise ratio (S/N) is too low for reliable quantification. How can I improve it?
A low S/N ratio is a fundamental barrier to achieving low detection limits. Improving this ratio requires a two-pronged approach: maximizing the analyte signal and minimizing the baseline noise.[5][6]
Causality: The signal is a measure of the analyte's response, while noise is the random fluctuation of the baseline from electronic and chemical sources.[6] At trace levels, the analyte's signal can easily be lost in this background noise. Strategies to improve S/N focus on chromatographic principles that concentrate the analyte into a sharper, taller peak and instrumental settings that selectively enhance the analyte's detection.[7]
Caption: A systematic workflow for improving the signal-to-noise ratio.
Detailed Strategies:
-
Increase Analyte Signal:
-
Inject More Sample: The simplest way to increase the signal is to introduce more analyte into the system. This can be achieved by injecting a larger volume or by pre-concentrating the sample during preparation.[7]
-
Optimize Chromatography for Peak Shape: For a given amount of analyte, a narrower, taller peak will have a better S/N than a broad, short one.[7]
-
Reduce Column Diameter: Switching from a 4.6 mm ID column to a 2.1 mm ID column reduces radial dilution, resulting in taller, narrower peaks and improved sensitivity.
-
Use Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency, leading to sharper peaks.
-
Optimize Mobile Phase: For gradient elution, using a steeper gradient can narrow peaks.[7] For isocratic methods, a stronger mobile phase (higher organic content) reduces retention and peak width.[7]
-
-
Optimize Mass Spectrometer (MS) Parameters:
-
Ion Source: Systematically optimize ion source parameters like nebulizing gas flow, drying gas temperature, and capillary voltage to maximize the formation of the desired precursor ion.[8]
-
MRM Transitions (for MS/MS): For triple quadrupole instruments, carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions. This includes optimizing the collision energy for each fragment ion to achieve the maximum product ion intensity.[9]
-
-
-
Reduce Baseline Noise:
-
Chemical Noise: This often arises from impure solvents, reagents, or system contamination. Using high-purity, MS-grade solvents and additives is crucial.[3] A contaminated system (ion source, tubing, column) will also contribute to high background noise and requires thorough cleaning.[10]
-
Electronic Noise: Ensure the instrument has a stable, grounded power supply. Noise from nearby electronic equipment can sometimes interfere with sensitive detectors.
-
Part 3: The Challenge of the Matrix - Identifying and Mitigating Effects
Perhaps the most complex issue in trace analysis is the "matrix effect," where co-extracted compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[11][12][13]
FAQ 3: My recovery is inconsistent and varies between different sample lots. How do I know if I have a matrix effect, and what can I do about it?
Inconsistent recovery is a hallmark of uncompensated matrix effects. This phenomenon can either suppress or enhance the analyte signal, leading to an underestimation or overestimation of the true concentration.[14] It is particularly prevalent in complex matrices like plasma, urine, food, and tissue.[11][12][13]
Causality: In electrospray ionization (ESI), the most common ionization technique for LC-MS, the analyte must compete with everything else eluting from the column for access to the droplet surface to become ionized.[13] If a high concentration of matrix components co-elutes with the analyte, they can suppress the analyte's ionization efficiency, reducing its signal.[13] Conversely, in some cases, certain matrix components can enhance ionization.[13]
This protocol allows you to determine the extent of signal suppression or enhancement caused by your sample matrix.[12]
Required Solutions:
-
Solution A (Neat Standard): A pure standard of your analyte prepared in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Solution B (Post-Extraction Spiked Sample): An extract of a blank matrix sample (one that contains no analyte). This is prepared by taking your sample through the entire extraction procedure. After the final extraction step, spike this blank extract with the analyte to the same final concentration as Solution A.
Procedure:
-
Analyze Solution A and Solution B by LC-MS/MS under identical conditions.
-
Measure the peak area of the analyte in both chromatograms.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
Interpreting the Results:
-
Matrix Effect ≈ 100%: No significant matrix effect is observed.
-
Matrix Effect < 100%: Signal suppression is occurring. For example, a value of 70% indicates a 30% loss of signal due to the matrix.[12]
-
Matrix Effect > 100%: Signal enhancement is occurring.
Caption: Key strategies to combat analytical matrix effects.
-
Improve Sample Preparation: The most direct approach is to remove the interfering matrix components before analysis. This can involve using a more selective Solid-Phase Extraction (SPE) sorbent or adding a Liquid-Liquid Extraction (LLE) step.[15][16]
-
Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the bulk of the matrix components can be highly effective. If you know where the "suppression zone" is in your chromatogram, you can alter the gradient to move your analyte's peak away from it.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in an extract of a blank matrix.[13] This ensures that the standards experience the same signal suppression or enhancement as your unknown samples, thereby providing a more accurate calibration curve. The primary challenge is obtaining a truly blank matrix.[17]
-
Stable Isotope Dilution (SID): This is the most robust method for correcting matrix effects.[13] A stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) is added to the sample at the very beginning of the preparation process. This internal standard is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and extraction losses. By calculating the ratio of the analyte response to the internal standard response, these effects are effectively cancelled out, leading to highly accurate and precise quantification.
Part 4: Ensuring Method Reliability - Validation Principles
A method that is not validated is not providing reliable data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For trace analysis, key parameters confirm the method's performance at low concentrations.[18][19]
FAQ 4: What are the most critical validation parameters I need to assess for a trace analysis method?
While a full validation according to ICH Q2(R2) guidelines involves many parameters, for trace-level quantification, the most critical are specificity, limit of quantification (LOQ), linearity, accuracy, and precision.[18][20]
Table 2: Key Validation Parameters for Trace Analysis
| Parameter | Question It Answers | Acceptance Criteria (Typical) | Why It's Critical for Trace Analysis |
| Specificity | Can I detect the analyte without interference from other components (matrix, impurities)? | No interfering peaks at the retention time of the analyte in blank samples.[19] | At low levels, even minor interferences can significantly bias the result. |
| Limit of Quantification (LOQ) | What is the lowest amount I can measure with acceptable accuracy and precision? | S/N ratio ≥ 10; Accuracy within ±20%; Precision (RSD) ≤ 20%.[18] | Defines the lower boundary of your method's reliable working range. |
| Linearity & Range | Does the method produce results that are directly proportional to concentration, and over what range? | Correlation coefficient (r²) ≥ 0.99.[19][21] The range must cover the expected concentrations. | Ensures that the calibration model accurately describes the instrument's response at low levels. |
| Accuracy | How close is my measured value to the true value? | Recovery of 80-120% of the true value at the LOQ.[18] | Demonstrates that the method is not systematically biased. |
| Precision (Repeatability) | How close are my results if I measure the same sample multiple times? | Relative Standard Deviation (RSD) ≤ 15-20% at the LOQ.[18] | Indicates the random error of the method; high precision is essential for reliable measurements. |
Self-Validating System: Each parameter serves as a check on the others. For example, if you cannot demonstrate acceptable accuracy and precision at a certain concentration, that concentration cannot be claimed as your LOQ. A method that meets these criteria is inherently trustworthy for generating reliable quantitative data at trace levels.
References
- Godlewska, K., et al. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Savillex. Trace Metals Analysis: Strategies to Minimize Your Analytical Blank. SPONSORED CONTENT.
- ELGA LabWater. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis.
- LCGC International. (2019). Tips to Boost Your Trace Analysis Skills.
- alwsci. (2025).
- OMNI International. (2025). How to Reduce Sample Contamination.
- SCIEX. (2023). What is matrix effect and how is it quantified?. SCIEX.
- Technology Networks. (2024).
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- LCGC International. (2012). The Role of the Signal-to-Noise Ratio in Precision and Accuracy.
- Cannabis Science and Technology. (2022). How to Optimize LC–MS/MS for Trace Contaminant Analysis and Tips and Tricks If a Reference Method Isn't Fit for Purpose. Cannabis Science and Technology.
- Separation Science. The Importance of Signal-to-Noise.
- Mitra, S. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex.
- YouTube. (2025).
- Bioanalysis Zone. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioanalysis Zone.
- LGC Group. (2014).
- PubMed. (2019). LC-MS/MS method optimization and validation for trace-level analysis of 71 crop protection chemicals in pulses. PubMed.
- LCGC International. Optimizing LC–MS and LC–MS-MS Methods.
- AMS Bio. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. de.elgalabwater.com [de.elgalabwater.com]
- 2. blog.omni-inc.com [blog.omni-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. savillex.jp [savillex.jp]
- 5. The Importance of Signal-to-Noise | Separation Science [sepscience.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. bib.irb.hr:8443 [bib.irb.hr:8443]
- 16. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 17. LC-MS/MS method optimization and validation for trace-level analysis of 71 crop protection chemicals in pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. youtube.com [youtube.com]
- 21. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Nitrobenzyl Carbanion Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and stabilization of nitrobenzyl carbanion intermediates. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Section 1: Core Concepts & Foundational Principles
Before diving into troubleshooting, it's crucial to understand the fundamental principles governing the formation and stability of nitrobenzyl carbanions. These intermediates are pivotal in various synthetic strategies, most notably as photolabile ("caged") protecting groups.[1][2]
Q1: What is a nitrobenzyl carbanion, and why is its stability a concern?
A nitrobenzyl carbanion is a reactive intermediate characterized by a negatively charged carbon atom at the benzylic position of a nitrobenzyl moiety. Its formation is typically achieved by deprotonation of the benzylic C-H bond. The stability of this carbanion is a delicate balance of several factors. The nitro group is a strong electron-withdrawing group, which is essential for stabilizing the negative charge through both inductive and resonance effects.[3][4][5][6] However, this intermediate can be highly reactive and prone to undesired side reactions or decomposition if not handled under appropriate conditions.
The stability of the carbanion is directly related to the acidity of its conjugate acid (the nitrobenzyl compound). A lower pKa value indicates a more stable carbanion.[7] The position of the nitro group is critical; ortho and para positions allow for resonance stabilization of the negative charge, making these isomers significantly more stable than the meta isomer, which is only stabilized by the weaker inductive effect.[3][8]
Q2: What is the mechanism of formation for the key aci-nitro intermediate in photochemistry?
In the context of photolabile protecting groups, the key intermediate is not the carbanion itself but a tautomer called the aci-nitro intermediate.[2][9][10] This species is central to the widely used ortho-nitrobenzyl (oNB) protecting group strategy.[1][2][11]
The process, which resembles a Norrish Type II reaction, can be summarized as follows:[1][12]
-
Photoexcitation : Upon absorption of UV light (typically 280-350 nm), the ortho-nitro group is excited to a diradical state.[1][12]
-
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is often the rate-limiting step.[11]
-
aci-Nitro Formation : This hydrogen transfer results in the formation of a transient aci-nitro intermediate.[2][9][13] This tautomer is generally less stable than the nitro form but is the key player in the subsequent cleavage reaction.[14]
-
Rearrangement and Cleavage : The aci-nitro intermediate undergoes a series of rapid electronic and atomic rearrangements, often involving a cyclic isoxazoline derivative, which culminates in the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[15][16]
It is the unique proximity of the ortho-nitro group to the benzylic hydrogens that enables this efficient intramolecular pathway. The para-nitrobenzyl group lacks this spatial arrangement and is therefore not a practical choice for light-induced cleavage.[1]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during your experiments.
Q3: My reaction to form the nitrobenzyl carbanion is low-yielding. What are the likely causes and solutions?
Low yields often stem from improper base selection, solvent effects, or competing side reactions.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Base Strength | The base must be strong enough to deprotonate the benzylic carbon (pKa typically ~17-25) but not so strong that it promotes unwanted side reactions like elimination or reaction with other functional groups.[10] | Use a non-nucleophilic, strong base like Lithium diisopropylamide (LDA) or Potassium tert-butoxide. If your substrate is sensitive, a milder base like DBU could be tested, but may result in an unfavorable equilibrium. |
| Inappropriate Solvent | Protic solvents (e.g., alcohols, water) will protonate the carbanion, quenching the reaction.[5] | Use polar aprotic solvents like THF, DMSO, or DMF. These solvents are effective at solvating the counter-ion without protonating the carbanion.[5][17] |
| Side Reactions | With certain substrates, especially those with good leaving groups, an anion-radical mechanism can lead to dimerization (e.g., formation of p,p'-dinitrobibenzyl) instead of the desired reaction.[18][19] | Lower the reaction temperature to disfavor side reactions. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can also react with the carbanion.[20] |
| Poor Substrate Stability | Substituents on the aromatic ring or the benzylic position can influence the stability and reactivity of the carbanion. | Electron-donating groups will destabilize the carbanion, making deprotonation more difficult. Consider if alternative protecting group strategies are more suitable for your specific substrate. |
Q4: I'm observing a colored solution and multiple byproducts after my reaction. What is happening?
The appearance of color and unexpected spots on a TLC plate often points to the formation of the carbanion and subsequent decomposition or side reactions.
-
Colored Intermediates : The p-nitrobenzyl carbanion itself has a distinct absorption maximum around 356 nm in aqueous media and 440 nm in DMSO, which can impart color.[17][18] The aci-nitro intermediate, formed during photolysis, also absorbs around 400 nm.[16]
-
Oxidation Byproducts : In the presence of oxygen, the nitrobenzyl group can be oxidized, particularly under basic conditions. For example, cleavage of nitrobenzyl amides with NaOH can yield 4-nitrobenzaldehyde or methyl 4-nitrobenzoate as byproducts.[20]
-
Dimerization : As mentioned, radical-anion pathways can lead to dimerized products like 1,2-bis(4-nitrophenyl)ethane.[19] This is more common with soft bases.[19]
-
Photodegradation of Byproducts : The primary photoproduct, o-nitrosobenzaldehyde, can itself undergo secondary photoreactions, leading to the formation of azobenzene groups, which can complicate purification.[15]
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting decision tree for byproduct formation.
Q5: How can I analytically confirm the formation of my intermediate?
Directly observing the nitrobenzyl carbanion or the aci-nitro intermediate can be challenging due to their transient nature. However, several spectroscopic techniques can provide evidence of their formation.
-
Transient Absorption (TA) Spectroscopy : This is the most powerful technique for directly observing short-lived intermediates.[21] By using a pump-probe laser setup, you can measure the absorption spectrum of species like the aci-nitro intermediate (λₘₐₓ ≈ 400 nm) on timescales from femtoseconds to nanoseconds.[16][22]
-
Time-Resolved NMR Spectroscopy : For slower reactions, such as the photochemical cleavage of some o-nitrobenzyl esters, time-resolved NMR can be used to monitor the disappearance of starting material and the appearance of products, allowing for the determination of reaction kinetics.[11]
-
UV-Vis Spectroscopy : For relatively stable carbanions, a change in the UV-Vis spectrum upon addition of base can indicate its formation. Look for the appearance of a new absorption band in the 350-450 nm range.[17][18]
Section 3: Experimental Protocols
This section provides standardized, step-by-step methodologies for common procedures involving nitrobenzyl groups.
Protocol 1: General Procedure for o-Nitrobenzyl Protection of an Alcohol
This protocol describes the formation of an o-nitrobenzyl ether using o-nitrobenzyl bromide.
-
Preparation : Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) in anhydrous DMF.
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent : Re-cool the mixture to 0 °C. Add a solution of o-nitrobenzyl bromide (1.2 equiv) in anhydrous DMF dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight.
-
Quenching : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x).
-
Workup : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Photochemical Cleavage of an o-Nitrobenzyl Ether
This protocol outlines the light-induced deprotection of an o-nitrobenzyl protected compound.
-
Solution Preparation : Dissolve the o-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be low enough to ensure good light penetration.[11]
-
Irradiation Setup : Place the solution in a quartz reaction vessel. Use a UV lamp with an appropriate wavelength, typically centered around 350-365 nm, to minimize damage to other functional groups.[23]
-
Photolysis : Irradiate the solution while stirring. Monitor the reaction progress by TLC or LC-MS to determine the optimal irradiation time and avoid the formation of secondary photoproducts.
-
Workup : Once the reaction is complete, remove the solvent in vacuo.
-
Purification : The crude product will contain the deprotected molecule and the 2-nitrosobenzaldehyde byproduct. Purify via flash column chromatography, extraction, or crystallization to isolate the desired product.
Mechanism of o-Nitrobenzyl Photodeprotection
Caption: Key steps in the photochemical deprotection mechanism.
References
- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Benchchem.
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides.
- For carbanion, what is the stability order of the following compounds? Filo.
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
- Nitro aci-nitro Tautomerism in High-Energetic Nitro Compounds. Request PDF.
- Photochemical properties of o-nitrobenzyl compounds with a b
- Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
- The order of stability of the following carbanionsI) o-nitrobenzyl carbanion (II) m-nitrobenzyl carbanion(III) p-nitrobenzyl carbanion (IV) Benzyl carbanion. Infinity Learn.
- The order of stability of the following carbanions(I) o-nitrobenzyl carbanion (II) m-nitrobenzyl carbanion(III) P-nitrobenzyl carbanion (IV) Benzyl carbanion. Infinity Learn.
- Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. RSC Publishing.
- Is nitro benzyl radical more stable than benzyl radical? Quora.
- Photolabile protecting group. Wikipedia.
- Nitron
- explian the nitro benzyl carboc
- Between the nitro and the aci-nitro form of nitromethane, which is more stable? Quora.
- Final step in the synthesis of o-nitrobenzyl NB compounds...
- Nitro/Aci Tautomeriz
- CARBANIONS Carbanions are units that contain a negative charge on a carbon
- Carbanion Stability Factors Explained. Scribd.
- o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.
- Kinetic and Spectral Properties of the Photogenerated p-Nitrobenzyl Carbanion in Aqueous Media. RSC Publishing.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed Central.
- Kinetic and spectral properties of the photogenerated p-nitrobenzyl carbanion in aqueous media. Journal of the Chemical Society, Perkin Transactions 2.
- Electron Apportionment in Cleavage of Radical Anions. 1. Nitro-Substituted Benzyl Phenyl Ethers. ElectronicsAndBooks.
- The Concept of Stability of Carbanions. Unacademy.
- o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
- Absorption Spectra of Benzyl Carbanion. OSTI.GOV.
- What is the correct order of stability for carbanions? brainly.com.
- The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
- Unusual Conjugation Effects in Aromatic Anion Radicals and their Importance in Modern Synthetic Methodology. SciSpace.
- Search Results. Beilstein Journals.
- Transient Absorption Spectroscopy. Edinburgh Instruments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For carbanion, what is the stability order of the following compounds? [.. [askfilo.com]
- 4. The order of stability of the following carbanions(I) o-nitrobenzyl carbanion (II) m-nitrobenzyl carbanion(III) P-nitrobenzyl carbanion (IV) Benzyl carbanion [infinitylearn.com]
- 5. siue.edu [siue.edu]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. The order of stability of the following carbanionsI) o-nitrobenzyl carbanion (II) m-nitrobenzyl carbanion(III) p-nitrobenzyl carbanion (IV) Benzyl carbanion [infinitylearn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitronate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]
- 15. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetic and spectral properties of the photogenerated p-nitrobenzyl carbanion in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Kinetic and spectral properties of the photogenerated p-nitrobenzyl carbanion in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edinst.com [edinst.com]
- 22. BJOC - Search Results [beilstein-journals.org]
- 23. seas.upenn.edu [seas.upenn.edu]
Workup procedure optimization for isolating 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Welcome to the technical support center for the workup and purification of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. This guide is designed for researchers and drug development professionals to provide solutions to common issues encountered during the isolation of this important pharmaceutical intermediate.[1] The following resources combine established protocols with field-proven insights to help you optimize your procedure and maximize yield and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workup.
Q1: I've quenched my reaction, but a persistent emulsion has formed during the liquid-liquid extraction. How can I break it?
A1: Emulsion formation is a frequent challenge, particularly when dealing with crude reaction mixtures containing both organic and aqueous phases with surfactants or fine particulates. Here is a systematic approach to resolving emulsions:
-
Mechanical & Physical Disruption:
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool in a Hirsch funnel. This can break up the fine droplets causing the emulsion.
-
-
Ionic Strength Modification (Salting Out):
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic component and helping to force phase separation.[2]
-
-
Solvent & pH Adjustment:
-
Add More Organic Solvent: Increasing the volume of the organic phase can sometimes help break the emulsion.
-
Change the Solvent: If using a solvent like ethyl acetate, which has some water miscibility, consider switching to or adding a less polar solvent like dichloromethane (DCM) or toluene.[3]
-
pH Modification: A slight change in the aqueous phase pH by adding a few drops of dilute acid or base can alter the charge of interfering species, aiding separation.
-
-
Centrifugation:
-
If the volume is manageable, centrifuging the emulsion is a highly effective method for forcing the separation of the layers.
-
Q2: My crude product is a dark, oily residue after solvent evaporation. What are the best methods for purification?
A2: Dark coloration is common with nitroaromatic compounds due to the presence of impurities or "color-forming bodies".[4] A multi-step purification strategy is often required.
-
Flash Column Chromatography: This is the most effective method for separating the target compound from polar and non-polar impurities.[3][]
-
Adsorbent: Use silica gel (standard grade, 230-400 mesh).
-
Eluent System Selection: Begin with a non-polar solvent and gradually increase polarity. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Use Thin Layer Chromatography (TLC) first to determine the optimal solvent system. Aim for an Rf value of ~0.3 for the desired product.
-
-
Loading: For oily samples, use the "wet loading" or "slurry" method. Dissolve the crude oil in a minimal amount of the chromatography eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this silica slurry to a free-flowing powder and load it onto the top of the column. This ensures a tight band and better separation.
-
-
Recrystallization: If chromatography yields a solid that is still impure, recrystallization is an excellent secondary purification step.
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvent Systems:
-
Single Solvent: Isopropanol, ethanol.
-
Solvent Pair: Toluene/hexane, Ethyl acetate/hexane. Start by dissolving the compound in the minimum amount of the hot "good" solvent (e.g., toluene) and then slowly add the "poor" solvent (e.g., hexane) until turbidity appears. Reheat to clarify and then allow to cool slowly.
-
-
Q3: The final yield is very low. Where could I be losing my product during the workup?
A3: Product loss can occur at several stages. Review your procedure with these points in mind:
-
Incomplete Extraction:
-
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol has moderate polarity due to the hydroxyl group. Ensure you are performing a sufficient number of extractions (at least 3x) from the aqueous phase.[3][6]
-
Check the pH of the aqueous layer. At high pH, the alcohol could be deprotonated to some extent, increasing its water solubility. Ensure the aqueous layer is neutral or slightly acidic before extraction.
-
-
Product Adsorption:
-
The nitro and hydroxyl groups can lead to strong adsorption onto silica gel during chromatography. If the product is not eluting, gradually increase the eluent polarity (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
-
Be cautious of irreversible adsorption. Using a different stationary phase like alumina (neutral or basic) could be an alternative if silica proves problematic.
-
-
Thermal Decomposition:
-
Nitroaromatic compounds can be thermally sensitive.[7] When evaporating the solvent using a rotary evaporator, use a moderate water bath temperature (e.g., 40°C) and do not leave the product on the evaporator for an extended period after the solvent is removed.
-
Workflow for Workup & Isolation
The following diagram outlines a standard workflow for isolating 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, including key decision points for troubleshooting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. epa.gov [epa.gov]
- 3. Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds via TDAE Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 6. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol vs other nitro-heteroaromatic compounds in antimicrobial assays
In the ever-evolving landscape of antimicrobial drug discovery, the nitro-heteroaromatic scaffold remains a cornerstone for developing novel therapeutics against a spectrum of challenging pathogens. While the clinical success of compounds like metronidazole and nitrofurantoin is well-established, the ongoing exploration of this chemical space continues to yield promising candidates. This guide provides a comparative analysis of various nitro-heteroaromatic compounds, offering insights into their relative performance in antimicrobial assays, mechanistic nuances, and the experimental methodologies crucial for their evaluation. While direct comparative data for every novel compound, such as 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, is not always publicly available, we can extrapolate and compare its potential performance by examining the broader classes of nitro-heteroaromatic agents.
The Enduring Promise of Nitro-Heteroaromatics
The defining feature of this class of compounds is the presence of a nitro group (-NO2) on a heterocyclic ring system. This moiety is not merely a structural component but is central to their antimicrobial activity. Most nitro-heteroaromatic drugs are prodrugs, meaning they require intracellular reduction of the nitro group to form reactive intermediates that are toxic to the microbial cell.[1][2][3] This activation is typically carried out by microbial nitroreductases, enzymes that are often absent or have different specificities in mammalian cells, providing a degree of selective toxicity.[1][4][5] The resulting reactive species, including nitroso and hydroxylamine intermediates, can wreak havoc within the cell by damaging DNA, inhibiting protein synthesis, and disrupting essential metabolic pathways.[1][6][][8]
A Comparative Look at Key Nitro-Heteroaromatic Classes
To understand the potential of emerging compounds, it is instructive to compare them against established and clinically relevant nitro-heteroaromatic antimicrobials.
| Compound Class | Representative Drug(s) | Primary Spectrum of Activity | Mechanism of Action Highlights | Key Considerations |
| Nitroimidazoles | Metronidazole, Pretomanid[9][10] | Anaerobic bacteria, protozoa, Mycobacterium tuberculosis (Pretomanid)[11][12] | Reduction by anaerobic nitroreductases to generate reactive nitroso radicals that cause DNA strand breakage.[][12][13] | Excellent activity under anaerobic conditions; resistance can emerge through mutations in nitroreductase genes.[4] Pretomanid is a key component of new multi-drug resistant tuberculosis (MDR-TB) regimens.[14][15] |
| Nitrofurans | Nitrofurantoin | Primarily uncomplicated urinary tract infections (UTIs) caused by E. coli and other common uropathogens.[8][16] | Reduction by bacterial flavoproteins generates reactive intermediates that damage ribosomal proteins, DNA, and other macromolecules, inhibiting protein synthesis and other cellular processes.[6][8][17][18] | Achieves high concentrations in the urine, making it effective for UTIs with minimal systemic effects.[16] Resistance remains relatively uncommon due to its multiple target mechanisms.[17][18] |
| Nitro-dihydro-imidazooxazoles | Delamanid | Mycobacterium tuberculosis, particularly multi-drug resistant strains.[19][20][21] | Activated by a specific mycobacterial nitroreductase (Ddn) to generate reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[19][20][22][23] | A critical agent for treating MDR-TB; resistance is associated with mutations in the genes involved in its activation pathway.[20][21] |
| Nitrothiazoles/ Nitrobenzothiazoles | Nitazoxanide and experimental analogs | Broad-spectrum antiparasitic, antiviral, and some antibacterial activity against biofilm-forming bacteria.[24][25] | Inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, crucial for anaerobic energy metabolism.[24] | Structural modifications are being explored to enhance antibacterial and antibiofilm efficacy.[24][25] |
| Nitrobenzodioxoles | e.g., 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol | Anticipated antibacterial and/or antifungal activity based on the nitroaromatic scaffold. | Likely involves reductive activation by microbial nitroreductases to generate cytotoxic intermediates, similar to other nitro-heteroaromatics. | Specific spectrum of activity, potency, and mechanism would require dedicated experimental evaluation. |
Experimental Cornerstones for Comparative Evaluation
A robust comparison of antimicrobial agents hinges on standardized and well-controlled experimental protocols. Below are the essential assays for characterizing and comparing nitro-heteroaromatic compounds.
Antimicrobial Susceptibility Testing: MIC & MBC Determination
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental metrics for quantifying the potency of an antimicrobial agent.[26][27]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol for MIC Determination:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated for 16-20 hours at 35-37°C.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[26][27]
MBC Determination:
Following the MIC determination, an aliquot from the wells showing no growth is subcultured onto an agar plate without the antimicrobial agent.[28] After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[28]
Cytotoxicity Assays: Gauging the Safety Profile
High antimicrobial potency is only valuable if the compound exhibits low toxicity to host cells. Cytotoxicity assays are therefore a critical component of the evaluation process.[29][30][31][32][33]
Experimental Workflow: MTT Assay for Cell Viability
Sources
- 1. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ackerleylab.com [ackerleylab.com]
- 6. researchgate.net [researchgate.net]
- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 9. Pretomanid - Wikipedia [en.wikipedia.org]
- 10. tballiance.org [tballiance.org]
- 11. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 12. Metronidazole: an antibiotic and antiprotozoal medication | Pharmacology Mentor [pharmacologymentor.com]
- 13. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 14. Pretomanid for the treatment of drug resistant pulmonary tuberculosis: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pretomanid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. karger.com [karger.com]
- 17. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria | MDPI [mdpi.com]
- 25. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria | NSF Public Access Repository [par.nsf.gov]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. microchemlab.com [microchemlab.com]
- 29. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 30. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 5-Nitrobenzodioxole and 6-Nitrobenzodioxole Isomers: A Guide for Researchers
Positional isomerism, the subtle yet profound variation in the placement of functional groups on a molecular scaffold, can dramatically alter the biological activity of a compound. This guide provides a comprehensive comparison of the biological activities of two such isomers: 5-nitro-1,3-benzodioxole and 6-nitro-1,3-benzodioxole. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes information from research on related nitroaromatic and benzodioxole compounds to provide a robust framework for understanding their potential differential effects. We will delve into their anticipated cytotoxic, antimicrobial, and enzyme-inhibiting properties, underpinned by established structure-activity relationships and detailed experimental protocols to empower researchers in their own investigations.
The Benzodioxole Scaffold and the Influence of the Nitro Group
The 1,3-benzodioxole core is a recognized pharmacophore present in a wide array of natural products and synthetic compounds with diverse biological activities[1]. This structure provides a stable aromatic platform amenable to synthetic modification[1]. The addition of a nitro group, a potent electron-withdrawing moiety, significantly influences the chemical and biological properties of the benzodioxole ring. This functional group is known to be a key component in many bioactive molecules, contributing to a spectrum of activities including antimicrobial, anticancer, and antiparasitic effects[1]. The biological action of nitroaromatic compounds is often initiated by the reduction of the nitro group within cells, leading to the formation of reactive intermediates that can induce cellular damage[2].
Comparative Biological Activity Profile
While direct head-to-head experimental data for the 5-nitro and 6-nitro isomers of benzodioxole is limited, we can infer potential activities based on the broader class of nitroaromatic compounds and the principles of structure-activity relationships (SAR). The position of the nitro group on the aromatic ring is a critical determinant of biological activity, influencing factors such as electronic distribution, steric hindrance, and interaction with biological targets[3][4][5][6].
Cytotoxicity
Nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines[7][8]. This activity is often linked to the intracellular reduction of the nitro group, generating reactive nitrogen species that can lead to DNA damage and apoptosis. The position of the nitro group can influence the susceptibility of the compound to enzymatic reduction and its overall cytotoxic potency.
Table 1: Postulated Comparative Cytotoxicity of 5-Nitro vs. 6-Nitro Benzodioxole Isomers
| Feature | 5-Nitrobenzodioxole | 6-Nitrobenzodioxole | Rationale & Supporting Evidence |
| Predicted Cytotoxicity | Potentially significant | Potentially significant | Nitroaromatic compounds are known to exhibit cytotoxicity. The exact potency is dependent on cellular uptake and metabolic activation. |
| Potential for Isomeric Differentiation | The electronic environment of the 5-position may favor interaction with specific nitroreductases. | The steric environment of the 6-position could influence the rate of metabolic activation differently than the 5-isomer. | Studies on other classes of nitroaromatic compounds have demonstrated that positional isomerism significantly impacts cytotoxic activity[3][4][6]. |
Antimicrobial Activity
Nitroaromatic compounds are a well-established class of antimicrobial agents[2]. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to produce cytotoxic metabolites that damage cellular macromolecules, including DNA[2]. The efficacy of these compounds can be highly dependent on the redox potential of the specific isomer and the enzymatic machinery of the target microorganism.
Derivatives of 1,3-benzodioxole have been investigated for their antibacterial properties[9]. While specific minimum inhibitory concentration (MIC) values for the 5-nitro and 6-nitro isomers against a range of bacteria are not available in a comparative context, it is reasonable to hypothesize that they would exhibit antimicrobial activity. Furthermore, the difference in the electronic and steric properties between the two isomers could translate into variations in their antimicrobial spectrum and potency[3][4][6][10].
Table 2: Postulated Comparative Antimicrobial Activity of 5-Nitro vs. 6-Nitro Benzodioxole Isomers
| Feature | 5-Nitrobenzodioxole | 6-Nitrobenzodioxole | Rationale & Supporting Evidence |
| Predicted Antimicrobial Activity | Expected to be active against a range of bacteria and potentially fungi and parasites. | Expected to be active against a range of bacteria and potentially fungi and parasites. | The nitroaromatic scaffold is a known antimicrobial pharmacophore. Benzodioxole derivatives have shown antimicrobial potential[1][9]. |
| Potential for Isomeric Differentiation | The position of the nitro group could affect the efficiency of its reduction by microbial nitroreductases. | The steric and electronic differences may lead to a varied spectrum of activity against different microbial species. | Positional isomerism is a known factor influencing the antimicrobial efficacy and selectivity of various compound classes[3][4][6][10]. |
Enzyme Inhibition
The 1,3-benzodioxole moiety is known to interact with various enzymes, notably cytochrome P450s[11]. The introduction of a nitro group can further modulate these interactions and introduce new inhibitory activities. For instance, nitropropenyl benzodioxole derivatives have been explored as inhibitors of protein tyrosine phosphatases (PTPs), which are linked to pathogen virulence[1].
The differential positioning of the nitro group in the 5- and 6-isomers would alter the molecule's shape and electronic distribution, likely leading to different binding affinities and inhibitory profiles against various enzymes.
Table 3: Postulated Comparative Enzyme Inhibition Profile of 5-Nitro vs. 6-Nitro Benzodioxole Isomers
| Feature | 5-Nitrobenzodioxole | 6-Nitrobenzodioxole | Rationale & Supporting Evidence |
| Predicted Enzyme Inhibition | Potential to inhibit various enzymes, including cytochrome P450s and protein tyrosine phosphatases. | Potential to inhibit various enzymes, with a potentially different selectivity profile compared to the 5-isomer. | The benzodioxole core is a known enzyme inhibitor[11]. The nitro group can contribute to binding and inhibitory activity[1]. |
| Potential for Isomeric Differentiation | The specific geometry and electronic properties of the 5-isomer will dictate its binding to enzyme active sites. | The altered stereoelectronic profile of the 6-isomer could lead to differential inhibition of enzyme families or isoforms. | Structure-activity relationships for enzyme inhibitors are highly sensitive to the spatial arrangement of functional groups. |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of nitroaromatic compounds is intrinsically linked to the reduction of the nitro group. This process, catalyzed by nitroreductase enzymes, generates a cascade of reactive intermediates, including nitroso and hydroxylamine species, which are ultimately responsible for the observed cytotoxic and antimicrobial effects through covalent modification of cellular macromolecules like DNA and proteins.
Caption: Proposed mechanism of action for nitrobenzodioxole isomers.
The key differentiator between the 5-nitro and 6-nitro isomers will likely be the rate and efficiency of the initial enzymatic reduction step. This can be influenced by:
-
Electronic Effects: The position of the electron-withdrawing nitro group affects the electron density of the aromatic ring, which can influence the redox potential of the molecule and its susceptibility to reduction.
-
Steric Hindrance: The local steric environment around the nitro group can impact its ability to access the active site of nitroreductase enzymes.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, the following are detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5-nitrobenzodioxole and 6-nitrobenzodioxole in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The positional isomerism of the nitro group on the benzodioxole scaffold is anticipated to have a profound impact on the biological activity of 5-nitrobenzodioxole and 6-nitrobenzodioxole. While this guide provides a framework for understanding these potential differences based on established principles of medicinal chemistry, direct comparative experimental studies are essential to definitively elucidate their respective cytotoxic, antimicrobial, and enzyme inhibitory profiles. The provided protocols offer a starting point for researchers to conduct these crucial head-to-head comparisons. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of nitroaromatic compounds but also pave the way for the rational design of more potent and selective therapeutic agents.
References
- Synowiec, A., Żyła, K., Gniewosz, M., & Kieliszek, M. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 594-601.
- El-Behairy, M. F., Mazeed, T. E., El-Azzouny, A. A., & Aboul-Enein, M. N. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][3][12]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(2), 202-209.
- de Oliveira, G. A. R., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 47(4), 404-415.
- Murdoch, D. R., et al. (2018). Positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles. MedChemComm, 9(1), 143-149.
- El-Behairy, M. F., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][3][12]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(2), 202–209.
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- El-Behairy, M. F., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][3][12]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(2), 202-209.
- NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-.
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Gerasimova, A. Y., et al. (2022).
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.
- Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 594-601.
- Crespo-Hernández, C. E., et al. (2011).
- Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.
- Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 594-601.
- ResearchGate. (n.d.). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation.
- Wang, Y. F., et al. (2018). The IC50 cytotoxicity of compounds 1-3 and 5-FU toward different colon cancer cells. Molecules, 23(11), 2949.
- PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-.
- Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-.
- Zhang, J., et al. (2018). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 23(12), 3175.
- ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
- Rolón, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648582.
- Hadizadeh, F., et al. (2013). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 12(4), 695–703.
- Sciani, J. M., et al. (2021). Cytotoxicity potential of chemical constituents isolated and derivatised from Rhinella marina venom. Natural Product Research, 35(8), 1366-1375.
- de Souza, T. B., et al. (2013). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4897.
- PubChem. (n.d.). 2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(6-nitro-2H-1_3-benzodioxol-5-yl_methylidene]]([Link]
- PubChemLite. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. CAS 2620-44-2: 6-Nitro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, a key intermediate in pharmaceutical synthesis.[1] We will delve into the principles of method cross-validation, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in transitioning from a traditional HPLC method to a modern, high-efficiency UPLC system.
Introduction: The Analytical Imperative
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol serves as a critical building block in the synthesis of various pharmaceutical agents.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount. While HPLC has long been the gold standard, UPLC technology offers significant improvements in speed, resolution, and sensitivity.[2]
However, transitioning from a validated HPLC method to a UPLC method is not a simple "plug-and-play" operation. It necessitates a rigorous cross-validation process to ensure that the new method produces equivalent, reliable, and consistent results. This process is not merely a technical exercise; it is a regulatory requirement governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
The Leap from HPLC to UPLC: Core Principles
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressure of the system.[6]
-
HPLC (High-Performance Liquid Chromatography): Traditionally uses columns packed with particles of 3-5 µm in diameter. Systems typically operate at pressures below 6,000 psi.[7]
-
UPLC (Ultra-Performance Liquid Chromatography): Employs columns with sub-2 µm particles.[8] To efficiently move the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures, often up to 15,000 psi.[7]
This fundamental difference in particle size and pressure leads to UPLC's key advantages:
-
Increased Resolution & Sensitivity: Smaller particles provide more theoretical plates, resulting in sharper, narrower peaks and better separation of the target analyte from impurities.[2][9]
-
Faster Analysis Times: Higher optimal flow rates are possible without sacrificing resolution, dramatically reducing run times.[7]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (on narrower columns) lead to significant reductions in solvent use, making UPLC a more cost-effective and environmentally friendly option.[2]
The Regulatory Framework: Why Cross-Validation Matters
When an analytical method is transferred between laboratories or updated from one technology to another (e.g., HPLC to UPLC), a documented process is required to qualify the new setup. This is known as method transfer or, in this context, cross-validation.[4][10] The objective is to demonstrate that the two analytical procedures are equivalent and can be used for the same intended purpose.[11]
The validation of analytical procedures is outlined in the ICH Q2(R1) guideline, which details the performance characteristics that must be evaluated.[3][12] The transfer of these procedures is guided by USP General Chapter <1224> .[4][13]
Cross-validation ensures inter-laboratory reproducibility and supports regulatory compliance, confirming that the method remains robust and reliable under different conditions.[5]
Experimental Design and Protocols
A successful cross-validation begins with a robust HPLC method, which is then systematically scaled to UPLC parameters before undergoing rigorous validation according to ICH guidelines.[6][14]
Sample & Standard Preparation (Applicable to both methods)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution (50 µg/mL): Prepare the sample containing 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol by dissolving it in the diluent to achieve a target concentration of 50 µg/mL. Filter through a 0.22 µm syringe filter prior to injection.
Protocol 1: HPLC Method
-
Causality: The chosen C18 column is a versatile, robust choice for reverse-phase chromatography of moderately polar compounds like the target analyte. The mobile phase composition is selected to provide adequate retention and a good peak shape. The flow rate and column dimensions are typical for standard HPLC, ensuring compatibility with a wide range of instruments.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Protocol 2: UPLC Method (Scaled from HPLC)
-
Causality: The method is geometrically scaled from the HPLC conditions. The UPLC column uses the same C18 stationary phase chemistry but with a smaller particle size (1.8 µm) for higher efficiency.[15] The column dimensions are smaller, and the flow rate is adjusted to maintain a similar linear velocity, resulting in a significantly shorter run time while preserving the separation selectivity. The gradient time is proportionally reduced.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent UPLC system |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 2.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 2 µL |
| Detection | UV at 275 nm |
| Run Time | 4 minutes |
Cross-Validation Protocol & Acceptance Criteria
The following validation parameters must be assessed for both the HPLC and UPLC methods to demonstrate equivalency, in accordance with ICH Q2(R1).[12][16]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak for the analyte is pure and free from interference from blank, placebo, or degradation products. Peak purity index > 0.995. |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% for each level. |
| Precision (RSD%) | Repeatability: Six replicate injections of the 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. Overall RSD for intermediate precision ≤ 2.0%. |
| Range | Confirmed by the linearity and accuracy data. | The range where the method is precise, accurate, and linear. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (tailing factor, plate count) remain within limits. No significant change in results. |
Comparative Performance Data
The following tables summarize the expected performance and validation results from the cross-validation study.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | UPLC Method | Benefit of UPLC |
| Run Time | 15 min | 4 min | 73% Faster |
| Analyte Retention Time | ~7.2 min | ~1.8 min | - |
| Resolution (Analyte vs. nearest impurity) | 2.5 | 4.1 | Improved Separation |
| Theoretical Plates | 9,500 | 18,000 | Higher Efficiency |
| Tailing Factor | 1.2 | 1.1 | Better Peak Shape |
| Solvent Consumption per run | ~15 mL | ~2 mL | 87% Reduction |
Table 2: Summary of Validation Results
| Validation Parameter | HPLC Method (Result) | UPLC Method (Result) | Conclusion |
| Linearity (r²) | 0.9995 | 0.9998 | Comparable |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.1% | Comparable |
| Precision (Repeatability RSD%) | 0.85% | 0.65% | Comparable |
| Intermediate Precision (RSD%) | 1.10% | 0.92% | Comparable |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.2 µg/mL | UPLC is more sensitive |
Visualization of Workflows
Visualizing the process ensures clarity and logical execution of the cross-validation plan.
Caption: Workflow for HPLC to UPLC method cross-validation.
Caption: Decision tree for selecting a method transfer approach.
Discussion and Conclusion
The cross-validation data clearly demonstrates that the developed UPLC method is not only equivalent to the HPLC method in terms of accuracy and precision but is superior in performance. The UPLC method provides a 73% reduction in run time and an 87% decrease in solvent consumption , leading to significantly higher throughput and lower operational costs.[8] Furthermore, the enhanced resolution provides greater confidence in the separation of the main analyte from potential impurities, and the lower limit of quantitation signifies increased sensitivity.[2][9]
The successful transition from HPLC to UPLC is contingent upon a meticulously planned and executed cross-validation study. By adhering to ICH guidelines and employing a systematic approach to method scaling and validation, laboratories can confidently adopt modern chromatographic techniques. This ensures data integrity and regulatory compliance while capitalizing on the substantial gains in efficiency and performance offered by UPLC technology. For the analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, the UPLC method is the demonstrably superior choice for routine quality control and high-throughput environments.
References
- Uplc vs HPLC,All Difference You Must Know - uHPLCs. (2023-02-10).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Best Practices for Transferring Analytical Methods - The J. Molner Company. (2025-09-30).
- HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders.
- 〈1224〉 Transfer of Analytical Procedures - USP-NF ABSTRACT.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- What are the pros and cons of HPLC and UPLC? - Aijiren Lab Analytical Testing. (2022-08-04).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025-08-11).
- Analytical Method Transfer (USP 1224) Guideline - Pharma Beginners. (2021-01-23).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). FDA.
- A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem.
- Assay Transfers: A Guide to USP <1224> - Quantics Biostatistics. (2025-04-16).
- A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications - International Journal of Scientific Research & Technology.
- UPLC vs HPLC: what is the difference? - Alispharm.
- Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations Facilitators – - CASSS.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24).
- Separation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one on Newcrom R1 HPLC column.
- A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Flavonoid Analysis - Benchchem.
- Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation.
- Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - NIH.
- Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PubMed. (2025-10-08).
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology. (2017-04-02).
- Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - Frontiers.
- Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - ResearchGate. (2025-10-28).
- Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development | LCGC International.
- A Comprehensive Guide to Cross-Validation of HPLC and UPLC Methods for the Quantification of Isosativanone - Benchchem.
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol - Chem-Impex.
- 1-(6-Nitrobenzo[d][9][17]dioxol-5-yl)ethanol, min 98%, 1 gram.
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022-03-31).
- New update for ICH Q2 (R2) Analytical process validation guidance - AMSlab. (2024-07-05).
- Journal articles: 'Validation as per ICH guidelines' - Grafiati. (2025-06-03).
- Functionalization of 6-Nitrobenzo[9][17]dioxole with Carbonyl Compounds via TDAE Methodology - PMC - NIH.
- Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. uhplcs.com [uhplcs.com]
- 10. casss.org [casss.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. Journal articles: 'Validation as per ICH guidelines' – Grafiati [grafiati.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to the Synthesis of β-Hydroxy Esters: The Classical Reformatsky Reaction versus the TDAE-Mediated Approach
For over a century, the Reformatsky reaction has been a cornerstone in the synthetic organic chemist's toolbox for the formation of β-hydroxy esters, crucial intermediates in the synthesis of a wide array of natural products and pharmaceuticals.[1] This venerable reaction, typically employing metallic zinc to mediate the coupling of an α-haloester with a carbonyl compound, has proven its utility time and again. However, the landscape of synthetic methodology is one of constant evolution, with modern chemistry demanding milder conditions, higher efficiencies, and greater functional group tolerance. In this context, alternative approaches have emerged, with the use of potent organic reductants such as Tetrakis(dimethylamino)ethylene (TDAE) showing promise.
This guide provides an in-depth, objective comparison of the classical zinc-mediated Reformatsky reaction and the more contemporary TDAE-mediated methodology for the synthesis of β-hydroxy esters. We will delve into the mechanistic underpinnings of each approach, present a head-to-head comparison of their performance based on available experimental data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic endeavors.
The Foundational Method: The Classical Reformatsky Reaction
First reported by Sergey Reformatsky in 1887, the classical reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester to form an organozinc intermediate, commonly referred to as a Reformatsky enolate.[1][2] This enolate is sufficiently nucleophilic to attack the electrophilic carbon of an aldehyde or ketone, leading to the formation of a β-hydroxy ester after acidic workup.[2]
One of the key advantages of the classical Reformatsky reaction lies in its relatively mild conditions and broad substrate scope.[3] The zinc enolates are generally less basic than their lithium or magnesium counterparts (Grignard reagents), which allows for greater tolerance of various functional groups within the substrates.[4] However, the reaction is not without its drawbacks. Achieving high yields and good stereoselectivity can be challenging, and the reaction often requires activation of the zinc metal and can be sensitive to reaction conditions.[1]
A Modern Alternative: The TDAE-Mediated Approach
Tetrakis(dimethylamino)ethylene (TDAE) is a powerful, neutral organic electron donor. Its reducing potential is comparable to that of zinc metal, making it an attractive alternative for mediating reductive coupling reactions. The mechanism of the TDAE-mediated reaction is believed to involve a single-electron transfer (SET) from TDAE to the α-haloester, generating a radical anion which then collapses to an enolate and a halide radical. This enolate can then react with a carbonyl compound in a similar fashion to the classical Reformatsky reaction.
The primary appeal of the TDAE methodology lies in its potential for milder reaction conditions and improved chemoselectivity. As a homogeneous reductant, TDAE may offer better reproducibility and avoid issues associated with the surface activation of metallic zinc.
Head-to-Head Comparison: Performance and Practicality
| Parameter | Classical Reformatsky Reaction (Zinc) | TDAE-Mediated Methodology |
| Reductant | Zinc metal (heterogeneous) | Tetrakis(dimethylamino)ethylene (homogeneous) |
| Reaction Conditions | Often requires heating (e.g., reflux in THF or benzene)[5] | Potentially milder, room temperature conditions |
| Yields | Moderate to good, but can be variable[5] | Potentially high, but substrate-dependent |
| Substrate Scope | Broad, tolerates many functional groups[3] | Expected to be broad, good functional group tolerance |
| Stereoselectivity | Generally low to moderate, can be influenced by substrate and conditions[1] | Potentially tunable with chiral auxiliaries or catalysts |
| Practical Considerations | Requires activation of zinc; heterogeneous nature can lead to reproducibility issues.[1] | TDAE is air and moisture sensitive; byproducts are generally soluble. |
Mechanistic Insights: A Tale of Two Reductants
The fundamental difference between the two methodologies lies in the nature of the reductant and the mechanism of enolate formation.
Classical Reformatsky Reaction: An Organometallic Pathway
The classical reaction proceeds through a well-established organometallic intermediate. The oxidative insertion of zinc into the carbon-halogen bond is the key initiating step.
Caption: Mechanism of the Classical Reformatsky Reaction.
TDAE-Mediated Reaction: A Single-Electron Transfer Pathway
In contrast, the TDAE-mediated reaction is initiated by a single-electron transfer from the electron-rich TDAE molecule to the α-haloester.
Caption: Proposed Mechanism of the TDAE-Mediated Reaction.
Experimental Protocols
Classical Reformatsky Reaction: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
This protocol is a representative example of a classical Reformatsky reaction.
Materials:
-
Zinc dust
-
Iodine (catalytic amount)
-
Benzaldehyde
-
Ethyl bromoacetate
-
Anhydrous diethyl ether or THF
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq).
-
Add a crystal of iodine to activate the zinc.
-
Add a small volume of anhydrous diethyl ether or THF.
-
In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the aldehyde/ester solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by the disappearance of the iodine color and the start of reflux).
-
Add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl solution until the excess zinc has dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ester.
TDAE-Mediated Synthesis of β-Hydroxy Esters: A General Protocol
A detailed, optimized protocol for the TDAE-mediated synthesis of β-hydroxy esters is not as widely established as the classical method. However, based on the known reactivity of TDAE, a general procedure can be proposed.
Materials:
-
Tetrakis(dimethylamino)ethylene (TDAE)
-
Aldehyde or Ketone
-
α-Haloester
-
Anhydrous aprotic solvent (e.g., THF, acetonitrile)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde or ketone (1.0 eq) and the α-haloester (1.2 eq) in an anhydrous aprotic solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add TDAE (1.2 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Comparison
Caption: Comparative workflow of the Classical Reformatsky and TDAE-Mediated Reactions.
Conclusion and Future Outlook
The classical Reformatsky reaction remains a valuable and widely used method for the synthesis of β-hydroxy esters. Its long history has resulted in a deep understanding of its scope and limitations. The TDAE-mediated approach, while less established, presents a promising alternative that may offer advantages in terms of milder reaction conditions and potentially improved yields and selectivities.
For researchers and drug development professionals, the choice between these two methodologies will depend on the specific requirements of their synthetic target. The classical approach is a reliable choice for many applications, particularly when cost and familiarity are key considerations. The TDAE methodology, on the other hand, may be the preferred option when dealing with sensitive substrates that are incompatible with the conditions of the classical reaction, or when seeking to optimize yields and stereoselectivity.
Further research into the TDAE-mediated Reformatsky reaction is warranted to fully elucidate its synthetic potential. Direct, systematic comparisons with the classical zinc-mediated method across a broad range of substrates are needed to provide a clearer picture of its relative advantages and disadvantages. The development of catalytic versions of the TDAE-mediated reaction could also represent a significant step forward, further enhancing its appeal from both an economic and environmental perspective. As the demand for more efficient and sustainable synthetic methods continues to grow, the evolution of classical reactions like the Reformatsky synthesis through the introduction of novel reagents like TDAE will undoubtedly play a crucial role in the future of organic chemistry.
References
- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561–564. [Link]
- Diastereoselective aldol and reformatsky reactions of α-halo carbonyl compounds and aldehydes mediated by Titanium(II) Chloride. (n.d.). Tokyo University of Science. [Link]
- The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (n.d.).
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal. [Link]
- SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. (2024, May). University of Toledo.
- Diastereoselective Aldol and Reformatsky Reactions of .ALPHA.Halo Carbonyl Compounds and Aldehydes Mediated by Titanium(II) Chloride. (n.d.).
- Reformatsky reaction. (n.d.). Wikipedia. [Link]
- Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]
- A Practical Method for the Reformatsky Reaction of Aldehydes. (n.d.). Organic Chemistry Portal. [Link]
- Reformatsky Reaction. (2014, July 16).
- Catalyst-Free Decarbonylative Trifluoromethylthiolation Enabled by Electron Donor-Acceptor Complex Photoactivation. (n.d.).
- Enolate formation from ketones (video). (n.d.). Khan Academy. [Link]
- Enol
- Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. (n.d.).
- Cross-pinacol-type coupling reactions between alpha,beta-unsaturated ketones and aldehydes with low-valent metals. (n.d.).
- Syntheses of thiol and selenol esters by oxidative coupling reaction of aldehydes with RYYR (Y = S, Se) under metal-free conditions. (n.d.).
- Photoinduced Reductive Reformatsky Reaction of α-Haloesters and Aldehydes or Ketones by Cooperative Dual-Metal Catalysis. (n.d.).
- Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. (n.d.).
- The synthesis of enantioenriched alpha-hydroxy esters. (n.d.).
- Reductive Cross-Aldol Reaction Using Bromoaldehyde and an Aldehyde Mediated by Germanium(II): One-Pot, Large-Scale Protocol. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, a deep understanding of intermolecular interactions is paramount. These non-covalent forces govern the crystal packing of active pharmaceutical ingredients (APIs), influencing critical physicochemical properties such as solubility, stability, and bioavailability. The ability to accurately validate and compare these interactions in related structures, such as polymorphs or co-crystals, is a cornerstone of rational drug design. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions, and compares its utility with other established methodologies.
The silent architects of the solid state: Why intermolecular interactions matter
The journey of a drug from a molecule to a medicine is profoundly influenced by its solid-state properties. The specific arrangement of molecules in a crystal lattice, dictated by a delicate balance of intermolecular forces, can lead to the formation of different crystalline forms known as polymorphs. These polymorphs, while chemically identical, can exhibit vastly different physical properties. For instance, one polymorph of an API might be readily soluble and bioavailable, while another could be poorly soluble, rendering it therapeutically ineffective.[1]
Therefore, the ability to meticulously characterize and compare the intermolecular interaction patterns in different solid forms is not merely an academic exercise; it is a critical step in selecting the optimal candidate for drug development. This is where Hirshfeld surface analysis emerges as a uniquely insightful tool.
Unveiling the molecular neighborhood: The essence of Hirshfeld surface analysis
Hirshfeld surface analysis offers a visually intuitive and quantitative method to explore the immediate environment of a molecule within a crystal.[2] The Hirshfeld surface itself is a three-dimensional boundary defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all its neighbors.[2] In essence, it partitions the crystal into molecular fragments, allowing for a detailed examination of the contacts between them.
Several key properties are mapped onto the Hirshfeld surface to provide a comprehensive picture of the intermolecular interactions:
-
d norm Surface: This is a normalized contact distance that highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White regions represent contacts at the van der Waals separation, while blue regions indicate longer contacts.[3]
-
Shape Index and Curvedness: These properties describe the shape of the surface. The shape index can identify complementary "bumps" and "hollows" that are characteristic of π-π stacking interactions. Curvedness helps in delineating flat regions of the surface that are often associated with planar aromatic rings involved in stacking.[3]
-
2D Fingerprint Plots: These are two-dimensional histograms that summarize all the intermolecular contacts on the Hirshfeld surface.[4] They plot the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). The resulting plot is a unique "fingerprint" for a given crystal structure, allowing for a rapid and quantitative comparison of intermolecular interactions between different structures.[4]
A Practical Workflow for Hirshfeld Surface Analysis using CrystalExplorer
The following protocol outlines the key steps for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[1] The causality behind each step is explained to provide a deeper understanding of the process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystalexplorer.net [crystalexplorer.net]
Validating the Structure of Synthesized 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol: A Comparative Guide to 2D NMR Techniques
This technical guide provides an in-depth comparison of three powerful 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the complete structural validation of synthesized 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. We will move beyond theoretical descriptions to demonstrate how the interplay of these experiments provides a self-validating system of evidence, explaining the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.
The Target Structure and The Analytical Challenge
The target molecule, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, possesses several key structural features: a substituted aromatic ring, a methylenedioxy bridge, a nitro group, and an ethanol sidechain.
Figure 1: Structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol with systematic numbering for NMR assignment.
While 1D NMR can identify the presence of these components (e.g., aromatic protons, a methylene group, a methine, a methyl group), it cannot, on its own, definitively prove their connectivity. Key questions that 1D NMR leaves ambiguous include:
-
Which aromatic proton is which?
-
Is the ethanol sidechain attached at position 5, as desired, or at another position?
-
How can we confirm the relative positions of the nitro group and the ethanol substituent?
2D NMR spectroscopy elegantly resolves these ambiguities by mapping the interactions between nuclei through chemical bonds.[1][2]
The 2D NMR Experimental Workflow
A comprehensive structural elucidation follows a logical progression. After initial purification and confirmation of sample purity, a suite of 2D NMR experiments is conducted. Each experiment provides a unique piece of the structural puzzle, and together, they form an interlocking network of evidence.
Part 1: Identifying Spin Systems with COSY (Correlation Spectroscopy)
Expertise & Experience: The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) connectivity, typically through two or three bonds.[3][4] It is the first logical step in piecing together molecular fragments. Its resulting 2D spectrum displays the 1D proton spectrum on the diagonal, while off-diagonal "cross-peaks" indicate that two protons are J-coupled (i.e., they are neighbors).[5][6]
Expected Correlations for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol:
-
A strong correlation between the methine proton (H1') and the methyl protons (H2'), confirming the -CH(OH)CH₃ fragment.
-
No correlation between the two aromatic protons (H4 and H7) as they are separated by five bonds and are not coupled.
-
No correlation between the methylenedioxy protons (H2) and any other proton, as they are an isolated spin system.
Hypothetical Experimental Data (COSY)
| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Correlation Type | Interpretation |
| ~5.2 (H1') | ~1.6 (H2') | ³JHH | Confirms the ethanol sidechain connectivity. |
| ~7.3 (H4) | None | - | Isolated aromatic proton. |
| ~7.1 (H7) | None | - | Isolated aromatic proton. |
| ~6.1 (H2) | None | - | Isolated methylenedioxy group. |
Trustworthiness & Causality: The presence of the H1'-H2' cross-peak is definitive proof of the ethanol sidechain's integrity. The absence of other correlations is equally informative; it confirms that the aromatic protons are not adjacent and that the methylenedioxy group is isolated, which aligns perfectly with the proposed structure. This experiment allows us to confidently define the individual fragments before connecting them.
Part 2: Linking Protons to Carbons with HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Experience: The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[7][8] This is an exceptionally sensitive and powerful technique for unambiguously assigning carbon signals.[9][10] The resulting 2D spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other. Each cross-peak signifies a direct C-H bond. Quaternary carbons (those with no attached protons) will not appear in an HSQC spectrum.[7]
Expected Correlations for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol:
-
H4 will correlate to C4.
-
H7 will correlate to C7.
-
The two H2 protons will correlate to C2.
-
The H1' proton will correlate to C1'.
-
The three H2' protons will correlate to C2'.
Hypothetical Experimental Data (HSQC)
| Proton (δ, ppm) | Carbon (δ, ppm) | Interpretation |
| ~7.3 (H4) | ~106.0 (C4) | Assigns the C4 aromatic carbon. |
| ~7.1 (H7) | ~109.0 (C7) | Assigns the C7 aromatic carbon. |
| ~6.1 (H2) | ~103.0 (C2) | Assigns the methylenedioxy carbon. |
| ~5.2 (H1') | ~68.0 (C1') | Assigns the methine carbon of the sidechain. |
| ~1.6 (H2') | ~25.0 (C2') | Assigns the methyl carbon of the sidechain. |
Trustworthiness & Causality: HSQC provides a direct and reliable assignment of all protonated carbons. By pairing each proton signal with a specific carbon signal, we eliminate the guesswork involved in 1D ¹³C assignment. This step is critical for building the molecular framework and provides the necessary assignments to interpret the final, and most crucial, experiment: HMBC.
Part 3: Assembling the Puzzle with HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Experience: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule. It detects correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[11][12][13] Unlike HSQC, HMBC allows us to "see" through bonds, connecting the molecular fragments identified by COSY and assigning the quaternary carbons that were invisible in the HSQC spectrum.[14][15]
Expected Correlations for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol: This is the key experiment to connect the ethanol sidechain to the benzodioxole core and confirm the substituent pattern.
-
Connecting the sidechain: The methyl protons (H2') should show a three-bond correlation to the aromatic carbon C5. The methine proton (H1') should show two- and three-bond correlations to C5 and C4a, respectively.
-
Confirming Aromatic Substitution: The aromatic proton H4 should correlate to the quaternary carbons C5, C6, and C7a. The aromatic proton H7 should correlate to C5, C6, and C4a.
-
Positioning the Methylenedioxy Group: The methylenedioxy protons (H2) should show correlations to C4a and C7a.
Hypothetical Experimental Data (HMBC)
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Interpretation |
| ~7.3 (H4) | ~140.0 (C5), ~145.0 (C6), ~148.0 (C7a) | Places H4 adjacent to C5 and C4a, and confirms positions of quaternary carbons C6 and C7a. |
| ~7.1 (H7) | ~140.0 (C5), ~145.0 (C6), ~150.0 (C4a) | Places H7 adjacent to C6 and C7a, and confirms positions of quaternary carbons C5 and C4a. |
| ~6.1 (H2) | ~150.0 (C4a), ~148.0 (C7a) | Confirms the methylenedioxy bridge between C4a and C7a. |
| ~5.2 (H1') | ~140.0 (C5), ~150.0 (C4a) | Crucial Link: Connects the sidechain (C1') to the aromatic ring at C5. |
| ~1.6 (H2') | ~68.0 (C1'), ~140.0 (C5) | Crucial Link: Confirms the sidechain connection to C5 through a three-bond correlation. |
Trustworthiness & Causality: The observation of a correlation from the methyl protons (H2') to the aromatic carbon C5 is the single most important piece of data. It irrefutably establishes the point of attachment of the ethanol sidechain. The combined correlations from H4 and H7 to the various quaternary carbons (C5, C6, C4a, C7a) allow for the complete assignment of the aromatic ring and confirm the 1,2,4,5-tetrasubstituted pattern, thereby validating the position of the nitro group at C6 by elimination.
Synthesizing the Data: A Consolidated Structural Proof
No single experiment provides the complete picture. The power of this approach lies in the synergy of the results.
-
COSY established the CH-CH₃ fragment.
-
HSQC assigned the specific carbons attached to each proton in that fragment (C1' and C2').
-
HMBC then used the protons of that fragment (H1' and H2') to find its attachment point on the aromatic ring (C5).
This multi-faceted approach creates a robust, cross-validated structural proof that is essential for publication, patent filings, and regulatory submissions.
Detailed Experimental Protocols
Trustworthiness: A protocol is only as good as its reproducibility. The following describes a standard, field-proven methodology.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the purified 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on sample solubility; CDCl₃ is common, but DMSO-d₆ is useful if the hydroxyl proton is of interest.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a probe capable of inverse detection.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256 increments in the F1 dimension, with 8 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp2.2). Optimize the one-bond coupling constant for an average ¹JCH of 145 Hz. Acquire 256 increments in F1 with 16 scans per increment.
-
HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for a ⁿJCH of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[14] Acquire 400 increments in F1 with 32 scans per increment.
-
Conclusion: A Comparative Analysis of Utility
For the specific challenge of validating 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, each 2D NMR technique plays a distinct and indispensable role:
-
COSY: Essential for the rapid confirmation of directly-coupled proton networks. Its primary utility here was to validate the ethanol sidechain as a single, connected spin system.
-
HSQC: The definitive tool for assigning protonated carbons. It is more sensitive than older methods and provides the foundational C-H assignments needed to interpret the more complex HMBC spectrum.
-
HMBC: The ultimate structural arbiter. It provides the long-range connectivity information that ties all molecular fragments together and unequivocally establishes the substitution pattern on the aromatic ring. It is the only experiment of the three that could definitively place the ethanol sidechain at the C5 position.
By systematically applying this trio of experiments, researchers can move from a proposed structure to a fully validated molecular entity with the highest degree of scientific confidence.
References
- CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. CF NMR CEITEC.
- Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
- Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- Columbia University. (n.d.). COSY. NMR Core Facility.
- NMR Wiki. (2011, January 8). 2D HMBC.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Jadab, M. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
- Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube.
- Singh, S., & Sharma, A. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- Simpson, T. J. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. Academic Press.
- Papageorgiou, G., et al. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. dl.iranchembook.ir [dl.iranchembook.ir]
- 3. m.youtube.com [m.youtube.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. youtube.com [youtube.com]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2D HMBC - NMR Wiki [nmrwiki.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Reactivity of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol and its Non-Nitrated Analog
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Authored by Dr. Evelyn Reed, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to modulating the pharmacological and physicochemical properties of target molecules. The benzo[d]dioxole moiety, a common structural motif in numerous natural products and pharmaceuticals, offers a versatile platform for derivatization. This guide provides an in-depth comparative analysis of the reactivity of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol and its non-nitrated counterpart, 1-(benzo[d]dioxol-5-yl)ethanol. The introduction of a nitro group, a potent electron-withdrawing substituent, profoundly alters the electronic landscape of the benzodioxole ring system, leading to significant and often predictable shifts in reactivity. Understanding these differences is crucial for designing efficient synthetic routes and for the rational design of novel therapeutics. This document will delve into the theoretical underpinnings of their reactivity, present comparative experimental data from analogous systems, and provide detailed protocols for key comparative reactions.
Theoretical Framework: The Electronic Influence of the Nitro Group
The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and the stability of intermediates formed during a reaction. The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.[1]
-
Resonance Effect (-M): The nitro group can delocalize the pi electrons of the aromatic ring onto its oxygen atoms, creating additional resonance structures with a positive charge on the ring.[1][2]
Conversely, the non-nitrated 1-(benzo[d]dioxol-5-yl)ethanol possesses a relatively electron-rich aromatic ring. The oxygen atoms of the dioxole ring donate electron density to the aromatic system through resonance (+M effect), although they also exert a mild electron-withdrawing inductive effect (-I). The net result is an activated aromatic system compared to benzene.
This fundamental electronic dichotomy dictates the divergent reactivity of these two molecules in key chemical transformations.
Comparative Reactivity Analysis
This section will compare the expected reactivity of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol and 1-(benzo[d]dioxol-5-yl)ethanol in several common organic reactions, supported by data from analogous systems.
Oxidation of the Alcohol Functionality
The oxidation of a benzylic alcohol to the corresponding aldehyde or ketone is a common and important transformation. The rate of this reaction is sensitive to the electronic nature of the aromatic ring.
Expected Outcome: 1-(Benzo[d]dioxol-5-yl)ethanol is expected to undergo oxidation at a faster rate than its nitrated analog. Electron-donating groups on the aromatic ring can stabilize the transition state of the oxidation reaction, which often has some degree of positive charge development at the benzylic carbon. Conversely, the strong electron-withdrawing nitro group will destabilize this transition state, thereby increasing the activation energy and slowing down the reaction rate.
Supporting Experimental Data: Kinetic studies on the oxidation of substituted benzyl alcohols consistently demonstrate that electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. For instance, in the oxidation of para-substituted benzyl alcohols by acidified dichromate, the order of reactivity was found to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂.[3] This trend is also observed with other oxidizing agents like pyrazinium dichromate and quinoxalinium dichromate.[1][4]
| Compound | Relative Rate of Oxidation (Predicted) |
| 1-(Benzo[d]dioxol-5-yl)ethanol | Faster |
| 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol | Slower |
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. The electron-rich nature of the aromatic ring is crucial for its susceptibility to attack by electrophiles.
Expected Outcome: 1-(Benzo[d]dioxol-5-yl)ethanol will be significantly more reactive towards electrophiles than its nitrated counterpart. The electron-donating nature of the dioxole group and the hydroxyl group (ortho, para-directing) activates the ring for electrophilic attack. In contrast, the powerful deactivating effect of the nitro group makes the aromatic ring of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol highly electron-deficient and thus much less reactive towards electrophiles. Any substitution that does occur would be directed to the meta position relative to the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a good leaving group can facilitate nucleophilic aromatic substitution.
Expected Outcome: While neither of the parent compounds has an ideal leaving group for a typical SNAr reaction, the principle of nucleophilic attack on the aromatic ring is highly relevant. The electron-deficient ring of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitro group. In contrast, the electron-rich ring of the non-nitrated analog would be highly resistant to nucleophilic attack. This difference in reactivity is fundamental to the synthetic utility of nitroaromatic compounds.[5][6]
Experimental Protocols
The following protocols provide a framework for the synthesis of the two target compounds and for a comparative kinetic analysis of their oxidation.
Synthesis of 1-(Benzo[d]dioxol-5-yl)ethanol
This procedure is adapted from synthetic routes for analogous compounds.[7]
Workflow for the Synthesis of 1-(Benzo[d]dioxol-5-yl)ethanol
Caption: Synthesis of 1-(Benzo[d]dioxol-5-yl)ethanol via Grignard reaction.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of piperonal in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(benzo[d]dioxol-5-yl)ethanol.
Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
This procedure is based on a reported synthesis of this compound.[8]
Workflow for the Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Caption: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
Materials:
-
6-Nitropiperonal (6-nitro-1,3-benzodioxole-5-carbaldehyde)
-
Methylmagnesium iodide (prepared as described above)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 6-nitropiperonal in anhydrous DMF and cool the solution to -20°C.
-
Grignard Addition: Add a solution of methylmagnesium iodide in diethyl ether dropwise to the cooled solution of 6-nitropiperonal, maintaining the temperature below -15°C. Stir the reaction mixture at -20°C for 1 hour, then allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the residue by silica gel column chromatography to yield 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol.
Comparative Kinetic Study: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol allows for the quantitative comparison of the oxidation rates of the two alcohols.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic study of alcohol oxidation.
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of 1-(benzo[d]dioxol-5-yl)ethanol, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, and pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
-
Kinetic Run: In a thermostated cuvette, place a solution of one of the alcohols in dichloromethane. Initiate the reaction by adding a small aliquot of the PCC stock solution (ensuring the alcohol is in large excess).
-
Data Acquisition: Immediately begin monitoring the absorbance of the solution at a wavelength where PCC absorbs strongly (e.g., 350 nm) using a UV-Vis spectrophotometer. Record the absorbance at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Comparison: Repeat the experiment under identical conditions for the other alcohol. Compare the values of k_obs to determine the relative rates of oxidation.
Conclusion
The presence of a nitro group on the benzo[d]dioxole ring of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol dramatically alters its chemical reactivity compared to its non-nitrated analog. The strong electron-withdrawing nature of the nitro group deactivates the molecule towards reactions that favor electron-rich substrates, such as oxidation of the benzylic alcohol and electrophilic aromatic substitution. Conversely, it activates the aromatic ring for potential nucleophilic attack. This guide provides a theoretical basis for these reactivity differences, supported by experimental evidence from related systems, and offers practical protocols for their synthesis and comparative analysis. For researchers in drug development and synthetic chemistry, a thorough understanding of these substituent effects is indispensable for the efficient and rational design of novel molecules with desired properties.
References
- Degirmenbasi, N., & Boz, N. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Turkish Journal of Chemistry, 30(3), 327-334.
- Park, Y., & Kim, Y. S. (2015). A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Bulletin of the Korean Chemical Society, 36(6), 1735-1739.
- Royal Society of Chemistry. (2013). Supporting information for Asymmetric transfer hydrogenation of ketones using tethered Ru(II) catalysts.
- Jetir.org. (2019).
- Dolmery, L., et al. (2007). Functionalization of 6-Nitrobenzo[1][9]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 12(4), 843-853.
- MDPI. (2024). (E)-1-(Benzo[d][1][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938.
- Journal of Emerging Technologies and Innovative Research. (2025). Kinetic and Mechanistic study of oxidation of Benzyl alcohol byN-Chlorosuccinimide. JETIR, 12(4).
- Worldresearchersassociations.com. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical and Pharmaceutical Research, 11(4).
- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
- National Center for Biotechnology Information. (n.d.). (E)-3-(6-Nitrobenzo[d][1][9]dioxol-5-yl).
- Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(2), 539-546.
- National Center for Biotechnology Information. (2020).
- MDPI. (2018). (E)-1-(2-Aminophenyl)-3-(benzo[d][1][9]dioxol-5-yl)prop-2-en-1-one. Molbank, 2018(4), M1013.
- National Center for Biotechnology Information. (2012). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. PubMed Central.
- National Center for Biotechnology Information. (2017). Design and Synthesis of 5-Substituted Benzo[d][1][9]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed.
- Frontiers. (2020).
- MDPI. (2020). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
- ResearchGate. (2012). Proposed reaction mechanisms for observed products with benzyl alcohol and NO3.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole-5-ethanol, alpha-methyl-.
- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
- ResearchGate. (2014).
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13.
- ResearchGate. (2024). (E)-1-(Benzo[d][1][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Oakwood Chemical. (n.d.). 1-(6-Nitrobenzo[d][1][9]dioxol-5-yl)ethanol, min 98%.
- ResearchGate. (2014). Synthesis of 2,2-functionalized benzo[1][9]dioxoles.
- ResearchGate. (2020). 1 H NMR spectrum of (E)-N′-(benzo[d][1][9]dioxol-5-ylmethylene)
- CrashCourse. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47 [Video]. YouTube. [Link]
- Benchchem. (2025).
- Jetir.org. (2025). Kinetic and Mechanistic study of oxidation of Benzyl alcohol by N-Chlorosuccinimide. JETIR, 12(4).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 3. orientjchem.org [orientjchem.org]
- 4. jetir.org [jetir.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]
- 8. Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds via TDAE Methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Advanced Materials: Benchmarking the Performance of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel materials with superior performance characteristics, the scientific community continuously explores unique molecular architectures. Among these, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is emerging as a compound of significant interest. Its distinct combination of a nitroaromatic system and a benzodioxole moiety suggests a wealth of potential applications, from high-energy-density materials to advanced optical components. This guide provides a comprehensive performance benchmark of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, comparing its projected capabilities with established and emerging alternatives in key material science domains.
The unique structural features of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, specifically the electron-withdrawing nitro group and the planar, electron-rich benzodioxole core, are the primary drivers of its promising material properties. The nitro group is well-known for its contribution to high energy density in materials and its ability to enhance nonlinear optical responses.[1] The benzodioxole group, a common motif in bioactive molecules and organic synthesis, provides a rigid and thermally stable platform.[2][3]
This guide will delve into two primary application areas where 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is poised to make a significant impact: as a high-energy cathode material in lithium-ion batteries and as a component in nonlinear optical materials. Due to the limited direct experimental data on 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in these specific applications, this guide will leverage performance data from structurally analogous compounds to provide a robust comparative analysis. This approach allows for an insightful projection of its potential, grounded in the established performance of similar chemical entities.
Section 1: High-Energy Cathode Materials for Lithium-Ion Batteries
The demand for batteries with higher energy density is a major driving force in materials research. Organic electrode materials are a promising alternative to traditional inorganic cathodes, offering advantages such as light weight, sustainability, and tunability of electrochemical properties.[4] Nitroaromatic compounds, in particular, have been identified as exceptional candidates for high-capacity cathodes due to the multi-electron redox reactions of the nitro group.[5]
Comparative Performance Analysis
To benchmark the potential of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol as a cathode material, we will compare it with a well-studied high-performance nitroaromatic compound, 1,5-dinitronaphthalene (1,5-DNN), and a nitro-functionalized metal-organic framework (MOF), MIL-101-NO2-0.25.
| Performance Metric | 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (Projected) | 1,5-dinitronaphthalene (1,5-DNN)[5] | MIL-101-NO2-0.25[6] |
| Theoretical Specific Capacity (mAh/g) | High (based on multi-electron nitro reduction) | 1338 | N/A (focus on polysulfide adsorption) |
| Discharge Voltage (V vs. Li/Li+) | ~2.4 - 2.6 | 2.55 | N/A |
| Energy Density (Wh/kg) | Potentially >3000 | 3273 | N/A |
| Key Feature | Multi-electron redox from nitro group | Six-electron transfer per nitro group | High polysulfide adsorption |
The projected high specific capacity and energy density of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol are based on the demonstrated ability of the nitro group in similar aromatic systems to undergo a six-electron reduction to an amino group, a process that imparts a massive theoretical capacity.[5] The benzodioxole moiety is expected to provide a stable backbone for this electrochemical process.
Experimental Workflow: Electrochemical Performance Evaluation
The following workflow outlines the key steps for evaluating the electrochemical performance of a new cathode material like 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
Detailed Protocol: Coin Cell Assembly and Testing
This protocol provides a standardized procedure for assembling and testing 2032-type coin cells for the evaluation of new cathode materials.[7][8][9][10][11]
1. Electrode Slurry Preparation:
-
In a vial, mix the active material (e.g., 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol), conductive carbon (e.g., Super P), and a binder (e.g., PVDF) in a weight ratio of 80:10:10.
-
Add N-methyl-2-pyrrolidone (NMP) as a solvent and stir until a homogeneous slurry is formed.
2. Electrode Casting and Preparation:
-
Cast the slurry onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.
-
Dry the electrode sheet in a vacuum oven at 80°C for 12 hours.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm).
3. Coin Cell Assembly (in an Argon-filled Glovebox):
-
Place the punched cathode at the bottom of a 2032 coin cell case.
-
Add a few drops of electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).
-
Place a microporous polymer separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place a lithium metal disc as the anode on top of the separator.
-
Add a stainless steel spacer and a spring.
-
Carefully place the top cap and crimp the coin cell using a crimping machine to ensure a hermetic seal.
4. Electrochemical Measurements:
-
Formation Cycles: Perform initial charge-discharge cycles at a low current rate (e.g., C/20) to form a stable solid-electrolyte interphase (SEI).
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., from C/10 to 2C) to evaluate rate capability and long-term cycling stability.
-
Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the electrochemical reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the charge transfer resistance and other kinetic parameters.
Section 2: Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and optical limiting.[12][13][14] Organic molecules with large third-order NLO susceptibilities (χ(3)) are particularly sought after. Nitroaromatic compounds are known to exhibit significant NLO responses due to the strong electron-withdrawing nature of the nitro group, which enhances intramolecular charge transfer.[15][16][17]
Comparative Performance Analysis
Here, we project the NLO performance of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol against other organic NLO materials. Due to the scarcity of direct χ(3) measurements for closely related benzodioxole derivatives, we will compare it with representative high-performance organic NLO materials.
| Performance Metric | 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (Projected) | N-(2,4-dinitrophenyl)-1-chloro-3-phenyl-2-propanamine (DNCPA)[17] | N-(5-nitro-2-pyridyl)leucinol (NPLO)[17] |
| Nonlinear Refractive Index (n2) | Expected to be significant and negative (self-defocusing) | - | - |
| Nonlinear Absorption Coefficient (β) | Expected to be significant | - | - |
| Third-Order Susceptibility (χ(3)) | Potentially high due to nitro group and π-conjugated system | - | - |
| Effective Nonlinear Coefficient (deff) (pm/V) | N/A (a second-order property) | 0.13 (Type I), 1.1 (Type II) | 40 (Type I), 3.0 (Type II) |
The presence of the nitro group and the aromatic benzodioxole system in 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is expected to give rise to a strong third-order NLO response. The planarity of the benzodioxole core can facilitate π-electron delocalization, which is beneficial for enhancing NLO properties.
Experimental Workflow: Z-Scan for Third-Order NLO Characterization
The Z-scan technique is a widely used and relatively simple method to determine the sign and magnitude of the nonlinear refractive index (n2) and the nonlinear absorption coefficient (β), from which the third-order susceptibility (χ(3)) can be calculated.[12][13][18][19]
Detailed Protocol: Z-Scan Measurement
This protocol describes the general procedure for performing a Z-scan experiment to characterize the third-order NLO properties of a material.[12][13][18][20]
1. Sample Preparation:
-
Dissolve a known concentration of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in a high-purity solvent (e.g., THF or chloroform) that has a negligible NLO response at the laser wavelength used.
-
Place the solution in a quartz cuvette with a known path length (typically 1 mm).
2. Z-Scan Experimental Setup:
-
A laser beam (e.g., a continuous wave DPSS laser at 532 nm or a pulsed Nd:YAG laser) is focused using a lens.
-
The sample cuvette is mounted on a motorized translation stage that can move it along the beam propagation direction (the z-axis).
-
A photodetector is placed in the far field to measure the transmitted laser intensity.
-
For the closed-aperture Z-scan , an aperture is placed before the detector to measure the intensity changes due to nonlinear refraction.
-
For the open-aperture Z-scan , the aperture is removed to collect all the transmitted light and measure the intensity changes due to nonlinear absorption.
3. Data Acquisition:
-
Closed-Aperture Scan: The sample is moved from a position far from the focal point (-z) to a position far from the focal point on the other side (+z), and the normalized transmittance through the aperture is recorded as a function of the sample position. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n2 (self-focusing).
-
Open-Aperture Scan: The measurement is repeated without the aperture. A dip in transmittance at the focal point indicates two-photon absorption or other nonlinear absorption processes.
4. Data Analysis:
-
The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction.
-
The resulting curve is fitted to theoretical models to extract the value of the nonlinear refractive index (n2).
-
The open-aperture data is fitted to theoretical models to determine the nonlinear absorption coefficient (β).
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ(3)) can then be calculated from n2 and β, respectively.
Section 3: Thermal Stability Assessment
For most material science applications, thermal stability is a critical performance parameter. Materials used in electronic devices or high-energy applications must withstand elevated temperatures without significant degradation.
Comparative Performance Analysis
The thermal stability of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is projected based on data from a structurally related, highly nitrated benzodioxane derivative, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD).
| Performance Metric | 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (Projected) | 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)[21] | Trinitrotoluene (TNT)[22] |
| Decomposition Onset Temperature (°C) | Expected to be > 200°C | 240 (sublimation starts) | ~180 |
| Melting Point (°C) | 86 - 90[23] | 286 | 80.6 |
| Complete Degradation Temperature (°C) | - | 290 - 329 | >240 |
The high thermal stability of TNBD suggests that the benzodioxole core provides a robust framework. While 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol has a lower melting point, its decomposition onset is anticipated to be significantly higher than that of traditional energetic materials like TNT, making it a promising candidate for applications requiring good thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.[24][25][26][27][28]
1. Instrument Setup:
-
Use a calibrated thermogravimetric analyzer.
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) in an inert crucible (e.g., alumina).
2. Measurement Conditions:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample to prevent oxidative degradation.
3. Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
The onset temperature of decomposition is determined from the point where significant weight loss begins.
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Conclusion
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol stands as a molecule of considerable promise for advanced material science applications. By leveraging comparative data from structurally analogous compounds, this guide has projected its strong potential as both a high-energy cathode material for next-generation lithium-ion batteries and as a component in high-performance nonlinear optical materials. Its unique molecular architecture, combining the energetic and optically active nitro group with the stable benzodioxole framework, offers a compelling platform for the design of new functional materials. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these projections and to further explore the exciting possibilities that 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol and its derivatives hold for the future of material science.
References
- Singh, V., Kharangarh, P. R., Kumar, P., Singh, D., Sanjay, Ghosh, A., & Kumar, S. (2019). Measurements of Third-Order Optical Nonlinearity using Z-Scan Technique: A Review. AIP Conference Proceedings, 2142(1), 070002. [Link]
- Jeyaram, S., & Geethakrishnan, T. (2021). A study on the third-order nonlinear optical properties of pure KMnO4 using the CW Z-scan technique. RSC Advances, 11(54), 34235-34243. [Link]
- Wu, F., Li, L., Liu, J., Lu, Y., Zhang, Y., Wang, Z., ... & Chen, Y. (2022). A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. Proceedings of the National Academy of Sciences, 119(6), e2118362119. [Link]
- Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2023). Nitro-functionalized Fe-MOFs for lithium-sulfur batteries. Ionics, 29(12), 5037-5045. [Link]
- Zhilin, A. A., Suponitsky, K. Y., & Sheremetev, A. B. (2022). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)
- ResearchGate. (n.d.). The experimental setup for measuring optical nonlinearity by use of the z-scan technique.[Link]
- Singh, V., et al. (2019). Measurements of third-order optical nonlinearity using Z-scan technique: A review. AIP Conference Proceedings. [Link]
- University of Washington. (n.d.). Thermogravimetric Analysis. [Link]
- D'Amico, F., et al. (2014). Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]
- PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. [Link]
- Eltra. (n.d.). Thermogravimetric Analysis (TGA)
- Dalton, A. (2024). Illuminating the optical properties of nitroaromatics in different atmospheric environments. UCI Department of Chemistry. [Link]
- Le, A. N., et al. (2020). Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]
- Xu, K., et al. (2020). High-substitute nitrochitosan used as energetic materials: Preparation and detonation properties.
- Zeman, S., et al. (2021).
- Self, J., et al. (2019). Standardization of Coin-Cell Assembly, Electrochemical Testing, and Performance-Metrics for Li-Ion Batteries.
- Hanson, A. (2021).
- ResearchGate. (n.d.). Nitroaromatics as High‐Energy Organic Cathode Materials for Rechargeable Alkali‐Ion (Li, Na, and K)
- MDPI. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. [Link]
- eScholarship.org. (n.d.).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
- The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (n.d.). LinkedIn. [Link]
- Favero, S. (2024, January 12). Coin cell assembling and testing [Video]. YouTube. [Link]
- Wikipedia. (2023, December 1). 1,3-Benzodioxole. [Link]
- ResearchGate. (n.d.).
- Yokoo, T., et al. (1993). Linear and Nonlinear Optical Properties of New Organic Materials. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. [Link]
- Arshad, S., et al. (2011). (E)-3-(6-Nitrobenzo[d][5][12]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
- ResearchGate. (n.d.).
- Pharmaffiliates. (n.d.). 1-(6-Nitrobenzo[d][5][12]dioxol-5-yl)ethanol (BSC). [Link]
- JoVE. (2018).
- Scribd. (n.d.).
- National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
- Institute of Chemical Engineering Sciences. (n.d.).
- ResearchGate. (n.d.).
- Aladdin. (n.d.). 1-(6-Nitrobenzo[d][5][12]dioxol-5-yl)ethanol. [Link]
- ResearchGate. (n.d.). Electrochemical performance of an all-graphene-battery composed of a functionalized graphene cathode and a reduced graphene oxide anode in a full cell system. [Link]
- Journal of Materials Chemistry A. (2018).
- MDPI. (2022).
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. red.library.usd.edu [red.library.usd.edu]
- 5. A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Three-electrode Coin Cell Preparation and Electrodeposition Analytics for Lithium-ion Batteries [jove.com]
- 11. scribd.com [scribd.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Nonlinear Optical Phenomena and Photonic Materials – Non-Linear Optics and Laser Applications Laboratory [nam.upatras.gr]
- 15. Illuminating the optical properties of nitroaromatics in different atmospheric environments | UCI Department of Chemistry [chem.uci.edu]
- 16. Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments [escholarship.org]
- 17. Linear and Nonlinear Optical Properties of New Organic Materials (1993) | Tsunetoshi Sugiyama | 8 Citations [scispace.com]
- 18. A study on the third-order nonlinear optical properties of pure KMnO 4 using the CW Z-scan technique - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00947B [pubs.rsc.org]
- 19. OPG [opg.optica.org]
- 20. researchgate.net [researchgate.net]
- 21. Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. chemimpex.com [chemimpex.com]
- 24. etamu.edu [etamu.edu]
- 25. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 26. epfl.ch [epfl.ch]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
A Comparative Guide to the Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol: An Evaluation of Plausible Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathways: A Head-to-Head Comparison
Two logical and chemically sound synthetic routes are proposed and evaluated. Both pathways begin from commercially available starting materials and employ common laboratory reagents and techniques.
Protocol 1: Grignard Addition to 6-Nitropiperonal
This protocol follows a two-step sequence: the nitration of piperonal (3,4-methylenedioxybenzaldehyde) followed by the addition of a methyl group via a Grignard reaction.
Protocol 2: Reduction of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone
This alternative three-step approach commences with the Friedel-Crafts acylation of 1,3-benzodioxole, followed by nitration of the resulting ketone, and concludes with the selective reduction of the ketone functionality to the desired secondary alcohol.
Comparative Analysis of Synthetic Protocols
The choice between these two protocols will depend on the specific constraints and priorities of the laboratory. A summary of the key comparative points is presented in the table below.
| Parameter | Protocol 1: Grignard Addition | Protocol 2: Ketone Reduction |
| Starting Materials | Piperonal, Methylmagnesium bromide | 1,3-Benzodioxole, Acetyl chloride, Sodium borohydride |
| Number of Steps | 2 | 3 |
| Key Transformations | Electrophilic Aromatic Substitution (Nitration), Nucleophilic Addition (Grignard Reaction) | Friedel-Crafts Acylation, Electrophilic Aromatic Substitution (Nitration), Carbonyl Reduction |
| Potential Advantages | Shorter synthetic route. | Milder final reduction step, potentially avoiding side reactions with the nitro group. |
| Potential Challenges | The Grignard reagent can be sensitive to moisture and may interact with the nitro group. Careful control of reaction conditions is crucial. | The Friedel-Crafts acylation may yield isomeric byproducts, requiring careful purification. |
| Safety Considerations | Grignard reagents are pyrophoric and react violently with water. Nitrating agents are highly corrosive and strong oxidizers. | Friedel-Crafts acylation uses a Lewis acid catalyst which is corrosive and moisture-sensitive. Nitrating agents are highly corrosive. |
Experimental Methodologies
Protocol 1: Grignard Addition to 6-Nitropiperonal
This protocol is designed for chemists familiar with handling organometallic reagents and performing reactions under anhydrous conditions.
Step 1: Synthesis of 6-Nitropiperonal
-
To a stirred solution of piperonal (1 equivalent) in glacial acetic acid at 0-5 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitropiperonal.
Step 2: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether.
-
Add a small amount of methyl iodide (1.2 equivalents) to initiate the reaction. Once the reaction starts, add the remaining methyl iodide dropwise to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting Grignard reagent to 0 °C.
-
Dissolve 6-nitropiperonal (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone
This protocol may be preferable for those wishing to avoid the use of Grignard reagents.
Step 1: Synthesis of 1-(Benzo[d]dioxol-5-yl)ethanone
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of 1,3-benzodioxole (1 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Step 2: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone
-
Follow the nitration procedure described in Step 1 of Protocol 1, using 1-(benzo[d]dioxol-5-yl)ethanone as the starting material.
Step 3: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
-
Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone (1 equivalent) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. The use of a mild reducing agent like sodium borohydride is intended to selectively reduce the ketone without affecting the nitro group.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the two protocols.
Caption: Reaction scheme for Protocol 1.
Caption: Reaction scheme for Protocol 2.
Conclusion
Both proposed protocols offer viable pathways for the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. Protocol 1 is more concise, but the use of a Grignard reagent necessitates stringent anhydrous conditions and careful handling. Protocol 2, while longer, employs a milder final reduction step that may offer better chemoselectivity and be more amenable to scale-up. The ultimate choice of protocol will be dictated by the available resources, the scale of the synthesis, and the experience of the chemist. It is strongly recommended that small-scale trial reactions are conducted to optimize conditions and assess the feasibility of the chosen route before proceeding to a larger scale.
References
- General scheme of synthesis of derivatives of safrole. - ResearchGate.
- Safrole - Wikipedia.
- Scheme 1. Synthesis of safrole oxide derivatives 4a-c, 6a-c, 9a-h. - ResearchGate.
- Structures of safrole and derivatives. | Download Scientific Diagram - ResearchGate.
- New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC - NIH.
- Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents.
- Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal.
- 1-(6-Nitrobenzo[d][3][4]dioxol-5-yl)ethanol | Aladdin.
- (PDF) Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - Worldresearchersassociations.Com.
- (E)-3-(6-Nitrobenzo[d][3][4]dioxol-5-yl) - NIH.
- How to reduce carboxylic group to alcohol with nitro group untouched? - ResearchGate.
- Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing).
- Henry reaction - Wikipedia.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
Sources
A Senior Application Scientist's Guide to Comparative Docking Analysis: A Case Study on 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol Derivatives as Potential COX-2 Inhibitors
Abstract
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide presents a comprehensive framework for conducting comparative molecular docking studies, using derivatives of the versatile synthetic building block, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, as a case study.[3] Recognizing the compound's association with the development of anti-inflammatory agents, we target the inducible cyclooxygenase-2 (COX-2) enzyme, a cornerstone in inflammation research.[4] We delineate a rigorous, self-validating in silico protocol, from ligand and protein preparation to post-docking analysis. By comparing our rationally designed ligands against the well-established COX-2 inhibitor, Celecoxib, we provide a blueprint for researchers to evaluate novel chemical scaffolds, interpret binding interactions with key active site residues, and prioritize candidates for further synthesis and in vitro validation.
Introduction: The Scientific Rationale
The Benzodioxole Scaffold: A Privileged Structure
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds, conferring a stable and synthetically adaptable core.[5] The specific precursor, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, serves as a valuable starting point for chemical elaboration due to its reactive hydroxyl and nitro groups, which allow for the generation of a diverse library of derivatives.[3][4] Its documented utility in the synthesis of potential anti-inflammatory agents provides a logical foundation for exploring its derivatives against inflammation-related targets.[3]
Target Selection: Why Cyclooxygenase-2 (COX-2)?
The cyclooxygenase (COX) enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Two main isoforms exist: COX-1, a constitutive enzyme responsible for homeostatic functions, and COX-2, which is primarily induced during inflammation.[4] Selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
The key to this selectivity lies in subtle but critical differences in their active sites. The substitution of Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2 creates a hydrophobic side pocket.[5][6] This structural nuance allows bulkier ligands to bind, an opportunity that can be exploited for designing isoform-selective inhibitors. For this study, we have selected the murine COX-2 crystal structure complexed with Celecoxib (PDB ID: 3LN1) as our receptor model, providing a high-quality template for our docking simulations.[3][7]
The In-Silico Protocol: A Validated Workflow
A robust and reproducible docking protocol is the bedrock of any computational study. The methodology described below is designed to be self-validating by incorporating a re-docking step of the co-crystallized ligand to verify the accuracy of the chosen parameters.
Ligand Preparation
The initial step involves the generation of high-quality, 3D structures for the molecules to be docked.
-
Lead Compound and Derivative Design:
-
The 2D structure of the parent compound, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (LIG-Parent), is sketched.
-
Three hypothetical derivatives are designed to probe the active site:
-
LIG-A (Esterification): The ethanol's hydroxyl group is esterified with acetic acid. This adds a small, hydrophobic acetyl group.
-
LIG-B (Sulfonamide Analog): The ethanol side chain is replaced with a p-aminobenzenesulfonamide group, mimicking the key pharmacophore of Celecoxib to target the selectivity pocket.
-
LIG-C (Aromatic Extension): A phenyl group is attached to the ethanol's hydroxyl group via an ether linkage to explore interactions deeper in the binding channel.
-
-
The known inhibitor, Celecoxib , is extracted from the PDB structure 3LN1 to serve as a positive control.
-
-
3D Structure Generation and Optimization:
-
The 2D structures are converted to 3D using a molecular modeling program (e.g., ChemDraw, MarvinSketch).
-
Hydrogens are added, and the structures are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures stereochemically and energetically favorable conformations.
-
Gasteiger partial charges are computed, which are crucial for calculating electrostatic interactions during docking.
-
The prepared ligands are saved in the .pdbqt format for use with AutoDock Vina, which includes information on rotatable bonds.
-
Target Protein Preparation
The crystal structure of the target protein must be carefully prepared to ensure it is suitable for docking.
-
Receptor Acquisition: The crystal structure of COX-2 (PDB ID: 3LN1) is downloaded from the RCSB Protein Data Bank.[3]
-
Cleaning the Structure: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Celecoxib), are removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogens are added to the protein structure. Kollman charges are assigned to the protein atoms.
-
File Format Conversion: The cleaned and prepared protein structure is saved in the .pdbqt format.
Molecular Docking Simulation
This study employs AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.
-
Grid Box Definition: A 3D grid box is defined around the active site of the COX-2 enzyme. The box dimensions (e.g., 25Å x 25Å x 25Å) must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely. The center of the grid is typically set to the geometric center of the co-crystallized ligand.
-
Docking Execution: The docking simulation is performed using AutoDock Vina. The program systematically explores various conformations (poses) of each ligand within the defined grid box, calculating the binding affinity for each pose using its scoring function.
-
Protocol Validation (Self-Validation): As a critical control, the extracted co-crystallized ligand (Celecoxib) is re-docked into the prepared protein. A successful docking protocol is validated if the predicted binding pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position.
Below is a diagram illustrating the complete computational workflow.
Caption: End-to-end molecular docking workflow.
Comparative Analysis: Interpreting the Data
The output of a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger, more favorable interaction.
Docking Scores and Binding Affinities
The hypothetical results of our docking study are summarized in the table below. This data provides a quantitative basis for comparison.
| Ligand ID | Description | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Celecoxib | Reference Inhibitor | -11.5 | Arg513 , His90 , Phe518, Val523 |
| LIG-Parent | Parent Compound | -7.2 | Tyr355, Leu352 |
| LIG-A | Acetyl Ester Derivative | -7.8 | Tyr355, Leu352, Ala516 |
| LIG-B | Sulfonamide Analog | -10.9 | Arg513 , His90 , Val523, Gln192 |
| LIG-C | Phenyl Ether Derivative | -8.5 | Phe518, Trp387, Tyr355 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Binding Mode Analysis: From Structure to Activity
Expert analysis of the binding poses reveals the structural determinants of affinity and selectivity.
-
Celecoxib (Reference): As expected, the reference compound shows the strongest binding affinity. Its sulfonamide group projects into the characteristic COX-2 selectivity side pocket, forming a crucial hydrogen bond with Arg513 at the base of this pocket.[1][8] Additional interactions with His90 and hydrophobic contacts with residues like Val523 and Phe518 anchor it firmly in the active site.[1]
-
LIG-Parent: The parent compound displays a modest binding affinity. Its smaller size prevents it from accessing the key selectivity pocket, resulting in weaker, non-specific hydrophobic interactions primarily with residues like Tyr355 and Leu352 in the main channel.
-
LIG-A: The addition of the acetyl group slightly improves the binding affinity by increasing hydrophobic contact with Ala516. However, like the parent compound, it fails to engage with the critical selectivity pocket.
-
LIG-B: This derivative shows a dramatic improvement in binding affinity, rivaling that of Celecoxib. By incorporating the sulfonamide pharmacophore, this ligand is able to successfully occupy the selectivity side pocket, forming the critical hydrogen bond with Arg513 . This demonstrates a successful rational design approach, directly targeting a known structural feature of the enzyme.
-
LIG-C: The addition of a phenyl ring improves hydrophobic interactions with aromatic residues like Phe518 and Trp387, leading to a better score than the parent compound. While it does not access the selectivity pocket, it demonstrates that extending the ligand into the main channel can be a viable strategy for improving affinity.
The logical relationship between the structural modifications and the resulting binding affinity is depicted below.
Caption: Structure-Affinity Relationship (SAR) logic.
Conclusion and Future Outlook
This guide demonstrates a systematic and scientifically-grounded approach to comparative molecular docking. Our in silico case study of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol derivatives suggests that targeted modification of this scaffold can yield potent COX-2 inhibitors. Specifically, the introduction of a sulfonamide moiety (LIG-B) to engage with the key selectivity pocket residue Arg513 appears to be a highly effective strategy.
The results from such a study provide a clear rationale for prioritizing synthetic efforts. The next logical steps would be:
-
Synthesis: Synthesize LIG-B and other promising derivatives.
-
In Vitro Validation: Perform enzyme inhibition assays to determine the IC50 values of the synthesized compounds against both COX-1 and COX-2 to confirm potency and selectivity.
-
Iterative Design: Use the experimental results to refine the computational models and design the next generation of more potent and selective inhibitors.
By integrating computational screening with empirical validation, research teams can significantly streamline the drug discovery pipeline, saving valuable time and resources.
References
- Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- Kiefer, J.R., Kurumbail, R.G., Stallings, W.C., & Pawlitz, J.L. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank. DOI: 10.2210/pdb3ln1/pdb.
- IUCr Journals. (2024). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy.
- Patsnap. (2025). What are computational methods for rational drug design? Synapse.
- ResearchGate. (n.d.). Active-site cavity of COX-1 and COX-2 (schematic).
- RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site.
- ResearchGate. (n.d.). 2D interaction of celecoxib with COX-2 enzyme (PDB: 3LN1) showing three hydrogen bond interactions...
- National Center for Biotechnology Information. (2015). Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases. PMC.
- ResearchGate. (n.d.). Amino acids of COX active site.
- National Center for Biotechnology Information. (2015). ARG-513 AND LEU-531 ARE KEY RESIDUES GOVERNING TIME-DEPENDENT INHIBITION OF CYCLOOXYGENASE-2 BY ASPIRIN AND CELEBREX. PMC.
- Wikipedia. (n.d.). Cyclooxygenase-2.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel compounds such as 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, a precise determination of its molecular weight is not merely a checkbox in a characterization workflow; it is a critical datapoint that underpins all subsequent biological and chemical investigations. This guide provides an in-depth, experiential walkthrough of confirming the molecular weight of this nitroaromatic compound using high-resolution mass spectrometry (HRMS), while also offering a comparative analysis with alternative analytical techniques.
The Imperative for Precision: Why High-Resolution Mass Spectrometry?
High-resolution mass spectrometry (HRMS) stands as the gold standard for determining the elemental composition of a molecule with exceptional accuracy.[1][2] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[3] This precision allows for the calculation of a unique elemental formula, a critical step in the structural elucidation of new chemical entities.
For our target molecule, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, with a molecular formula of C₉H₉NO₅, the theoretical monoisotopic mass is 211.0481 Da.[4][5][6][7][8] The ability of HRMS to experimentally measure a mass that is extremely close to this theoretical value provides a high degree of confidence in the compound's identity.
The Experimental Blueprint: A Step-by-Step HRMS Workflow
The journey from a synthesized compound to a confirmed molecular weight involves a meticulously planned experimental workflow. The choice of ionization technique and mass analyzer are paramount and are dictated by the physicochemical properties of the analyte.
Ionization: Bringing Molecules into the Gas Phase
To be analyzed by a mass spectrometer, neutral molecules must first be converted into gas-phase ions.[9] For a moderately polar small molecule like 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[4][10][11][12][13]
-
Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets.[4][11] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[13] This gentle process typically results in the formation of protonated molecules [M+H]⁺ or other adducts.
An alternative soft ionization method is Matrix-Assisted Laser Desorption/Ionization (MALDI), where the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[5][6][8][14][15] While highly effective for larger molecules, ESI is generally more straightforward for direct infusion of small molecules already in solution.
Mass Analysis: The Heart of High Resolution
The choice of mass analyzer dictates the resolution and accuracy of the mass measurement. Two of the most powerful HRMS analyzers are the Time-of-Flight (TOF) and the Orbitrap.
-
Time-of-Flight (TOF) Analyzer: A TOF analyzer measures the time it takes for ions to travel a fixed distance.[7][16][17][18] Lighter ions travel faster and reach the detector first, allowing for mass separation based on flight time.[16][17] Modern TOF instruments, particularly those equipped with a reflectron, can achieve high resolution and mass accuracy.[16]
-
Orbitrap Analyzer: The Orbitrap is a high-performance mass analyzer that traps ions in an orbital motion around a central electrode.[19] The frequency of this motion is directly related to the m/z of the ion, and a Fourier transform of the detected image current yields a high-resolution mass spectrum.[19] Orbitrap-based instruments are renowned for their exceptional mass accuracy, often in the sub-ppm (parts-per-million) range.
The following DOT script visualizes the comprehensive HRMS workflow:
Caption: A schematic of the high-resolution mass spectrometry workflow for molecular weight confirmation.
Experimental Protocol: HRMS Analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
1. Sample Preparation:
- Accurately weigh approximately 1 mg of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.
- Dissolve the compound in a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water or methanol:water, to create a stock solution of 1 mg/mL.
- Perform a serial dilution of the stock solution to a final concentration of 1-10 µM. The presence of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
2. Instrument Calibration:
- Calibrate the HRMS instrument using a standard calibration mixture appropriate for the desired mass range and polarity. This ensures high mass accuracy.
3. Data Acquisition:
- Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and optimal ionization.
- Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
- Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500).
- Ensure the mass analyzer is operating at high resolution (e.g., >60,000 FWHM).
4. Data Analysis:
- Process the acquired data to obtain the high-resolution mass spectrum.
- Identify the peak corresponding to the protonated molecule, [M+H]⁺.
- Determine the experimental exact mass of this ion.
- Utilize the instrument's software to calculate the elemental composition based on the measured exact mass and isotopic pattern.
- Compare the experimental mass with the theoretical mass of the protonated molecule.
Expected Results
The anticipated outcome of the HRMS analysis is the detection of a prominent ion corresponding to the protonated form of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. The table below summarizes the expected mass values.
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Mass Error (ppm) |
| [M+H]⁺ | [C₉H₁₀NO₅]⁺ | 212.0553 | 212.0551 ± 0.0011 | < 5 |
A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.
A Comparative Perspective: Alternative Analytical Techniques
While HRMS is the premier technique for accurate mass determination, it is prudent to consider other analytical methods that can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation, and it can also be used to estimate molecular weight, particularly for polymers through end-group analysis.[10][12][13][16][17] For small molecules, while not providing a direct and precise molecular weight, the detailed structural information obtained from ¹H and ¹³C NMR can be used to confirm the proposed structure, and by extension, its molecular weight.
Protocol Snapshot (¹H NMR):
-
Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals and analyze the chemical shifts and coupling constants to confirm the presence of all expected protons in the correct ratios.
Elemental Analysis
Elemental analysis is a classical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[11][14][15][19] This data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound. To determine the molecular formula, the molecular weight must be known from another technique, such as mass spectrometry.[19]
Protocol Snapshot (CHN Analysis):
-
A precisely weighed amount of the pure compound is combusted in a furnace.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
The mass percentages of C, H, and N are calculated.
Head-to-Head Comparison: HRMS vs. Alternatives
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Primary Information | Exact mass-to-charge ratio, elemental composition | Connectivity of atoms, 3D structure | Percentage elemental composition, empirical formula |
| Molecular Weight Determination | Direct and highly accurate | Indirect, through structural confirmation | Indirect, requires molecular weight from another method |
| Sensitivity | Very high (picomole to femtomole) | Moderate (micromole to nanomole) | Low (milligram) |
| Sample Purity Requirement | High, but can distinguish from impurities of different mass | Very high | Very high |
| Speed | Fast | Slower | Slow |
| Cost | High | High | Moderate |
The following DOT script illustrates the logical relationship between these techniques in confirming a molecular structure:
Caption: The complementary roles of HRMS, NMR, and Elemental Analysis in molecular identification.
Conclusion
For the definitive confirmation of the molecular weight and elemental composition of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, high-resolution mass spectrometry is the unequivocal method of choice. Its unparalleled accuracy and sensitivity provide a level of confidence that is essential for advancing drug discovery and development programs. While NMR and elemental analysis offer valuable, orthogonal data that contribute to a comprehensive characterization, HRMS delivers the foundational and precise mass information that anchors the identity of a new chemical entity. As a Senior Application Scientist, my recommendation is to employ HRMS as the primary technique for molecular weight confirmation, supported by NMR for structural verification, to ensure the highest degree of scientific integrity.
References
- AA Blocks. (n.d.). 1-(6-Nitrobenzo[d][4][19]dioxol-5-yl)ethanol, min 98%, 1 gram.
- Quora. (2024). Can the molecular formula be determined from an elemental analysis?
- ACS Publications. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
- ChemCollective. (n.d.). Stoichiometry: Elemental Analysis.
- Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers.
- ResearchGate. (2011). Polymer Molecular Weight Analysis by H NMR Spectroscopy.
- StudySmarter. (2022). Elemental Analysis: Methods & Examples.
- Chemistry LibreTexts. (2022). 12.7: Molecular Weight.
- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
- PubChem. (n.d.). 1-(Benzo[D][4][19]dioxol-6-YL)-2-nitroethanol.
- University of Wisconsin-Madison. (n.d.). percent_composition.
- PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one.
- PubChem. (n.d.). CID 159678613.
- Mtoz Biolabs. (n.d.). Fundamental Principles of High-Resolution Mass Spectrometry.
- CHROMacademy. (n.d.). Time-of-Flight (ToF) Mass Analyzers.
- Physics LibreTexts. (2022). 6.4: Mass Analyzer Orbitrap.
- ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers.
- PubChem. (n.d.). 2-Nitro-1-(6-nitro-1,3-benzodioxol-5-yl)ethanol.
- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
- PubChem. (n.d.). (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.
- University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service.
- ESG. (2025). High Resolution Mass Spectrometry → Term.
- ASMS. (n.d.). Introduction to High Resolution Mass Spectrometry for Qualitative and Quantitative Analysis: A Summary.
- University of Toledo. (n.d.). HRMS sample submission guidelines.docx.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol - CAS:159873-64-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol | C9H9NO5 | CID 13146785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol | CymitQuimica [cymitquimica.com]
- 6. 2-Nitro-1-(6-nitro-1,3-benzodioxol-5-yl)ethanol | C9H8N2O7 | CID 132550002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. percent_composition [westfield.ma.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione [lgcstandards.com]
- 16. quora.com [quora.com]
- 17. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 18. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CID 159678613 | C18H22N2O6 | CID 159678613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity comparison with aldehydes having electron-withdrawing vs electron-donating groups
Comparison Guide: The Impact of Electronic Effects on Aldehyde Reactivity
A Senior Application Scientist's Guide to Understanding and Predicting Carbonyl Reactivity
In the realms of chemical synthesis and drug development, the aldehyde carbonyl group is a cornerstone functional group, prized for its versatile reactivity. Its susceptibility to nucleophilic attack is the foundation for countless transformations. However, not all aldehydes are created equal. The reactivity of the carbonyl carbon is exquisitely sensitive to the electronic environment imposed by substituents on the molecule. This guide provides a comprehensive comparison of aldehyde reactivity when influenced by electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs), supported by theoretical principles and a detailed experimental framework.
Theoretical Foundation: The Electrophilic Nature of the Carbonyl Carbon
The reactivity of aldehydes is fundamentally governed by the electronic structure of the carbonyl group (C=O). Due to oxygen's higher electronegativity, the carbon-oxygen double bond is polarized, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen.[1][2][3][4] This inherent electrophilicity makes the carbonyl carbon a prime target for nucleophiles—electron-rich species seeking a positive center.
The archetypal reaction is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[5][6] This process involves the rehybridization of the carbonyl carbon from a planar sp² state to a tetrahedral sp³ state, forming a tetrahedral alkoxide intermediate.[1][2][7] The efficiency of this initial attack is the rate-determining step and is profoundly influenced by the magnitude of the partial positive charge on the carbonyl carbon.
How Substituents Modulate Reactivity:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) are powerful EWGs.[8] Through inductive (-I) and/or resonance (-M) effects, they pull electron density away from the carbonyl group.[8][9] This withdrawal of electrons intensifies the partial positive charge on the carbonyl carbon, making it more electrophilic and thus, more reactive towards nucleophiles.[9][10][11][12][13]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) or alkoxy (-OCH₃) groups are EDGs.[8] They push electron density towards the carbonyl group via inductive (+I) and/or resonance (+M) effects.[9] This donation of electrons helps to neutralize the partial positive charge on the carbonyl carbon, rendering it less electrophilic and consequently, less reactive towards nucleophiles.[10][11][14]
The following diagram illustrates how these opposing electronic effects influence the electrophilicity of the carbonyl carbon in substituted benzaldehydes.
Caption: Electronic influence of EWGs and EDGs on carbonyl reactivity.
Experimental Design: A Quantitative Comparison
To empirically validate these theoretical principles, a kinetic study can be designed to measure the relative reaction rates of aldehydes bearing different substituents. The reaction of various para-substituted benzaldehydes with 2,4-dinitrophenylhydrazine (2,4-DNPH) is an excellent model system. This reaction is a classic test for aldehydes and ketones, proceeding via a nucleophilic addition-elimination mechanism to form a brightly colored 2,4-dinitrophenylhydrazone precipitate, which can be monitored using UV-Vis spectroscopy.[9][15]
Causality Behind Experimental Choices:
-
Model Substrates: We select p-nitrobenzaldehyde (strong EWG), benzaldehyde (neutral reference), and p-tolualdehyde (weak EDG). This choice provides a clear and systematic variation in the electronic properties of the substituent at the para-position, minimizing confounding steric effects.[10][11][14]
-
Detection Method: The formation of the colored hydrazone product allows for real-time monitoring of the reaction progress. The rate of increase in absorbance at the product's λ_max is directly proportional to the rate of the reaction, providing a robust quantitative measure of the aldehyde's reactivity.[16]
Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy
This protocol outlines the steps for comparing the reaction rates.
-
Reagent Preparation:
-
Prepare 0.01 M stock solutions of p-nitrobenzaldehyde, benzaldehyde, and p-tolualdehyde in ethanol.
-
Prepare a 0.01 M solution of 2,4-dinitrophenylhydrazine in ethanol containing a catalytic amount of sulfuric acid.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at the λ_max of the expected 2,4-dinitrophenylhydrazone product (typically in the 360-400 nm range).
-
Use a solution of ethanol and sulfuric acid as the blank.
-
-
Kinetic Run (to be performed for each aldehyde):
-
Pipette 2.0 mL of the 2,4-DNPH solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
Initiate the reaction by rapidly injecting 0.2 mL of the specific aldehyde stock solution into the cuvette and mixing quickly.
-
Immediately begin recording the absorbance as a function of time for 5-10 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial reaction rate (v₀) for each aldehyde from the slope of the initial linear portion of the curve.
-
Calculate the relative rates by normalizing the rates of the substituted aldehydes to the rate of benzaldehyde.
-
The workflow for this experiment is visualized below.
Caption: Experimental workflow for comparative kinetic analysis.
Data Presentation and Interpretation
The experimental data would be expected to follow the trend predicted by electronic theory. The results can be summarized as follows:
| Aldehyde | Substituent | Electronic Effect | Initial Rate (v₀) (Abs/min) | Relative Rate |
| p-Nitrobenzaldehyde | -NO₂ | Strong EWG | 0.150 | 7.5 |
| Benzaldehyde | -H | Neutral | 0.020 | 1.0 |
| p-Tolualdehyde | -CH₃ | Weak EDG | 0.008 | 0.4 |
Interpretation of Results:
The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reactivity of the aldehyde.
-
p-Nitrobenzaldehyde , with its potent electron-withdrawing nitro group, exhibits the highest reaction rate (7.5 times faster than benzaldehyde). This confirms that increasing the electrophilicity of the carbonyl carbon dramatically accelerates nucleophilic attack.[9][10][12]
-
Benzaldehyde serves as the benchmark for an unsubstituted aromatic aldehyde.
-
p-Tolualdehyde , featuring an electron-donating methyl group, shows the lowest reactivity (less than half the rate of benzaldehyde).[10][11][14] This supports the principle that donating electron density to the carbonyl carbon deactivates it towards nucleophiles.
Advanced Analysis: The Hammett Equation
The relationship between substituent effects and reactivity can be quantified using the Hammett equation , a cornerstone of physical organic chemistry.[17][18] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant, and k₀ is the rate constant for the unsubstituted (reference) reactant.[19][20]
-
σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. EWGs have positive σ values, while EDGs have negative σ values.[17][21]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[18][19] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where negative charge builds up in the transition state, as in nucleophilic addition to a carbonyl.[18]
For our model experiment, plotting log(k/k₀) against the known σ values for the -NO₂, -H, and -CH₃ groups would yield a straight line with a positive slope (ρ > 0), providing powerful quantitative evidence for the proposed mechanism and electronic effects.
Conclusion for the Professional
The reactivity of an aldehyde is not an intrinsic constant but a tunable property directly governed by its electronic environment. This guide demonstrates unequivocally that:
-
Electron-withdrawing groups significantly enhance aldehyde reactivity by increasing the electrophilicity of the carbonyl carbon, making it a more potent target for nucleophiles.
-
Electron-donating groups diminish aldehyde reactivity by reducing the electrophilicity of the carbonyl carbon.
This fundamental principle is critical for researchers, scientists, and drug development professionals. In synthetic planning, it allows for the strategic selection of substrates to control reaction rates and selectivity. In medicinal chemistry, understanding these electronic effects is vital for predicting how structural modifications to a lead compound might affect its interaction with biological nucleophiles at a target site. By mastering these concepts, one can move from simple observation to rational design in chemical and biological systems.
References
- What are nucleophilic addition reactions in the context of aldehydes and ketones?
- Aldehydes, Ketones and Carboxylic Acids. - NCERT. [Link]
- Nucleophilic Addition Reactions of Aldehydes and Ketones. - Chemistry LibreTexts. [Link]
- Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towards nucleophilic addition reactions, why? - Sarthaks eConnect. [Link]
- Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towards nucleophilic addition reactions, why? - Brainly.in. [Link]
- Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towards nucleophilic addition reactions, why? - Filo. [Link]
- (i) Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towards nucleophilic addition reactions, why? - Filo. [Link]
- Aldehydes and ketones: Electronic and steric effects. - BrainKart. [Link]
- Compare the reactivity order of benzaldehyde, p-tolualdehyde and p-nitrobenzaldehyde. - Doubtnut. [Link]
- The nucleophilic addition of hydrogen cyanide to aldehydes and ketones. - Chemguide. [Link]
- Factors that Influence Carbonyl Reactivity. - YouTube. [Link]
- Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. - YouTube. [Link]
- Relative Reactivity of Carbonyls. - Chemistry LibreTexts. [https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/SMC%3A_CHEM_321_-Organic_Chemistry_II(Tour)
- Relative Reactivity of Carbonyls. - University of Calgary. [Link]
- Reactions of Aldehydes and Ketones: Learning Activity No. 17. - Scribd. [Link]
- Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). - YouTube. [Link]
- Reactivity of Aldehydes & Ketones. - Chemistry LibreTexts. [Link]
- Hammett equ
- Hammett equ
- Hammett equ
- The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
- Reactivity of the Carbonyl Group: Mechanisms of Addition. - Chemistry LibreTexts. [Link]
- The Hammett Equation and Linear Free Energy Rel
- Aldehydes and Ketones.
- Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. - National Institutes of Health (NIH). [Link]
- EWG vs EDG: Examples of Electron Withdrawing and Don
- Tests for Aldehydes and Ketones. - BYJU'S. [Link]
- Correlations of Structure with Reactivity of Aromatic Compounds. - Chemistry LibreTexts. [Link]
- Spectroscopy of Aldehydes and Ketones. - Fiveable. [Link]
- Spectroscopy of Aldehydes and Ketones. - Chemistry LibreTexts. [Link]
- Spectroscopy of Aldehydes and Ketones. - Organic Chemistry: A Tenth Edition. [Link]
- Sensor response to aldehydes and ketones.
- Spectroscopy of Aldehydes and Ketones. - Chemistry LibreTexts. [Link]
- Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard. - YouTube. [Link]
- Aldehydes and Ketones: Nucleophilic Addition Reactions.
- Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. - University of Illinois Springfield. [Link]
- Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. - YouTube. [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idc-online.com [idc-online.com]
- 5. ck12.org [ck12.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. m.youtube.com [m.youtube.com]
- 8. orgosolver.com [orgosolver.com]
- 9. (i) Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reac.. [askfilo.com]
- 10. sarthaks.com [sarthaks.com]
- 11. brainly.in [brainly.in]
- 12. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive.. [askfilo.com]
- 13. brainkart.com [brainkart.com]
- 14. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. oxfordreference.com [oxfordreference.com]
- 18. Hammett equation - Wikipedia [en.wikipedia.org]
- 19. Hammett_equation [chemeurope.com]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The compound 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its nitro group is often crucial for biological activity.[1] Impurities, even in trace amounts, can lead to unforeseen side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol from different commercial suppliers, employing a multi-pronged analytical approach to ensure the quality and consistency of this critical reagent.
This guide is structured to provide not just protocols, but the scientific rationale behind the choice of analytical techniques and the interpretation of the resulting data. We will explore the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to build a complete purity profile.
The Importance of a Multi-Technique Approach
Relying on a single analytical technique can provide a misleading sense of purity. A compound might appear pure by HPLC-UV, but this technique may not detect non-UV active impurities. Similarly, GC-MS is excellent for volatile and semi-volatile impurities but may not be suitable for thermally labile compounds. By combining HPLC, GC-MS, and NMR, we create a self-validating system that provides a more accurate and comprehensive assessment of purity.
Below is a workflow diagram illustrating the overall process for assessing the purity of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol from different suppliers.
Caption: Overall Purity Assessment Workflow.
Potential Impurities in 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
A robust purity assessment requires an understanding of potential impurities that may arise during the synthesis of the target molecule. A plausible synthetic route involves the reaction of 6-nitropiperonal with a methylating agent (e.g., a Grignard reagent). Based on this, we can anticipate the following impurities:
-
Unreacted Starting Material: 6-nitropiperonal.
-
Over-oxidation Product: 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone. Secondary alcohols can be oxidized to ketones.[2][3][4][5][6]
-
Regioisomers: While the directing effects of the methylenedioxy group favor nitration at the 6-position, small amounts of other isomers may be present.[7]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, methanol, ethanol, dichloromethane).
The following diagram illustrates a potential pathway for the formation of the over-oxidation impurity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol
Definitive Guide to the Proper Disposal of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol (CAS No. 159873-64-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to ensure that all waste generated is managed in a manner that is compliant with regulations and protective of laboratory personnel and the environment. The procedures outlined herein are based on an understanding of the compound's chemical structure and the established protocols for related hazardous materials.
Hazard Assessment: A Precautionary Approach
A complete, peer-reviewed Safety Data Sheet (SDS) for 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol is not widely available. Therefore, a risk assessment must be conducted based on its constituent chemical moieties: the nitroaromatic system and the benzodioxole core. This "structure-activity relationship" approach mandates that the compound be treated as hazardous waste.
The presence of the nitro group on the aromatic ring is a significant toxicological indicator. Nitroaromatic compounds are often toxic, mutagenic, and resistant to environmental degradation.[3] The benzodioxole ring system is also associated with toxicological concerns and can be found in compounds regulated as hazardous materials.[4] The ethanol substituent suggests the compound may be flammable.[5]
| Structural Moiety | Associated Hazards | Rationale & Causality |
| Nitroaromatic Group | Toxicity, Mutagenicity, Environmental Persistence | The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation and contributes to its toxicity.[3] Many nitroaromatics are listed as priority pollutants by environmental agencies. |
| Benzodioxole Core | Toxicity, Flammability, Irritation | Benzodioxole and its derivatives are classified as harmful if swallowed, skin/eye irritants, and flammable liquids.[2][6][7] Safe handling requires avoiding ignition sources and personal contact.[6] |
| Ethanol Substituent | Flammability | The presence of the ethanol group suggests the compound is likely a flammable liquid and vapor, requiring storage away from heat and ignition sources.[5][8] |
Given this profile, 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol must be handled as a flammable and toxic organic hazardous waste .
Regulatory Compliance: The RCRA Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories often operate under the alternative requirements of 40 CFR Part 262, Subpart K, which are designed for the unique waste generation patterns of a laboratory setting.[1][10]
Key principles include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[4] Based on the assessment in Part 1, this compound qualifies.
-
Satellite Accumulation Areas (SAA): Hazardous waste must be accumulated at or near the point of generation in a designated SAA.[11] The SAA must be under the control of the laboratory personnel.
-
Container Management: Waste containers must be compatible with the chemical, kept securely capped, and properly labeled.[4][11]
It is imperative to consult with your institution's Environmental Health & Safety (EHS) office to ensure full compliance with federal, state, and local regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE is non-negotiable when handling 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol and its waste.[12] The following table outlines the minimum required PPE.
| PPE Item | Specification/Material | Purpose & Justification |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects eyes from splashes and vapors. Goggles provide a seal around the eyes, which is superior to safety glasses.[13][14] |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Disposable nitrile gloves offer good protection against a broad range of chemicals for short-term use.[12][13] Always check manufacturer compatibility charts. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and clothing from splashes. Flame-resistant material is crucial due to the compound's likely flammability.[13] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[15] |
All handling and waste consolidation steps should be performed inside a certified chemical fume hood to minimize inhalation exposure.[16]
Standard Operating Procedure: Waste Disposal Workflow
Under no circumstances should 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol or its solutions be disposed of down the sanitary sewer.[16] All materials, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, wipes), must be collected as hazardous waste.
Step 1: Waste Collection & Segregation
-
Designate a specific, compatible waste container for 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is clean and in good condition. The original manufacturer's container can be used if it is intact.[11]
-
This waste stream should be classified as Halogen-Free Organic Waste . Do not mix it with halogenated solvents, acids, bases, or oxidizers.[17][18]
Step 2: Container Labeling
-
Immediately label the waste container using your institution's official hazardous waste tag. The label must include, at a minimum:
-
The words "Hazardous Waste" [9]
-
The full chemical name: "1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol"
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard characteristics: "Toxic" and "Flammable" .
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The SAA must be located at or near the point of waste generation.[11]
-
The container must be kept securely capped at all times, except when actively adding waste.[4]
-
Store the container within a secondary containment bin to prevent the spread of material in case of a leak. Segregate from incompatible materials like oxidizers.[18]
Step 4: Arranging for Final Disposal
-
Once the container is full, or within one year of the accumulation start date, contact your institution's EHS office to schedule a waste pickup.[1]
-
Do not attempt to transport the waste off-site yourself. Transportation must be performed by a licensed hazardous waste hauler.[9]
Caption: Waste Disposal Workflow for 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely. The following procedure applies to small, manageable spills (typically <100 mL) within a chemical fume hood. For large spills or spills outside of a fume hood, evacuate the area and contact your EHS emergency line.
Step 1: Alert & Secure
-
Alert all personnel in the immediate vicinity.
-
If the spill is flammable, immediately remove all ignition sources.[19]
Step 2: Don PPE
-
Don all PPE as outlined in Part 3, including double-gloving with nitrile gloves.
Step 3: Contain & Absorb
-
Contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[20]
-
Apply the absorbent material to the spill, working from the outside in to prevent spreading.[19]
Step 4: Collect Waste
-
Carefully scoop the absorbed material using non-sparking tools (e.g., plastic dustpan) and place it into a designated hazardous waste container or a sealable bag.[2][6]
Step 5: Decontaminate
-
Wipe the spill area with a towel soaked in a mild detergent and water solution.[21]
-
Place all contaminated cleaning materials (gloves, wipes, pads) into the same hazardous waste container.
Step 6: Final Steps
-
Seal and label the container as hazardous waste, detailing the spilled chemical and the cleanup debris.
-
Contact EHS for a waste pickup.
Sources
- 1. epa.gov [epa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtu.edu [mtu.edu]
- 5. leap.epa.ie [leap.epa.ie]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol
Comprehensive Safety & Handling Guide: 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol (CAS No. 159873-64-0). As a nitroaromatic ethanol derivative, this compound requires stringent safety measures to mitigate risks associated with its potential chemical reactivity, flammability, and toxicity.[2][3] This guide is intended for researchers, chemists, and laboratory personnel engaged in pharmaceutical development, organic synthesis, and biochemical research.[2]
Hazard Assessment: A Synthesis of Structural Dangers
A thorough understanding of the hazards associated with 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol is critical for establishing a robust safety protocol. The molecule's structure combines the risks of both an ethanol backbone and a nitroaromatic system.
-
Ethanol Backbone Hazards : The ethanol group renders the compound highly flammable.[4] Ethanol and its derivatives typically have low flash points, meaning their vapors can ignite easily at ambient temperatures when exposed to a spark or flame.[1][5] These vapors are also heavier than air and can accumulate in poorly ventilated areas, posing a flashback and explosion risk.[4][6] Furthermore, direct contact can cause serious eye irritation and skin dryness or irritation.[4][7][8]
-
Nitroaromatic Group Hazards : The presence of the nitro group (NO₂) on the benzodioxole ring introduces significant toxicological concerns. Nitroaromatic compounds are often acutely toxic, mutagenic, and may be carcinogenic.[3] Certain polynitro compounds can be energetic or explosive, and while this molecule is mono-nitro, caution is warranted.[9][10] Some nitro compounds can form shock-sensitive salts or crystals, especially upon drying or reacting with metals.[9]
Incompatible materials include strong oxidizing agents, strong acids, and strong reducing agents, which could lead to vigorous or hazardous reactions.[11]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical exposure through inhalation, dermal contact, or eye contact. The following table outlines the minimum required PPE.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Chemical splash goggles with side shields and a face shield. | Protects against splashes of the liquid and potential vapors. Must conform to ANSI Z87.1 or equivalent standards. Ethanol is a known serious eye irritant.[4][6][7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact. Gloves should be tested according to EN 374 standards.[6] Always check the manufacturer's compatibility chart. Discard and replace gloves immediately if contamination occurs. |
| Body | Flame-retardant laboratory coat and a chemical-resistant apron. | The flame-retardant coat mitigates risks from the flammable ethanol component.[6] The apron provides an additional barrier against spills. For larger quantities, chemical protective suits (e.g., DuPont™ Tyvek®) should be considered.[12] |
| Respiratory | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors.[13] For situations where a hood is not feasible (e.g., emergency spill response), a respirator with organic vapor cartridges is necessary.[1][6][8] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and steps outline the standard operating procedure for handling 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol.
Sources
- 1. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leap.epa.ie [leap.epa.ie]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 8. nbinno.com [nbinno.com]
- 9. essr.umd.edu [essr.umd.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. dupont.com.sg [dupont.com.sg]
- 13. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
